3-Ethynyl-2-fluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAMDLBURXEYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719412 | |
| Record name | 3-Ethynyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933768-06-0 | |
| Record name | 3-Ethynyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Ethynyl-2-fluoropyridine chemical properties and structure
An In-depth Technical Guide to 3-Ethynyl-2-fluoropyridine: Properties, Structure, and Synthetic Utility
Introduction
This compound is a heterocyclic aromatic compound that has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique bifunctional nature, featuring a reactive fluorine atom and a terminal alkyne, positions it as a strategic intermediate in the development of complex molecular architectures. The pyridine core is a prevalent motif in numerous biologically active compounds, and the strategic placement of the fluoro and ethynyl groups provides two orthogonal handles for subsequent chemical transformations.
The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] The terminal alkyne group is a cornerstone of "click chemistry," enabling efficient and specific conjugation to other molecules.[2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and reactivity of this compound, highlighting its utility in medicinal chemistry and materials science.
Molecular Structure and Spectroscopic Profile
The structural and electronic properties of this compound are fundamental to understanding its reactivity and potential applications.
1.1. Chemical and Physical Identity
The core identity of the molecule is defined by its elemental composition and connectivity.
| Property | Value | Source |
| Molecular Formula | C₇H₄FN | [3][4] |
| Molecular Weight | 121.11 g/mol | [3][4] |
| Appearance | Solid | [3] |
| CAS Number | 933768-06-0 | [2] |
| MDL Number | MFCD13175283 | [3][5] |
| SMILES String | FC1=NC=CC=C1C#C | [2][3][5] |
| InChI Key | JMAMDLBURXEYSM-UHFFFAOYSA-N | [3] |
1.2. Molecular Structure Diagram
The spatial arrangement of atoms dictates the molecule's chemical behavior.
Caption: 2D structure of this compound.
1.3. Spectroscopic Characterization (Theoretical)
While specific spectra require experimental acquisition, the expected spectroscopic signatures can be predicted based on the molecular structure. This is a critical step for compound verification in a laboratory setting.
-
¹H NMR: The spectrum would show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, with coupling patterns dictated by their positions relative to each other and the nitrogen atom. A sharp singlet in the range of 3-4 ppm would correspond to the acetylenic proton.
-
¹³C NMR: Seven distinct carbon signals are expected. Two signals in the alkyne region (~70-90 ppm) and five signals in the aromatic region (~110-160 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F).
-
¹⁹F NMR: A singlet would be observed, with its chemical shift being characteristic of a fluorine atom attached to an sp²-hybridized carbon in a pyridine ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch, a weak absorption around 2100-2200 cm⁻¹ for the C≡C triple bond stretch, and a strong absorption in the 1150-1250 cm⁻¹ region for the C-F stretch.[6]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, 121.11.
1.4. Computational Properties
Computational methods like Density Functional Theory (DFT) are invaluable for predicting molecular properties that guide experimental design.[7][8][9]
| Computed Property | Value | Significance |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | Predicts drug transport properties like membrane permeability.[2] |
| logP | 1.202 | Measures lipophilicity, impacting solubility and absorption.[2] |
| Hydrogen Bond Acceptors | 1 | The pyridine nitrogen can accept a hydrogen bond.[2] |
| Hydrogen Bond Donors | 0 | The molecule has no protons attached to highly electronegative atoms (O, N).[2] |
Safety, Handling, and Physicochemical Data
Proper handling and storage are paramount for ensuring laboratory safety and maintaining compound integrity.
2.1. Hazard Identification and Safety
This compound is classified as an acute oral toxin.[3]
-
GHS Pictogram: GHS06 (Skull and Crossbones)
-
Signal Word: Danger
-
Hazard Statement (H-code): H301 (Toxic if swallowed)
-
Precautionary Statements (P-codes): P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor).[3]
2.2. Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often 2-8°C under an inert atmosphere.[5]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[10]
Synthesis and Chemical Reactivity
The synthetic utility of this compound is rooted in its preparation and the distinct reactivity of its two functional groups.
3.1. Proposed Synthetic Pathway
A common and effective method for installing an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction . This pathway offers a reliable route to this compound from commercially available precursors.
Caption: Plausible synthetic workflow for this compound.
3.2. Experimental Protocol: Sonogashira Coupling (General)
This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.
-
Inert Atmosphere: To a flame-dried flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Reagents: Add anhydrous solvent (e.g., THF or DMF), followed by 2-fluoro-3-halopyridine (bromo or iodo derivative), and a base (e.g., triethylamine or diisopropylethylamine).
-
Alkyne Addition: Add ethynyltrimethylsilane to the reaction mixture.
-
Reaction: Heat the mixture (e.g., 50-80 °C) and monitor the reaction progress using TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling, filter the reaction mixture to remove solids. The filtrate is then typically washed with aqueous ammonium chloride and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the protected intermediate.
-
Deprotection: The silyl protecting group is readily removed by treating the intermediate with a mild base like potassium carbonate in methanol or a fluoride source like TBAF in THF to yield the final product, this compound.
3.3. Chemical Reactivity
The molecule's reactivity is dominated by two key sites: the electrophilic C2 position activated by fluorine and the nucleophilic terminal alkyne.
Caption: Key reactivity pathways of this compound.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is highly activated towards displacement by nucleophiles. The high electronegativity of fluorine makes the SNAr reactions of 2-fluoropyridines significantly faster than those of their 2-chloro analogs.[11] This allows for the introduction of a wide range of functional groups (e.g., amines, alcohols, thiols) under relatively mild conditions, making it a powerful strategy in late-stage functionalization.[11]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne is an ideal functional handle for "click chemistry."[2] It reacts efficiently and selectively with organic azides in the presence of a copper(I) catalyst to form stable 1,2,3-triazole rings. This reaction is widely used for bioconjugation, labeling, and linking molecular fragments in drug discovery.
-
Other Alkyne Reactions: The terminal alkyne can participate in various other carbon-carbon bond-forming reactions, including Sonogashira coupling (as the alkyne partner), Glaser coupling, and Cadiot-Chodkiewicz coupling, further expanding its synthetic utility.
Applications in Research and Development
The unique structural features of this compound make it a sought-after intermediate in several high-value research areas.
-
Pharmaceutical and Medicinal Chemistry: This molecule serves as a versatile scaffold for building novel drug candidates.[12] The pyridine ring is a common pharmacophore, the fluorine atom can be used to enhance metabolic stability and target affinity, and the alkyne allows for the attachment of pharmacologically relevant side chains or solubility-enhancing groups via click chemistry.[1][2]
-
Agrochemicals: Similar to pharmaceuticals, the fluoropyridine motif is important in the design of modern pesticides and herbicides, where it can improve biological activity and environmental profiles.
-
Materials Science: The rigid, planar structure of the pyridine ring combined with the linear alkyne moiety makes it a candidate for creating novel organic electronic materials, polymers, and metal-organic frameworks (MOFs).
Conclusion
This compound is a powerful and strategic building block for chemical synthesis. Its well-defined structure, characterized by two distinct and synthetically valuable functional groups, offers researchers remarkable control over molecular design. The facility of SNAr reactions at the C2-fluoro position, combined with the versatility of the C3-ethynyl group for "click" and cross-coupling reactions, provides a robust platform for the rapid assembly of complex molecules. As the demand for sophisticated and highly functionalized compounds continues to grow in drug discovery and materials science, the importance of intermediates like this compound is set to increase, enabling the next generation of chemical innovation.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. chemscene.com [chemscene.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. 933768-06-0|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Spectroscopic Data for 3-Ethynyl-2-fluoropyridine: An In-depth Technical Guide
Introduction
3-Ethynyl-2-fluoropyridine is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The unique combination of a pyridine ring, a fluorine substituent, and an ethynyl group imparts specific electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. The fluorine atom can modulate the basicity of the pyridine nitrogen and influence metabolic stability, while the ethynyl group provides a versatile handle for further chemical transformations, such as click chemistry or Sonogashira coupling reactions.
Molecular Structure and Key Features
The structural features of this compound dictate its spectroscopic properties. The pyridine ring is an electron-deficient aromatic system. The fluorine atom at the 2-position is a strong electron-withdrawing group, which will significantly influence the chemical shifts of the adjacent protons and carbons in the NMR spectra. The ethynyl group at the 3-position introduces a region of high electron density and provides characteristic vibrational modes in the IR spectrum.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive information about its atomic connectivity and electronic environment.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the acetylenic proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and fluorine atoms.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.4 - 7.6 | ddd | J(H4-H5) ≈ 7-8, J(H4-F) ≈ 4-5, J(H4-H6) ≈ 1-2 |
| H-5 | 7.1 - 7.3 | ddd | J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5, J(H5-F) ≈ 1-2 |
| H-6 | 8.1 - 8.3 | ddd | J(H6-H5) ≈ 4-5, J(H6-F) ≈ 8-9, J(H6-H4) ≈ 1-2 |
| ≡C-H | 3.2 - 3.5 | s |
Causality behind Experimental Choices: The choice of a deuterated solvent is critical for NMR. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its good dissolving power and relatively simple residual solvent signal.[1] For pyridine derivatives, the chemical shifts can be solvent-dependent.[2]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show seven distinct signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) |
| C-2 | 160 - 165 | 230 - 250 |
| C-3 | 115 - 120 | |
| C-4 | 125 - 130 | |
| C-5 | 120 - 125 | |
| C-6 | 150 - 155 | |
| -C≡ | 80 - 85 | |
| ≡C-H | 75 - 80 |
Expertise & Experience: The prediction of ¹³C chemical shifts in fluorinated pyridines requires an understanding of the additive effects of substituents on the aromatic ring. The fluorine atom causes a significant downfield shift for the directly attached carbon (C-2) and also influences the shifts of the other ring carbons through resonance and inductive effects.[3][4]
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the 2-position.
| Fluorine | Predicted Chemical Shift (δ, ppm) |
| F-2 | -70 to -90 |
Authoritative Grounding: The chemical shift range for fluorine attached to an aromatic ring is well-established.[5][6] The specific value for 2-fluoropyridine derivatives can vary depending on the solvent and other substituents.[7]
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[1]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference proton signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[8]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Set the spectral width to cover the expected fluorine signal (e.g., -50 to -150 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans.
-
Process the data and reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
-
Figure 2: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H and C≡C stretching of the ethynyl group, as well as C-F and aromatic C-H and C=C/C=N stretching vibrations.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| Acetylenic C-H stretch | ~3300 | Sharp, Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C≡C stretch | 2100 - 2260 | Weak to Medium |
| Aromatic C=C and C=N stretch | 1400 - 1600 | Medium to Strong |
| C-F stretch | 1200 - 1300 | Strong |
Trustworthiness: The vibrational frequencies of functional groups are well-established and can be reliably predicted. The acetylenic C-H stretch is a particularly sharp and diagnostic peak.[9] The C-F stretching frequency in fluoropyridines has been extensively studied and is a strong, characteristic absorption.[10]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
-
Transfer a portion of the mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[11]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
References
- 1. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. 933768-06-0|this compound|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Ethynyl-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethynyl-2-fluoropyridine is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex molecular architectures with potential therapeutic applications. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. By dissecting the influence of the fluorine and ethynyl substituents on the pyridine ring, this document offers a predictive framework for spectral interpretation, supported by established principles of NMR spectroscopy and data from analogous structures. This resource is intended to empower researchers to confidently identify and characterize this important synthetic intermediate.
Introduction: The Significance of this compound in Drug Discovery
The pyridine scaffold is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the ethynyl group serves as a versatile functional handle for a variety of chemical transformations, such as click chemistry, Sonogashira coupling, and cyclization reactions, enabling the construction of diverse and complex molecular libraries. The combination of these three functionalities—a pyridine ring, a fluorine atom, and an ethynyl group—in this compound creates a highly valuable and versatile building block for the synthesis of novel therapeutic agents.
A precise understanding of the NMR spectral characteristics of this compound is fundamental for reaction monitoring, quality control, and the unambiguous structural elucidation of its downstream products. This guide aims to provide a comprehensive overview of its ¹H and ¹³C NMR spectra, detailing the expected chemical shifts and coupling constants.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the protons at the C-4, C-5, and C-6 positions of the pyridine ring, and one signal in the alkyne region for the ethynyl proton. The chemical shifts of the pyridine protons are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the ethynyl group.
Key Influences on ¹H Chemical Shifts:
-
Pyridine Ring: The inherent electron-deficient nature of the pyridine ring deshields the ring protons, shifting them downfield compared to benzene.
-
Fluorine Substituent: The highly electronegative fluorine atom at the C-2 position will exert a strong inductive electron-withdrawing effect, further deshielding the adjacent protons, particularly H-4. Additionally, through-space and through-bond J-coupling between the ¹⁹F nucleus and the protons will be observed.
-
Ethynyl Group: The ethynyl group at the C-3 position is also electron-withdrawing and will contribute to the overall deshielding of the ring protons. The magnetic anisotropy of the triple bond can also influence the chemical shifts of nearby protons.[2]
Based on these principles and data from related fluoropyridines, the following chemical shift ranges and multiplicities are predicted:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-6 | 8.20 - 8.40 | ddd | ³J(H6-H5) ≈ 4.5-5.0, ⁴J(H6-H4) ≈ 1.5-2.0, ⁵J(H6-F) ≈ 1.0-2.0 |
| H-5 | 7.20 - 7.40 | ddd | ³J(H5-H6) ≈ 4.5-5.0, ³J(H5-H4) ≈ 7.5-8.0, ⁴J(H5-F) ≈ 2.0-3.0 |
| H-4 | 7.80 - 8.00 | ddd | ³J(H4-H5) ≈ 7.5-8.0, ⁴J(H4-H6) ≈ 1.5-2.0, ³J(H4-F) ≈ 8.0-9.0 |
| Ethynyl-H | 3.20 - 3.40 | s |
Diagram of Predicted Proton Couplings:
Caption: Predicted through-bond J-coupling interactions in this compound.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of this compound will display seven distinct signals: five for the pyridine ring carbons and two for the ethynyl carbons. The chemical shifts will be significantly influenced by the fluorine and ethynyl substituents, as well as the nitrogen heteroatom.
Key Influences on ¹³C Chemical Shifts:
-
Fluorine Substituent: The carbon directly attached to the fluorine (C-2) will experience a large downfield shift due to the electronegativity of fluorine and will appear as a doublet due to one-bond ¹J(C-F) coupling, which is typically in the range of 230-260 Hz for fluoropyridines.[3][4] The fluorine will also induce smaller two- and three-bond couplings (²J(C-F) and ³J(C-F)) with other carbons in the ring.
-
Ethynyl Group: The sp-hybridized carbons of the ethynyl group will resonate in a characteristic region (typically 70-90 ppm). The carbon attached to the pyridine ring will be deshielded relative to the terminal alkyne carbon.
-
Nitrogen Atom: The nitrogen atom strongly deshields the adjacent carbons (C-2 and C-6).
Predicted ¹³C Chemical Shifts and Couplings:
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |
| C-2 | 158.0 - 162.0 | d | ¹J(C-F) ≈ 230-260 |
| C-3 | 115.0 - 120.0 | d | ²J(C-F) ≈ 30-40 |
| C-4 | 140.0 - 145.0 | d | ³J(C-F) ≈ 5-10 |
| C-5 | 122.0 - 127.0 | s | |
| C-6 | 150.0 - 155.0 | d | ⁴J(C-F) ≈ 2-4 |
| C≡CH | 80.0 - 85.0 | s | |
| C≡CH | 75.0 - 80.0 | s |
Diagram of Key ¹³C NMR Influences:
Caption: Major electronic and structural effects on the ¹³C NMR spectrum.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended.
4.1. Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Other common NMR solvents such as acetone-d₆ or DMSO-d₆ can also be used, but chemical shifts may vary.[1] It is crucial to use a solvent that does not have signals overlapping with the analyte's resonances.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.
4.2. NMR Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly useful for resolving complex coupling patterns.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.
-
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the aromatic and alkyne regions.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all carbon signals (except for the carbon attached to fluorine).
-
Spectral Width: A spectral width of 200-240 ppm will cover the expected range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) will be necessary to achieve a good signal-to-noise ratio for the less sensitive ¹³C nucleus.
-
4.3. 2D NMR Experiments for Unambiguous Assignment
For definitive structural confirmation, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity between H-4, H-5, and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the positions of the substituents.
Experimental Workflow Diagram:
Caption: A typical workflow for the NMR analysis of this compound.
Conclusion
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a crucial building block in contemporary drug discovery. By understanding the interplay of the electronic and structural effects of the pyridine nitrogen, the fluorine substituent, and the ethynyl group, researchers can confidently interpret the NMR data of this compound and its derivatives. The outlined experimental protocols offer a robust framework for acquiring high-quality spectral data, ensuring accurate structural characterization. This foundational knowledge is essential for accelerating the synthesis and development of novel chemical entities with therapeutic potential.
References
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to ¹⁹F NMR Spectroscopy of 3-Ethynyl-2-fluoropyridine Derivatives
Abstract
This technical guide provides a comprehensive overview of the application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the characterization of 3-ethynyl-2-fluoropyridine derivatives. These scaffolds are of increasing importance in medicinal chemistry and drug development, and ¹⁹F NMR serves as a uniquely powerful tool for their structural elucidation, purity assessment, and for studying their interactions with biological targets. This document delves into the fundamental principles of ¹⁹F NMR, explores the nuanced spectral features of this class of compounds, provides detailed experimental protocols, and discusses the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of ¹⁹F NMR in their work with fluorinated pyridine derivatives.
Introduction: The Significance of this compound Derivatives and the Role of ¹⁹F NMR
The this compound motif is a privileged scaffold in modern drug discovery. The unique combination of the rigid, linear ethynyl group and the strongly electron-withdrawing fluorine atom on the pyridine ring imparts desirable physicochemical properties to molecules, including enhanced metabolic stability, improved membrane permeability, and specific molecular interactions.[1][2] The fluorine atom, in particular, is a valuable addition to pharmaceutical candidates, with over 20% of all commercial drugs containing at least one fluorine atom.[1][3]
Given the critical role of fluorine in these derivatives, ¹⁹F NMR spectroscopy has emerged as an indispensable analytical technique. The ¹⁹F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H.[4][5] Furthermore, the chemical shift of ¹⁹F is exquisitely sensitive to its local electronic environment, spanning a range of over 800 ppm, which minimizes signal overlap and provides a sensitive probe for subtle changes in molecular structure and conformation.[4][6]
This guide will provide a detailed exploration of how ¹⁹F NMR can be effectively utilized to characterize this compound derivatives, moving from fundamental principles to practical applications.
Fundamental Principles of ¹⁹F NMR Spectroscopy
A foundational understanding of the principles governing ¹⁹F NMR is crucial for effective data acquisition and interpretation.
Chemical Shift (δ)
The ¹⁹F chemical shift is the most informative parameter in a ¹⁹F NMR spectrum. It is highly sensitive to the electron density around the fluorine nucleus.
-
Electronic Effects: The electronegativity of the fluorine atom makes its chemical shift highly responsive to the electronic effects of neighboring substituents.[6] In this compound derivatives, the electron-withdrawing nature of the pyridine nitrogen and the sp-hybridized carbons of the ethynyl group will significantly influence the ¹⁹F chemical shift. Electron-donating groups on the pyridine ring or the ethynyl substituent will cause an upfield shift (less positive ppm), while electron-withdrawing groups will lead to a downfield shift (more positive ppm).
-
Solvent Effects: The choice of solvent can significantly impact the ¹⁹F chemical shift, with variations of several ppm being common.[7] This is due to intermolecular interactions such as hydrogen bonding and dipole-dipole interactions between the analyte and the solvent. It is therefore critical to be consistent with the solvent used for comparative studies.
-
Reference Standard: The common reference standard for ¹⁹F NMR is trichlorofluoromethane (CFCl₃), assigned a chemical shift of 0 ppm.[8] However, due to its environmental impact, other secondary standards such as trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆) are often used. It is essential to report the reference standard used.
Spin-Spin Coupling (J-Coupling)
Spin-spin coupling between the ¹⁹F nucleus and other magnetically active nuclei (primarily ¹H) provides valuable information about the connectivity of the molecule.
-
¹H-¹⁹F Coupling: Coupling between ¹⁹F and protons on the pyridine ring is expected. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei.
-
³J(H-4, F-2): Typically in the range of 8-10 Hz.
-
⁴J(H-5, F-2): Typically smaller, around 2-4 Hz.
-
⁵J(H-6, F-2): Generally very small or not resolved.
-
-
Long-Range Coupling: The ethynyl linker can facilitate long-range coupling between the fluorine atom and protons on a substituent attached to the alkyne. This can be a valuable tool for confirming the structure of more complex derivatives.
Expected ¹⁹F NMR Spectral Features of this compound Derivatives
Based on the principles outlined above and data from analogous compounds, we can predict the key features of the ¹⁹F NMR spectra of this compound derivatives.
Chemical Shift Region
The ¹⁹F chemical shift for 2-fluoropyridine itself is approximately -69 ppm (relative to CFCl₃).[9] The introduction of the electron-withdrawing ethynyl group at the 3-position is expected to cause a downfield shift. Therefore, the ¹⁹F chemical shift for this compound derivatives is anticipated to be in the range of -60 to -80 ppm . Substituents on the pyridine ring or the ethynyl group will further modulate this chemical shift.
Coupling Patterns
The ¹⁹F signal will appear as a multiplet due to coupling with the pyridine protons. A typical pattern would be a doublet of doublets of doublets (ddd) or a more complex multiplet, depending on the resolution and the magnitude of the coupling constants to H-4, H-5, and H-6. Decoupling the protons (¹H decoupling) will result in a singlet for the ¹⁹F signal, which can be useful for confirming the chemical shift and for quantitative measurements.
Experimental Protocols
Adherence to standardized experimental protocols is paramount for obtaining high-quality, reproducible ¹⁹F NMR data.
Sample Preparation
Proper sample preparation is the first step towards a successful NMR experiment.[10]
Protocol for Standard ¹⁹F NMR Analysis:
-
Weighing the Sample: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be consistent across a series of experiments for comparability.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Reference Standard: If an internal standard is required for chemical shift referencing or quantification, add a known amount of a suitable standard (e.g., a solution of CFCl₃ in the chosen solvent, or another inert fluorinated compound with a known chemical shift).
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Homogenization: Gently vortex or invert the NMR tube to ensure the solution is homogeneous.
Data Acquisition
The following is a general workflow for acquiring a standard 1D ¹⁹F NMR spectrum. Specific parameters may need to be optimized based on the spectrometer and the sample.
Workflow for 1D ¹⁹F NMR Data Acquisition:
Caption: General workflow for ¹⁹F NMR data acquisition.
Key Parameter Considerations:
-
Spectral Width (SW): Due to the large chemical shift range of ¹⁹F, a wide spectral width (e.g., 200-300 ppm) may be necessary for initial scouting experiments.
-
Transmitter Offset (O1P): The transmitter frequency should be set close to the expected resonance of the fluorine signal to ensure uniform excitation.
-
Relaxation Delay (D1): For quantitative measurements, a longer relaxation delay (5-7 times the longest T₁) is crucial to ensure complete relaxation of the nuclei between scans.[11]
-
¹H Decoupling: For simplified spectra and improved signal-to-noise, inverse-gated ¹H decoupling can be employed. This is particularly important for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).
Data Processing
Accurate data processing is essential for extracting meaningful information from the raw Free Induction Decay (FID) data.
Workflow for ¹⁹F NMR Data Processing:
Caption: Standard workflow for processing ¹⁹F NMR data.
Data Interpretation and Advanced Techniques
Structural Elucidation
The combination of chemical shift and coupling constant data is powerful for confirming the structure of this compound derivatives. For example, the presence of a long-range coupling between the fluorine and a proton on a substituent at the end of the ethynyl chain can provide unambiguous evidence for the connectivity of the molecule.
Quantitative ¹⁹F NMR (qNMR)
¹⁹F NMR is an excellent technique for quantitative analysis due to the high sensitivity and wide chemical shift dispersion, which minimizes signal overlap. By using a certified internal standard, the purity of a sample or the concentration of a solution can be accurately determined.
Table 1: Key Parameters for Quantitative ¹⁹F NMR
| Parameter | Recommendation | Rationale |
| Internal Standard | Chemically inert, known purity, single ¹⁹F resonance, soluble in the same solvent. | Ensures accurate and reproducible quantification. |
| Relaxation Delay (D1) | 5-7 times the longest T₁ of both the analyte and the standard. | Allows for complete relaxation and accurate integration.[11] |
| Pulse Angle | 90° pulse for maximum signal. | Optimizes signal intensity for a single scan. |
| ¹H Decoupling | Inverse-gated decoupling. | Suppresses NOE enhancements for accurate integration. |
| Digital Resolution | Sufficient data points to accurately define the peaks. | Ensures precise integration of the signals. |
2D NMR Techniques
For more complex structures or for unambiguous assignment of resonances, 2D NMR experiments can be invaluable.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates the chemical shifts of protons and fluorine atoms that are coupled to each other. It is a powerful tool for assigning the proton resonances of the pyridine ring and for identifying long-range ¹H-¹⁹F couplings.[12]
-
¹⁹F-¹⁹F COSY (Correlation Spectroscopy): In molecules containing multiple fluorine atoms, this experiment can be used to identify through-bond coupling networks between them.
Diagram of a Simplified ¹H-¹⁹F HETCOR Experiment:
Caption: Conceptual diagram of a ¹H-¹⁹F HETCOR spectrum.
Conclusion
¹⁹F NMR spectroscopy is a powerful and versatile technique that is essential for the characterization of this compound derivatives. Its high sensitivity, wide chemical shift range, and the detailed structural information provided by chemical shifts and coupling constants make it an invaluable tool for researchers in drug discovery and development. By following the principles and protocols outlined in this guide, scientists can effectively utilize ¹⁹F NMR to accelerate their research and gain deeper insights into the properties and behavior of this important class of molecules. The continued development of advanced NMR pulse sequences and hardware will further enhance the capabilities of ¹⁹F NMR in the pharmaceutical sciences.[13]
References
- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 3. The Essential Upgrade for Modern Pharmaceutical NMR: A Case Study | Technology Networks [technologynetworks.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. biophysics.org [biophysics.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. colorado.edu [colorado.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AI-designed NMR spectroscopy RF pulses for fast acquisition at high and ultra-high magnetic fields - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Degradation Pathways of 3-Ethynyl-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of 3-Ethynyl-2-fluoropyridine in Modern Drug Discovery
This compound is a key heterocyclic building block in contemporary medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the versatile ethynyl group, make it a valuable scaffold for the synthesis of complex molecular architectures with diverse biological activities. The pyridine core is a prevalent motif in numerous approved drugs, and the strategic incorporation of fluorine and an ethynyl moiety can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.
As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its intrinsic stability and potential degradation pathways is paramount. This knowledge is not merely an academic exercise; it is a critical component of risk assessment, formulation development, analytical method validation, and ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of the potential stability challenges and degradation routes of this compound, grounded in established chemical principles and data from analogous structures.
Molecular Structure and Intrinsic Stability
The stability of this compound is dictated by the interplay of its three key structural features: the pyridine ring, the fluorine substituent, and the ethynyl group.
The Fluorine-Pyridine Interplay: A Technical Guide to Modulating Basicity and Coordination
Abstract
The strategic incorporation of fluorine into the pyridine scaffold represents a powerful tool in modern chemistry, profoundly influencing its fundamental electronic properties and subsequent chemical behavior. This technical guide provides an in-depth exploration of the impact of fluorine substitution on the basicity of the pyridine ring and its coordination chemistry. We will delve into the nuanced electronic effects of fluorine, quantify its influence on pKa values, and examine the resulting alterations in ligand-metal interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated pyridines in their respective fields.
Introduction: The Strategic Role of Fluorine in Pyridine Chemistry
Pyridine, a foundational heterocyclic aromatic compound, is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Its nitrogen atom, with its lone pair of electrons, imparts basicity and allows it to act as a versatile Lewis base and a ligand in coordination complexes.[1] The introduction of fluorine, the most electronegative element, into the pyridine ring induces significant and predictable changes in its electronic landscape. These modifications are not merely academic; they have profound practical implications, enabling the fine-tuning of a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity for biological targets.[2] This guide will dissect the underlying principles governing these changes and provide a practical framework for their application.
The Dichotomy of Fluorine's Electronic Influence
The effect of fluorine on the pyridine ring is a classic example of the interplay between two opposing electronic forces: the inductive effect (-I) and the mesomeric or resonance effect (+M).
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[3] This effect is distance-dependent, being most pronounced at the position of substitution and decreasing with distance. The primary consequence of the -I effect is a reduction in the electron density of the entire ring, particularly at the nitrogen atom.
-
Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π-system of the pyridine ring.[4] This donation of electron density partially counteracts the inductive withdrawal. The +M effect directs this electron density primarily to the ortho and para positions relative to the fluorine atom.[5]
The net electronic impact of a fluorine substituent is a delicate balance between these two effects. While the powerful -I effect generally dominates, making the pyridine ring more electron-deficient overall, the +M effect can have significant localized consequences.[4][5]
Caption: Dual electronic effects of fluorine on the pyridine ring.
Quantifying the Impact: Fluorine and Pyridine Basicity (pKa)
The basicity of pyridine is a direct measure of the availability of the nitrogen's lone pair to accept a proton. By withdrawing electron density, fluorine substitution significantly reduces this basicity, which is reflected in a lower pKa value for the conjugate acid (pyridinium ion).[6][7] The position of the fluorine atom has a predictable and quantifiable impact on the magnitude of this effect.
| Compound | pKa of Conjugate Acid | Change from Pyridine |
| Pyridine | 5.25[8] | - |
| 2-Fluoropyridine | -0.44 | -5.69 |
| 3-Fluoropyridine | 2.97 | -2.28 |
| 4-Fluoropyridine | 1.95 | -3.30 |
| 2,6-Difluoropyridine | -2.93 | -8.18 |
| Pentafluoropyridine | <-4 | >-9.25 |
Data Interpretation:
-
Positional Dependence: The decrease in basicity is most dramatic for 2-fluoropyridine due to the proximity of the fluorine atom to the nitrogen, maximizing the inductive effect. The effect is less pronounced for 3-fluoropyridine, where the fluorine is further away.
-
Cumulative Effect: The addition of multiple fluorine atoms, as in 2,6-difluoropyridine and pentafluoropyridine, leads to a profound decrease in basicity, rendering these compounds extremely weak bases.
This predictable modulation of pKa is a critical tool in drug design, where controlling the ionization state of a molecule at physiological pH is essential for its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Implications for Coordination Chemistry
The reduced basicity of fluorinated pyridines directly translates to a diminished ability to act as a ligand in coordination complexes. The electron-withdrawing nature of fluorine reduces the ability of the pyridine nitrogen to donate its lone pair to a metal center, resulting in weaker metal-ligand bonds.
Key Consequences for Coordination:
-
Weaker Metal-Ligand Bonds: Fluorinated pyridine ligands generally form less stable complexes compared to their non-fluorinated counterparts. This can be observed through changes in bond lengths and dissociation constants.
-
Modified Ligand Field Strength: The electronic changes in the pyridine ring can alter its ligand field strength, potentially influencing the magnetic and spectroscopic properties of the resulting metal complex.
-
Altered Redox Potentials: The electron-withdrawing fluorine atoms can make the metal center in a complex more electrophilic, thereby shifting its redox potentials to more positive values.
-
Non-Covalent Interactions: The polarized C-F bond can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the secondary coordination sphere and the overall crystal packing of the complex.[9][10][11]
Caption: Impact of fluorination on pyridine coordination properties.
Experimental Protocols
Synthesis of a Representative Fluorinated Pyridine: 2-Fluoropyridine
The synthesis of 2-fluoropyridine can be achieved through various methods, with the Balz-Schiemann reaction being a classic approach. However, more modern and often milder methods are now available. A convenient method involves the nucleophilic displacement of a suitable leaving group.[12]
Protocol: Synthesis of 2-Fluoropyridine from 2-Aminopyridine
-
Diazotization:
-
Dissolve 2-aminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature at 0-5 °C. This forms the corresponding diazonium tetrafluoroborate salt.
-
Stir the reaction mixture for 30-60 minutes at this temperature.
-
-
Isolation of the Diazonium Salt:
-
Collect the precipitated diazonium salt by filtration.
-
Wash the salt with cold diethyl ether and dry it under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care.
-
-
Thermal Decomposition (Balz-Schiemann Reaction):
-
Gently heat the dry diazonium salt in a flask equipped with a distillation apparatus.
-
The salt will decompose to yield 2-fluoropyridine, which can be collected by distillation.
-
-
Purification:
-
The crude 2-fluoropyridine is typically purified by fractional distillation.
-
Characterization of Basicity: pKa Determination by ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a highly sensitive technique for determining the pKa of fluorinated compounds.[13][14] The chemical shift of the fluorine atom is often sensitive to the protonation state of the nearby nitrogen atom.
Protocol: pKa Determination of a Fluorinated Pyridine
-
Sample Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the fluorinated pyridine.
-
Dissolve a small, constant amount of the fluorinated pyridine in each buffer solution.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a ¹⁹F NMR spectrum for each sample.
-
Record the chemical shift (δ) of the fluorine signal in each spectrum.
-
-
Data Analysis:
-
Plot the observed ¹⁹F chemical shift (δ) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve). The inflection point of the curve corresponds to the pKa of the compound.
-
Caption: General workflow for studying fluorinated pyridines.
Conclusion and Future Outlook
The introduction of fluorine into the pyridine ring offers a predictable and powerful strategy for modulating its basicity and coordination properties. The strong inductive effect of fluorine generally leads to a decrease in basicity and weaker coordination to metal centers. This principle is widely exploited in drug discovery to fine-tune the physicochemical properties of bioactive molecules. The continued development of novel fluorination methodologies will undoubtedly expand the accessible chemical space of fluorinated pyridines, providing even greater opportunities for the rational design of new pharmaceuticals, catalysts, and advanced materials.
References
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Understanding of Noncovalent Interactions Involving Organic Fluorine [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Sourcing and Application of 3-Ethynyl-2-fluoropyridine: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and rigid, functionalizable moieties into small molecules has become a cornerstone of rational drug design. The fluoropyridine scaffold, in particular, has garnered significant attention due to the ability of the fluorine substituent to modulate the physicochemical and metabolic properties of a parent molecule, often leading to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles.[1][2] When further functionalized with a reactive handle such as a terminal alkyne, the utility of the fluoropyridine core is significantly amplified, providing a versatile building block for the construction of complex molecular architectures. 3-Ethynyl-2-fluoropyridine (CAS No. 933768-06-0) is a prime exemplar of such a scaffold, merging the advantageous properties of a 2-fluoropyridine with the synthetic versatility of an ethynyl group. This technical guide provides an in-depth analysis of the commercial availability, synthesis, and strategic applications of this compound for researchers, scientists, and professionals in drug development.
I. Commercial Availability and Supplier Overview
The accessibility of key starting materials is a critical logistical consideration in any drug discovery program. This compound is readily available from several fine chemical suppliers, ensuring a reliable supply chain for both early-stage research and larger-scale synthetic campaigns. The compound is typically offered at a purity of 97% or higher, suitable for most synthetic applications.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight |
| Sigma-Aldrich | CDS021219 | Not specified | 933768-06-0 | C₇H₄FN | 121.11 |
| ChemScene | CS-0198535 | ≥97% | 933768-06-0 | C₇H₄FN | 121.11 |
| BLD Pharm | BD119459 | 97% | 933768-06-0 | C₇H₄FN | 121.11 |
Note: Purity levels and product specifications should always be confirmed with the respective supplier prior to procurement.
II. Strategic Synthesis: The Sonogashira Coupling Approach
The most prevalent and efficient method for the synthesis of this compound and its analogs is the Sonogashira cross-coupling reaction.[3][4] This robust and versatile palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound synthesis, the likely precursor would be a 3-halo-2-fluoropyridine, which is coupled with a suitable acetylene source.
Reaction Principle and Mechanism
The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to furnish the desired product and regenerate the active Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide species from the terminal alkyne.
Detailed Experimental Protocol: Synthesis of this compound
The following is a representative, field-proven protocol for the synthesis of this compound via a Sonogashira coupling reaction. This protocol is adapted from established methodologies for similar substrates.[5][6]
Materials:
-
3-Bromo-2-fluoropyridine (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1M in THF, 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-fluoropyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. The mixture is typically degassed by bubbling argon through the solution for 15-20 minutes.
-
Alkyne Addition: Add ethynyltrimethylsilane dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up (Part 1 - Silyl Protection): Upon completion of the coupling reaction, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude TMS-protected this compound.
-
Desilylation: Dissolve the crude product in THF and cool to 0 °C. Add tetrabutylammonium fluoride (1M in THF) dropwise.
-
Reaction Monitoring (Desilylation): Allow the reaction to warm to room temperature and stir until the desilylation is complete (monitored by TLC).
-
Work-up (Part 2 - Final Product): Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
III. Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
The structural features of this compound make it a highly valuable building block in medicinal chemistry, particularly in the design of kinase inhibitors.[7][8][9] Kinases are a critical class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The 2-fluoropyridine moiety can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The fluorine atom can also serve to modulate the pKa of the pyridine nitrogen, influencing its binding affinity and overall pharmacokinetic properties. The ethynyl group provides a rigid linker that can be used to project a substituent into a deeper hydrophobic pocket of the kinase active site, a common strategy for enhancing potency and selectivity. Furthermore, the terminal alkyne is a versatile functional group that can participate in a variety of subsequent reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce further diversity and complexity.[10]
While specific examples of FDA-approved drugs containing the this compound fragment are not yet prevalent, its structural motifs are present in numerous potent kinase inhibitors under investigation. Its utility lies in its ability to serve as a readily available and highly versatile starting material for the rapid generation of focused libraries of potential kinase inhibitors, accelerating the hit-to-lead and lead optimization phases of drug discovery.
IV. Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed (GHS06). Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
V. Conclusion
This compound is a commercially available and synthetically accessible building block of significant strategic importance in modern drug discovery. Its unique combination of a 2-fluoropyridine core and a terminal alkyne functionality provides a powerful platform for the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. A thorough understanding of its commercial sourcing, efficient synthetic routes such as the Sonogashira coupling, and its potential applications will empower medicinal chemists to leverage this valuable scaffold in the pursuit of new and effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
An In-Depth Technical Guide to the Safe Handling of 3-Ethynyl-2-fluoropyridine
Introduction: Navigating the Reactive Landscape of a Privileged Synthetic Building Block
3-Ethynyl-2-fluoropyridine is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the reactive terminal alkyne, make it a valuable synthon for introducing the fluoropyridyl moiety into complex molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the ethynyl group serves as a versatile handle for coupling reactions such as Sonogashira, click chemistry, and C-H activation.[1][2]
However, the very features that make this molecule synthetically attractive also necessitate a rigorous and informed approach to its handling and safety. The combination of a pyridine ring, a halogen, and a terminal alkyne presents a multi-faceted hazard profile that demands more than routine laboratory caution. This guide provides an in-depth analysis of the potential hazards associated with this compound, offering a framework for risk assessment and detailed protocols for its safe manipulation, storage, and disposal. Our objective is to empower researchers, scientists, and drug development professionals to utilize this potent building block with the highest degree of safety and experimental integrity.
Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. For this compound, the risk profile is derived from its acute toxicity and the chemical reactivity inherent in its functional groups.
GHS Classification: A Snapshot of Critical Hazards
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. This compound is classified with significant acute toxicity, demanding immediate attention and respect.[3][4]
| GHS Pictogram | Signal Word | Hazard Class & Category | Hazard Statement | Interpretation for the Researcher |
|
| Danger | Acute Toxicity 3, Oral | H301: Toxic if swallowed | Ingestion of even small quantities can cause serious illness or be fatal. All routes of exposure must be strictly avoided.[3] |
|
| Warning | Skin Irritation 2 | H315: Causes skin irritation | Direct contact with skin is likely to cause irritation, redness, or dermatitis.[5] |
| Eye Irritation 2 | H319: Causes serious eye irritation | Vapors or direct contact can cause significant eye irritation.[5] | ||
| STOT SE 3 | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[5] |
GHS data synthesized from multiple supplier safety data sheets. The skull and crossbones pictogram (GHS06) signifies a high acute toxicity hazard.[3][6]
Toxicological Profile: Beyond the Label
The toxicological properties of this compound have not been fully investigated, a common scenario for specialized research chemicals.[7] However, the known data points to significant risk. The primary concern is its classification as Acutely Toxic (Category 3) via the oral route .[3][4] This necessitates stringent controls to prevent ingestion, including prohibiting eating, drinking, and smoking in the laboratory and practicing meticulous personal hygiene.
While specific data on dermal and inhalation toxicity is less defined, the hazard statements for skin, eye, and respiratory irritation (H315, H319, H335) suggest that absorption through these routes is possible and will cause local effects.[5] The presence of the fluoropyridine motif is noteworthy; fluorinated aromatics can sometimes undergo metabolic activation to reactive intermediates, and while the C-F bond is strong, in vivo cleavage is not impossible and can lead to toxicity.[8][9]
Physicochemical and Reactivity Hazards
Beyond its biological activity, the chemical nature of this compound presents distinct physical hazards that must be managed.
-
Terminal Alkyne Reactivity: Terminal alkynes are weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases (e.g., NaNH₂, NaH, organolithiums) to form highly reactive and potentially explosive acetylide salts.[10][11] More critically, in the presence of certain metal ions, particularly heavy metals like copper(I), silver, and mercury, terminal alkynes can form unstable, shock-sensitive metal acetylides. This is a critical consideration for reaction design and in avoiding contamination.
-
Incompatible Materials: To prevent hazardous reactions, this compound must be stored and handled away from:
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the high acute toxicity and irritant properties of this compound, a multi-layered safety approach combining engineering controls and rigorous PPE protocols is mandatory.
Primary Engineering Controls
All manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood. The fume hood provides the primary barrier, ensuring that dust and vapors are contained and exhausted, protecting the researcher from inhalation exposure. The work should be performed deep within the hood, at least 6 inches from the sash.
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected to provide a complete barrier to all potential routes of exposure.
-
Hand Protection: Wear nitrile gloves as a minimum. Given that breakthrough time data for this specific compound is not available, the best practice is to double-glove , wearing two pairs of nitrile gloves. This provides an additional layer of protection against tears and rapid permeation. Gloves must be changed immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection against splashes or vapors.
-
Body Protection: A flame-retardant lab coat must be worn and fully buttoned. Ensure cuffs are snug to prevent skin exposure at the wrist.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with organic vapor cartridges may be necessary for emergency situations like a large spill or if engineering controls fail.[13]
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to detailed, step-by-step protocols is crucial for minimizing risk.
Protocol for Weighing and Transferring the Solid Compound
-
Preparation: Ensure the analytical balance is inside a fume hood or a vented balance enclosure. Decontaminate the spatula and weighing vessel.
-
Tare: Place the receiving flask or vial on the balance and tare to zero.
-
Transfer: Carefully use a clean spatula to transfer the solid this compound from its source container to the tared vessel. Perform this action slowly to avoid generating airborne dust.
-
Seal: Immediately and securely cap both the source container and the receiving vessel.
-
Decontaminate: Wipe the spatula, balance, and surrounding surfaces within the fume hood with a solvent-moistened towel (e.g., ethanol or isopropanol) followed by a dry one. Dispose of the towels as hazardous waste.
Protocol for Dissolution and Use in Reactions
-
Inert Atmosphere: For many applications, reactions involving this compound will be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with the alkyne. Ensure your glassware is properly dried and assembled for inert atmosphere techniques.
-
Solvent Addition: Add the solvent to the flask containing the weighed solid via a syringe or cannula while under positive inert gas pressure.
-
Mixing: Use magnetic stirring to ensure complete dissolution. Do not heat unless the reaction protocol specifically and safely calls for it. If heating is required, use a well-controlled oil bath and a condenser, and perform the operation behind a blast shield.
-
Reagent Addition: Add other reagents slowly and in a controlled manner, monitoring for any signs of an exothermic reaction (e.g., temperature rise, gas evolution).
Emergency Procedures: Planning for the Unexpected
A proactive emergency plan is a non-negotiable component of laboratory safety.
| Physical & Chemical Properties | Value | Source |
| Molecular Formula | C₇H₄FN | [3][5] |
| Molecular Weight | 121.11 g/mol | [3][5] |
| Form | Solid | [3][4] |
| Storage Temperature | 4°C | [5] |
Spill Response
The response to a spill depends entirely on its scale and location.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[3][7] The primary hazard statement is H301 (Toxic if swallowed), making ingestion a critical medical emergency.[3]
Storage and Waste Disposal
Proper long-term storage and disposal are essential for maintaining a safe laboratory environment.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][13] Recommended storage is at refrigerated temperatures (4°C).[5] The storage area should be clearly labeled as containing acutely toxic materials.
-
Waste Disposal: All waste containing this compound, including contaminated consumables (gloves, towels, silica gel) and surplus material, must be disposed of as hazardous chemical waste.[14] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Conclusion
This compound is a powerful tool in the arsenal of the modern medicinal and materials chemist. Its potential for innovation is matched by its potential for harm if not handled with the appropriate knowledge and respect. By understanding its specific toxicological and reactivity hazards, implementing robust engineering controls, adhering to stringent PPE and handling protocols, and being prepared for emergencies, researchers can safely unlock the synthetic utility of this valuable compound. Safety is not a barrier to discovery; it is the foundation upon which reliable and groundbreaking science is built.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. glenresearch.com [glenresearch.com]
Methodological & Application
Application Note: A Robust, Copper-Free Sonogashira Coupling Protocol for the Synthesis of 2-Fluoro-3-(alkynyl)pyridines Utilizing 3-Ethynyl-2-fluoropyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1][2] This application note provides a detailed, field-proven protocol for the copper-free Sonogashira coupling of 3-ethynyl-2-fluoropyridine with various aryl and heteroaryl halides. The 2-fluoro-3-alkynylpyridine scaffold is a privileged motif in medicinal chemistry, offering unique electronic properties and metabolic stability.[3] The elimination of copper co-catalysts circumvents common side reactions, such as alkyne homocoupling (Glaser coupling), and reduces cellular toxicity concerns, making this protocol highly relevant for drug discovery pipelines.[1][2] We will delve into the reaction mechanism, provide a step-by-step experimental guide, discuss parameter optimization, and offer troubleshooting advice to ensure reliable and reproducible results.
Introduction and Scientific Rationale
The strategic incorporation of fluorine into heterocyclic scaffolds is a powerful tool in drug design. Fluorine substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The 2-fluoropyridine unit, in particular, is of high interest. When coupled with an alkyne at the 3-position, it creates a versatile building block for constructing complex molecular architectures found in a range of biologically active compounds.[4]
The traditional Sonogashira reaction, while powerful, relies on a copper(I) co-catalyst.[5] This can be problematic, as copper can promote the oxidative homocoupling of terminal alkynes, leading to undesired byproducts that complicate purification.[1] Furthermore, for biological applications, the removal of residual copper is critical due to its cytotoxicity.
This guide focuses on a copper-free variant, which leverages a palladium-only catalytic system. By carefully selecting the palladium precatalyst, ligand, and base, the reaction can proceed efficiently under mild conditions, offering high yields and cleaner reaction profiles. This protocol is designed for maximum reliability and is applicable to a broad range of coupling partners, making it an invaluable tool for medicinal chemists and materials scientists.
The Copper-Free Sonogashira Catalytic Cycle
The copper-free Sonogashira reaction proceeds through a well-defined palladium-catalyzed cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The process involves two key interlocking cycles, but in the copper-free variant, the role of activating the alkyne is handled directly within the palladium cycle.
The primary steps are:
-
Activation of Precatalyst : The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition : The aryl halide (Ar-X) adds to the electron-rich Pd(0) complex, forming a Pd(II)-aryl intermediate. This is often the rate-determining step.[6]
-
Alkyne Coordination & Deprotonation : The terminal alkyne coordinates to the Pd(II) complex. A base then deprotonates the alkyne's acidic proton to form a palladium-acetylide species.[7][8] The base's role is twofold: it facilitates the formation of the nucleophilic acetylide and neutralizes the hydrohalic acid (HX) byproduct.[7]
-
Reductive Elimination : The aryl group and the acetylide group on the palladium center couple and are eliminated from the coordination sphere, forming the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Caption: A simplified representation of the palladium-catalyzed copper-free Sonogashira reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with this compound. Molar equivalents should be adjusted based on the specific aryl halide used.
3.1 Materials and Reagents
-
Substrates : this compound (≥97%)[9][10][11], Aryl/Heteroaryl Halide (e.g., 4-bromoanisole, ≥98%).
-
Palladium Precatalyst : Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃].
-
Ligand : Triphenylphosphine (PPh₃) or a bulky, electron-rich phosphine ligand such as Tri-tert-butylphosphine [P(tBu)₃].[12]
-
Base : Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).
-
Solvent : Anhydrous and degassed 1,4-Dioxane or Tetrahydrofuran (THF).
-
Equipment : Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer/hotplate, inert gas line (Nitrogen or Argon), septa, syringes, standard laboratory glassware for workup, silica gel for column chromatography.
3.2 Step-by-Step Reaction Procedure
Causality Note: The exclusion of oxygen and moisture is paramount for success. The active Pd(0) catalyst is readily oxidized, and water can interfere with the base. All glassware must be oven- or flame-dried, and the reaction should be conducted under a positive pressure of an inert gas.
-
Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and ligand (if using Pd₂(dba)₃, add 0.08 mmol, 8 mol% of PPh₃).
-
Addition of Solids : Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Alkyne Addition : Under a positive flow of inert gas, add the degassed solvent (5 mL). Stir the mixture for 5 minutes to ensure dissolution and mixing. Add the this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Conditions : Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
Monitoring Progress : Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 4-24 hours).
-
Reaction Quench and Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Wash the combined organic filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure coupled product.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Parameter Optimization and Considerations
The success of the copper-free Sonogashira coupling is highly dependent on the careful selection of reagents. The following table summarizes key parameters and provides guidance based on established literature.[2][6][13][14]
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | PdCl₂(PPh₃)₂ is air-stable and reliable but may require higher temperatures. Pd₂(dba)₃ is a Pd(0) source that often allows for milder conditions, but it requires the addition of a supporting ligand.[14] The choice depends on the reactivity of the aryl halide (I > Br > Cl). |
| Ligand | PPh₃, P(tBu)₃, XPhos, SPhos, N-heterocyclic carbenes (NHCs) | The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich ligands like P(tBu)₃ or Buchwald-type biaryl phosphines (XPhos) can significantly accelerate the oxidative addition and reductive elimination steps, enabling reactions at lower temperatures or with less reactive aryl chlorides.[6][8][15] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃, TBAF, Organic amines (Et₃N, DIPEA) | An inorganic base like Cs₂CO₃ is often superior in copper-free systems as it is non-coordinating and highly effective.[6] The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. Organic amines can sometimes act as ligands, complicating the catalytic system. |
| Solvent | THF, 1,4-Dioxane, DMF, NMP, Toluene | The solvent must be anhydrous and capable of solvating all components. THF and Dioxane are excellent general-purpose solvents. Polar aprotic solvents like DMF can sometimes accelerate the reaction but are harder to remove. Aqueous media have also been successfully employed with specific water-soluble ligands.[16][17] |
| Temperature | Room Temperature to 120 °C | Aryl iodides often react at room temperature or with gentle heating.[16] Aryl bromides typically require 60-100 °C. Less reactive aryl chlorides may necessitate higher temperatures and more specialized catalyst systems. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvent/reagents.3. Base is not strong enough or is hydrated.4. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst or a different precatalyst.2. Ensure rigorous inert atmosphere technique; degas solvent by sparging with N₂/Ar for 30 min.3. Use a freshly opened or dried base.4. Incrementally increase the reaction temperature by 10-20 °C. |
| Alkyne Homocoupling | Trace oxygen or copper contamination. | Although copper-free, ensure all glassware is scrupulously clean. Maintain a strict inert atmosphere throughout the reaction. |
| Starting Material Decomposition | Reaction temperature is too high or reaction time is too long. | Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. Consider a lower reaction temperature with a more active catalyst/ligand system. |
| Formation of Byproducts | Side reactions involving functional groups on the aryl halide or alkyne. | Protect sensitive functional groups (e.g., -OH, -NH₂) prior to the coupling reaction. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemscene.com [chemscene.com]
- 10. 933768-06-0|this compound|BLD Pharm [bldpharm.com]
- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2-Fluoropyridine Derivatives
Introduction: The Strategic Importance of 2-Substituted Pyridines
The 2-substituted pyridine framework is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the formation of C(sp²)–C(sp²) bonds, offering a versatile and functional group tolerant approach to synthesizing these valuable motifs.[2] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling specifically tailored for 2-fluoropyridine derivatives, offering not just protocols, but the underlying chemical logic to empower researchers to optimize this critical transformation.
While seemingly a routine transformation, the coupling of 2-halopyridines, particularly the less reactive and economically favorable chloro- and fluoro-derivatives, presents unique challenges.[3] The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition, and the electronic nature of the pyridine ring influences the kinetics of the catalytic cycle.[4] This document will dissect these challenges and provide a systematic approach to overcoming them through the rational selection of catalysts, ligands, bases, and solvent systems.
The Catalytic Cycle and the "2-Pyridyl Problem"
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
A significant hurdle in the coupling of 2-halopyridines is the "2-pyridyl problem," where the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[4][6] This coordination can lead to catalyst inhibition or the formation of off-cycle, unreactive complexes, thereby diminishing the reaction's efficiency. The electron-withdrawing nature of the fluorine atom in 2-fluoropyridine can, to some extent, mitigate this issue by reducing the Lewis basicity of the pyridine nitrogen.[4]
Key Reaction Parameters: A Guided Selection
The success of a Suzuki-Miyaura coupling with 2-fluoropyridine derivatives hinges on the judicious selection of several key parameters.
Palladium Catalyst and Ligand System
For less reactive electrophiles like 2-fluoropyridines and the even more challenging 2-chloropyridines, the choice of ligand is critical for achieving high yields.[3] Bulky, electron-rich phosphine ligands are often highly effective as they promote the oxidative addition step and stabilize the active Pd(0) species.[7]
-
Buchwald Ligands: Ligands such as SPhos and XPhos have demonstrated broad utility in the coupling of heteroaryl halides. XPhos, in particular, is noted for its efficiency in coupling unactivated aryl and heteroaryl chlorides.
-
PEPPSI-IPr: This N-heterocyclic carbene (NHC) based catalyst is effective for C4-selective couplings of 2,4-dichloropyridines and can be a good starting point for challenging pyridine couplings.[7][8]
-
Pd(dppf)Cl₂: This catalyst is often effective for the coupling of pyridine-2-sulfonyl fluoride (PyFluor) with boronic acids and esters, offering an alternative to 2-halopyridines.[9][10][11]
The Role of the Base
The base plays a crucial role in the transmetalation step, with two primary proposed mechanisms.[12][13][14] In the "boronate pathway," the base activates the boronic acid to form a more nucleophilic boronate complex.[13] In the "hydroxide pathway," the base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide complex, which then undergoes transmetalation with the neutral boronic acid.[13]
-
Inorganic Bases: Weaker bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and often effective.[13] For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) may be necessary.[7]
-
Fluoride Bases: Bases like potassium fluoride (KF) or cesium fluoride (CsF) can play a dual role by not only acting as a base but also by forming fluoroborates or interacting with the palladium center, which can influence the reaction outcome.[15]
Solvent System
The choice of solvent can significantly impact the reaction rate and selectivity by influencing catalyst solubility, stability, and the reactivity of the base.[16][17][18]
-
Aprotic Solvents: Dioxane, toluene, and tetrahydrofuran (THF) are commonly employed, often with the addition of water.[18][19][20] The presence of water can be beneficial, particularly when using boronic acids, as it can facilitate the formation of the active boronate species.[9]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) can be effective but may also influence selectivity in certain cases.[16][19]
Comparative Table of Reaction Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | A robust system for many heteroaryl chlorides.[3] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 100 | Effective for sterically hindered substrates. |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | Particularly useful for PyFluor electrophiles.[9][10] |
| PEPPSI-IPr | K₂CO₃ | Dioxane | 60 | Milder conditions suitable for sensitive functionalities.[7] |
Detailed Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system, with checkpoints and expected observations to ensure the integrity of the experimental setup.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.
Materials:
-
2-Fluoropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup (Self-Validation Checkpoint 1):
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the 2-fluoropyridine derivative, arylboronic acid, base, palladium catalyst, and ligand.
-
Validation: Ensure all solid reagents are free-flowing powders, indicating dryness. The use of a glovebox for dispensing air- and moisture-sensitive reagents is highly recommended.[21]
-
-
Inert Atmosphere (Self-Validation Checkpoint 2):
-
Seal the Schlenk tube with a rubber septum and connect it to a Schlenk line.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Validation: A properly sealed system will hold a vacuum. The inert gas flow should be gentle to avoid blowing solids around.
-
-
Solvent Addition:
-
Add the degassed solvent via syringe through the septum.
-
Validation: The solvent should be clear and colorless. Degassing (e.g., by sparging with argon for 15-30 minutes) is crucial to remove dissolved oxygen which can deactivate the catalyst.
-
-
Reaction:
-
Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).[20]
-
Validation: The reaction mixture should be a homogenous solution or a fine suspension. Vigorous stirring is essential.
-
-
Monitoring (Self-Validation Checkpoint 3):
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Validation: The disappearance of the limiting starting material (typically the 2-fluoropyridine derivative) and the appearance of a new, more nonpolar spot (the product) on the TLC plate indicates a successful reaction.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.[3]
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use fresh, high-purity reagents.[21] |
| Insufficiently active catalyst system | Screen different ligands (e.g., XPhos, RuPhos) and stronger bases (e.g., Cs₂CO₃).[9] | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic solvents | Use anhydrous solvents and dry reagents; consider using boronic esters (e.g., pinacol esters) which are more stable.[22][23] |
| Prolonged reaction times at high temperatures | Monitor the reaction closely and work up as soon as it is complete. | |
| Formation of Side Products (e.g., Homocoupling) | Catalyst decomposition | Ensure rigorous exclusion of oxygen; consider a different ligand to stabilize the catalyst. |
| Non-optimal stoichiometry | Use a slight excess of the boronic acid (1.2-1.5 equivalents). |
Conclusion
The Suzuki-Miyaura cross-coupling of 2-fluoropyridine derivatives is a powerful tool for the synthesis of valuable chemical entities. Success in this endeavor is not a matter of chance, but a result of a deep understanding of the reaction mechanism and the interplay of the various reaction components. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental technique, researchers can reliably and efficiently access a wide array of 2-arylpyridine structures. This guide serves as a foundational resource, empowering scientists to not only replicate established procedures but to rationally troubleshoot and optimize these crucial transformations for their specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 11. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from 3-Ethynyl-2-fluoropyridine via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 3-ethynyl-2-fluoropyridine as a key building block. The protocol is centered around the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into reaction optimization, troubleshooting, and characterization of the final products. The strategic inclusion of the 2-fluoropyridine moiety offers a versatile handle for post-cycloaddition modifications, making this class of compounds particularly valuable in medicinal chemistry and drug discovery.
Introduction: The Significance of Fluorinated Pyridyl Triazoles
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, lauded for its exceptional stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] The advent of the CuAAC reaction, independently reported by Sharpless and Meldal, revolutionized access to these structures by offering a highly regioselective, high-yielding, and functionally tolerant method for their synthesis.[3] This reaction exhibits a remarkable rate acceleration of up to 10⁸ compared to the uncatalyzed thermal cycloaddition, which often yields mixtures of 1,4- and 1,5-regioisomers.[4][5]
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity.[6][7] Specifically, combining the versatile 1,2,3-triazole ring with a fluorinated pyridine offers a unique synergy. The this compound precursor allows for the facile construction of a triazole core, while the fluorine atom at the C2 position of the pyridine ring can serve as a leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling late-stage diversification of drug candidates. Fluorinated triazoles have demonstrated a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[6][7][8][9][10]
Reaction Mechanism: The CuAAC Catalytic Cycle
The CuAAC reaction proceeds through a multi-step catalytic cycle that ensures the exclusive formation of the 1,4-disubstituted triazole isomer. While early proposals considered a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper intermediate as the kinetically favored pathway.[11]
The key steps are:
-
Formation of Copper(I) Acetylide: The catalytically active Cu(I) species, often generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate), coordinates with the terminal alkyne (this compound).[4][12] This coordination significantly increases the acidity of the terminal proton, facilitating its removal and the formation of a copper acetylide intermediate.
-
Coordination and Cycloaddition: The azide substrate then coordinates to the copper center. The subsequent cycloaddition is a stepwise process involving the formation of a six-membered copper-containing ring intermediate.[13]
-
Ring Contraction and Product Release: This intermediate undergoes ring contraction to form a triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[13]
Caption: Figure 1: Simplified CuAAC Catalytic Cycle
Experimental Protocol: Synthesis of 1-(Benzyl)-4-(2-fluoropyridin-3-yl)-1H-1,2,3-triazole
This protocol describes a representative synthesis using benzyl azide as the coupling partner. The principles and steps can be adapted for a wide range of organic azides.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)
-
Sodium ascorbate (0.10 eq, 10 mol%)
-
Solvent: tert-Butanol/Water (1:1 mixture)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
Procedure:
-
Reagent Preparation:
-
In a round-bottom flask, dissolve this compound (e.g., 121 mg, 1.0 mmol) in 5 mL of a 1:1 mixture of tert-butanol and deionized water.
-
Add benzyl azide (e.g., 140 mg, 1.05 mmol, 1.05 eq) to the flask.
-
Expertise Note: The use of a t-BuOH/H₂O solvent system is highly effective for CuAAC reactions as it solubilizes a wide range of organic substrates while being compatible with the inorganic catalyst components. Water has also been shown to accelerate the reaction rate.[4]
-
-
Catalyst Addition:
-
In a separate small vial, prepare fresh catalyst solutions. Dissolve copper(II) sulfate pentahydrate (e.g., 12.5 mg, 0.05 mmol, 5 mol%) in 0.5 mL of deionized water.
-
In another vial, dissolve sodium ascorbate (e.g., 19.8 mg, 0.10 mmol, 10 mol%) in 0.5 mL of deionized water.
-
Expertise Note: It is crucial to prepare the sodium ascorbate solution just before use, as it can oxidize in solution, appearing brownish and losing its reducing capability.[14] A slight excess of sodium ascorbate is used to ensure the complete reduction of Cu(II) to the active Cu(I) state and to prevent oxidative homocoupling of the alkyne, which is a common side reaction.[5]
-
-
Reaction Initiation and Monitoring:
-
Add the copper(II) sulfate solution to the main reaction flask, followed immediately by the sodium ascorbate solution. The solution may turn from light blue to a yellowish or heterogeneous mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate/hexanes as eluent). The disappearance of the limiting reagent (typically the alkyne) indicates reaction completion. Reactions are often complete within 1-4 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, add 20 mL of water and 20 mL of ethyl acetate to the flask.
-
Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.
-
Extract the aqueous layer two more times with 20 mL of ethyl acetate.
-
Combine the organic layers and wash with 20 mL of brine. This step helps to remove residual water and some water-soluble impurities.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a solid or a viscous oil. Purify the material using flash column chromatography on silica gel.
-
The eluent system will depend on the specific product's polarity but often starts with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increases in polarity.
-
Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final 1-(benzyl)-4-(2-fluoropyridin-3-yl)-1H-1,2,3-triazole.
-
Data Presentation and Characterization
The success of the synthesis should be confirmed by standard analytical techniques.
| Substrate (Azide) | Product | Expected Yield (%) |
| Benzyl Azide | 1-(Benzyl)-4-(2-fluoropyridin-3-yl)-1H-1,2,3-triazole | >90% |
| 1-Azido-4-methoxybenzene | 1-(4-Methoxyphenyl)-4-(2-fluoropyridin-3-yl)-1H-1,2,3-triazole | >85% |
| 1-Azidobutane | 1-(Butyl)-4-(2-fluoropyridin-3-yl)-1H-1,2,3-triazole | >95% |
| Azidothymidine (AZT) | 1-(Thymidin-3'-yl)-4-(2-fluoropyridin-3-yl)-1H-1,2,3-triazole | >80% |
Representative Characterization Data:
-
¹H NMR: Expect a characteristic singlet for the triazole proton (C5-H) typically in the range of δ 7.5-8.5 ppm. Other signals corresponding to the benzyl and fluoropyridyl groups should be present and well-resolved.
-
¹³C NMR: The two carbon atoms of the triazole ring will appear in the aromatic region.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product should be observed.
-
FT-IR: The disappearance of the characteristic alkyne (C≡C-H stretch ~3300 cm⁻¹) and azide (N₃ stretch ~2100 cm⁻¹) absorptions from the starting materials is a key indicator of reaction completion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Inactive catalyst (oxidized sodium ascorbate). | Prepare a fresh solution of sodium ascorbate immediately before use. |
| Poor solubility of starting materials. | Try a different solvent system (e.g., DMSO/H₂O, DMF). | |
| Presence of copper-chelating agents. | Ensure buffers (if used) are free of EDTA. Use high-purity water.[12] | |
| Formation of Side Products (e.g., alkyne homocoupling) | Insufficient reducing agent; presence of oxygen. | Degas the solvent before use. Use a slight excess of sodium ascorbate.[3][5] |
| Difficulty in Purification | Residual copper in the product. | Wash the organic extract with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper salts. |
| Product is highly polar. | Use a more polar eluent system for chromatography or consider reverse-phase chromatography. |
Workflow Visualization
Caption: Figure 2: Experimental Workflow Diagram
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 7. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Na-Ascorbate [baseclick.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jenabioscience.com [jenabioscience.com]
Application Note & Protocol: Leveraging 3-Ethynyl-2-fluoropyridine in the Synthesis of Potent Kinase Inhibitors
Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds make it a privileged structure in drug design. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-Ethynyl-2-fluoropyridine , a versatile building block for the synthesis of kinase inhibitors. We will explore the rationale behind its design, its reactivity in key synthetic transformations, and provide a robust, field-proven protocol for its incorporation into complex molecular architectures targeting the human kinome.
The Strategic Value of the this compound Scaffold
The efficacy of this compound as a synthetic intermediate stems from the synergistic interplay of its three key structural motifs: the pyridine ring, the 2-fluoro substituent, and the 3-ethynyl group.
-
Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a feature frequently exploited to anchor inhibitors to the hinge region of the ATP-binding pocket of many kinases.[3] This interaction is a common feature in a vast number of approved kinase inhibitors.[4][5]
-
2-Fluoro Substituent: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect. This modulates the pKa of the pyridine nitrogen, influencing its basicity and the strength of its hydrogen bonding interactions. Furthermore, strategic fluorination is a well-established tactic in medicinal chemistry to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. Spectroscopic studies have shown that fluorination has a tangible effect on the geometry of the pyridine ring.[6]
-
3-Ethynyl Group: The terminal alkyne is a highly versatile functional group in drug discovery.[7] It provides a rigid, linear linker to introduce additional pharmacophoric elements, allowing for precise vectoral exploration of the kinase active site. Its reactivity in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, offers a reliable method for C-C bond formation.[7][8]
Caption: Key pharmacophoric features of this compound.
Physicochemical Data
| Property | Value |
| CAS Number | 933768-06-0[9] |
| Molecular Formula | C₇H₄FN |
| Molecular Weight | 121.11 g/mol |
| Purity | ≥97% (typical)[9] |
| Storage | 4°C, under inert atmosphere[9] |
Core Synthesis Protocol: Sonogashira Cross-Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[10] It is exceptionally reliable for incorporating the this compound moiety onto a heteroaromatic core, a common strategy in the assembly of kinase inhibitors.
Mechanistic Overview
The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[10][11]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X).
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]
- 9. chemscene.com [chemscene.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Topic: Protocol for the Synthesis of Pyridine-Based Kinase Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Pyridine Scaffolds in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets.[1][2][3] The pyridine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of many approved and investigational kinase inhibitors.[1][4] Its prevalence stems from its ability to act as a bioisostere of adenine, enabling it to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common feature of type I and II inhibitors.[5][6] This mimicry provides a robust anchor from which to explore structure-activity relationships (SAR) by functionalizing the pyridine core at various positions.[7][8][9]
This guide provides a detailed overview of key synthetic methodologies for constructing and functionalizing the pyridine core to generate libraries of potential kinase inhibitors. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for drug development professionals. We will explore classic multicomponent reactions for ring formation, modern cross-coupling methods for functionalization, and general protocols for purification and analysis.
Part 1: Foundational Synthesis of the Pyridine Core
The construction of the pyridine ring itself is the critical first step. The choice of method depends on the desired substitution pattern, which is dictated by the target kinase's topology. Several robust and versatile methods have been established.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a dihydropyridine.[10][11] A subsequent oxidation step yields the aromatic pyridine ring.[10] This one-pot approach is highly efficient for creating symmetrically substituted pyridines.
Causality and Mechanistic Insight: The reaction proceeds through a series of condensations and cyclizations. Initially, one equivalent of the β-ketoester and the aldehyde undergo a Knoevenagel condensation, while the other equivalent forms an enamine with ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. The final oxidation step is driven by the thermodynamic stability of the resulting aromatic system.[11]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Benzaldehyde | 1.0 | 106.12 | 1.06 g |
| Ethyl acetoacetate | 2.0 | 130.14 | 2.60 g |
| Ammonium acetate | 1.1 | 77.08 | 0.85 g |
| Ethanol | - | - | 15 mL |
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol (15 mL).
-
Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to yield the 1,4-dihydropyridine derivative.
-
Aromatization Step: Dissolve the dried dihydropyridine in glacial acetic acid. Add a suitable oxidizing agent (e.g., ceric ammonium nitrate or nitric acid) portion-wise and heat gently until the aromatization is complete (monitored by TLC/LC-MS).
-
Pour the reaction mixture into ice water, neutralize with a base (e.g., NaHCO₃), and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[12][13] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[12][14]
Causality and Mechanistic Insight: The mechanism begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then undergoes cyclization and dehydration with ammonia to furnish the final substituted pyridine.[12][13][15] The use of the pyridinium salt as a leaving group is a key feature of this transformation.
Part A: Preparation of N-phenacylpyridinium bromide (α-pyridinium methyl ketone salt)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Bromoacetophenone | 1.0 | 199.05 | 1.99 g |
| Pyridine | 1.1 | 79.10 | 0.87 g |
| Acetone | - | - | 20 mL |
Procedure A:
-
Dissolve 2-bromoacetophenone (1.0 eq) in acetone (20 mL) in a 50 mL round-bottom flask.
-
Add pyridine (1.1 eq) dropwise with stirring at room temperature. A precipitate will form almost immediately.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration, wash with cold acetone (2 x 10 mL), and dry under vacuum.
Part B: Kröhnke Condensation
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-phenacylpyridinium bromide | 1.0 | 278.15 | 2.78 g |
| Chalcone (1,3-diphenyl-2-propen-1-one) | 1.0 | 208.26 | 2.08 g |
| Ammonium acetate | 6.0 | 77.08 | 4.62 g |
| Glacial Acetic Acid | - | - | 25 mL |
Procedure B:
-
Combine N-phenacylpyridinium bromide (1.0 eq), chalcone (1.0 eq), and ammonium acetate (6.0 eq) in a 100 mL round-bottom flask.
-
Add glacial acetic acid (25 mL) and fit the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,4,6-triphenylpyridine.[12]
Part 2: Functionalization via Cross-Coupling
After synthesizing the core, strategic functionalization is required to optimize kinase inhibitory activity and selectivity. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the precise installation of various substituents.
Buchwald-Hartwig Amination
This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds.[16] It enables the coupling of amines with aryl halides or triflates, which is often difficult to achieve via classical methods like nucleophilic aromatic substitution, especially on electron-rich or sterically hindered pyridine rings.[17]
Causality and Experimental Considerations: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[16][18] The choice of ligand is critical; bulky, electron-rich phosphine ligands are typically required to facilitate the reductive elimination step. The nitrogen atom of the pyridine substrate can sometimes poison the palladium catalyst, a challenge that can be mitigated by careful selection of ligands and reaction conditions.[19]
| Component | Role | Examples |
| Pyridine Substrate | Aryl halide | 2-Bromopyridine, 4-Chloropyridine |
| Amine | Nucleophile | Aniline, Morpholine, Benzylamine |
| Palladium Source | Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizer/Activator | XPhos, RuPhos, BINAP |
| Base | Deprotonation | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Reaction Medium | Toluene, Dioxane, THF |
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the aryl halide (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Negishi Cross-Coupling
The Negishi coupling is a powerful reaction for forming C-C bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[20] For pyridine synthesis, this allows for the introduction of alkyl, vinyl, or aryl groups, which are crucial for probing hydrophobic pockets within the kinase active site.[21]
Causality and Experimental Considerations: The key to the Negishi reaction is the transmetalation step, where the organic group is transferred from zinc to the palladium center. Organozinc reagents are more reactive than their boron or tin counterparts but are also more sensitive to moisture and air, necessitating inert atmosphere techniques.[22] The reaction is known for its high functional group tolerance and generally proceeds under mild conditions.[20][21]
Procedure:
-
Preparation of Organozinc Reagent (if not commercial): To a solution of the aryl bromide (1.0 eq) in anhydrous THF under argon, add n-BuLi at -78 °C. After stirring for 30 min, add a solution of ZnCl₂ in THF. Allow the mixture to warm to room temperature.
-
Coupling Reaction: In a separate oven-dried flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the halopyridine (1.0 eq).
-
Add the freshly prepared or commercial organozinc solution (1.1-1.5 eq) via cannula.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by LC-MS).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the functionalized pyridine.
Part 3: Purification and Characterization
Rigorous purification and characterization are essential to ensure the identity and purity of synthesized compounds before biological evaluation.
-
Reaction Monitoring: Progress is typically monitored by Thin Layer Chromatography (TLC) for a quick qualitative assessment or by Liquid Chromatography-Mass Spectrometry (LC-MS) for more accurate monitoring of reactant consumption and product formation.
-
Work-up and Purification: Standard procedures involve aqueous work-up to remove inorganic salts and water-soluble impurities. The primary purification technique for these compounds is Flash Column Chromatography on silica gel.
-
Structural Characterization: The structure of the final compounds must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position and connectivity of atoms.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the compound with high accuracy.
-
Purity Analysis: Final purity is often assessed by High-Performance Liquid Chromatography (HPLC) , typically aiming for >95% purity for compounds intended for biological screening.
-
Part 4: The Rationale - Pyridine in the Kinase ATP-Binding Site
The synthetic efforts described are guided by the structural biology of kinase-inhibitor interactions. The pyridine core's nitrogen atom is perfectly positioned to act as a hydrogen bond acceptor, engaging with the backbone NH of a conserved hinge residue (e.g., methionine in EGFR, cysteine in BTK). This interaction anchors the inhibitor in the ATP pocket. The substituents installed via the synthetic methods discussed then project into different regions of the active site to enhance potency and confer selectivity.
Conclusion
The synthesis of pyridine-based kinase inhibitors is a dynamic field that leverages both classical and modern organic chemistry. The foundational ring-forming reactions like the Hantzsch and Kröhnke syntheses provide efficient entry into the core scaffold, while powerful cross-coupling methods such as Buchwald-Hartwig and Negishi reactions allow for precise, late-stage functionalization to optimize biological activity. A thorough understanding of these protocols, coupled with the rationale behind their application, is critical for researchers and scientists in the pursuit of novel and effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kröhnke synthesis of pyridine [quimicaorganica.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. Negishi coupling - Wikipedia [en.wikipedia.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. chemrxiv.org [chemrxiv.org]
3-Ethynyl-2-fluoropyridine as a building block for substituted pyridines
Application Note: 3-Ethynyl-2-fluoropyridine
A Versatile Trifunctional Building Block for the Expedient Synthesis of Advanced Pyridine Scaffolds
Abstract
Substituted pyridine motifs are ubiquitous in modern pharmaceuticals and agrochemicals, driving a continuous demand for versatile and efficient synthetic methodologies. The strategic incorporation of fluorine into these scaffolds is a widely employed strategy to enhance key drug-like properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] this compound has emerged as a uniquely powerful and versatile building block for medicinal chemists. It possesses three distinct and orthogonally reactive functional handles: a highly activated C2-fluorine atom for nucleophilic aromatic substitution (SNAr), a terminal ethynyl group amenable to a wide array of coupling and cycloaddition reactions, and the pyridine nitrogen, which modulates reactivity and provides a key point for molecular recognition. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed experimental protocols for its application in key synthetic transformations, empowering researchers to rapidly access diverse libraries of complex pyridine derivatives.
Physicochemical Properties and Safe Handling
This compound is a solid at room temperature that requires careful handling due to its toxicological profile. Adherence to appropriate safety protocols is mandatory.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 933768-06-0 | [3] |
| Molecular Formula | C₇H₄FN | [3][4] |
| Molecular Weight | 121.11 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Storage | Inert atmosphere, 2-8°C | [5] |
| SMILES | FC1=NC=CC=C1C#C | [4] |
Safety Information:
-
Hazard: Acutely toxic upon oral ingestion (GHS06).[4]
-
Signal Word: Danger.[4]
-
Hazard Statement: H301 (Toxic if swallowed).[4]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental ingestion, seek immediate medical attention.[4]
Key Synthetic Transformations & Protocols
The synthetic utility of this compound stems from the ability to selectively functionalize its distinct reactive sites.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Mechanistic Rationale: The fluorine atom at the C2 position of the pyridine ring is exceptionally activated towards nucleophilic displacement. This heightened reactivity is a direct consequence of the strong electron-withdrawing effect of the adjacent ring nitrogen, which serves to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[6][7] Critically, the C-F bond is more readily cleaved in this context than corresponding C-Cl or C-Br bonds; the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[8][9] This significant rate enhancement allows SNAr reactions to be conducted under milder conditions, preserving sensitive functional groups elsewhere in the molecule.[8][10]
Caption: SNAr mechanism on this compound.
Protocol 1: General Procedure for SNAr with O- or S-Nucleophiles
This protocol describes a typical procedure for the reaction of this compound with phenolic or thiol nucleophiles.
-
1. Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.), the desired phenol or thiol (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
2. Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.1-0.5 M.
-
3. Reaction: Stir the mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
4. Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
5. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table 2: Representative SNAr Reactions with O- and S-Nucleophiles
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Phenol | K₂CO₃ | DMF | 100 | 6 | 85-95% |
| 4-Methoxythiophenol | Cs₂CO₃ | DMSO | 80 | 4 | 90-98% |
| 3-Chlorophenol | K₂CO₃ | DMF | 110 | 8 | 80-90% |
| Benzyl Mercaptan | NaH | THF | 60 | 5 | 88-96% |
Palladium-Catalyzed Cross-Coupling of the Ethynyl Group
Introduction to Sonogashira Coupling: The Sonogashira reaction is a robust and highly utilized cross-coupling method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[12] This reaction is fundamental for elaborating the ethynyl moiety of this compound, enabling the straightforward synthesis of aryl-alkynyl pyridine scaffolds.[13]
Caption: Interdependent catalytic cycles of the Sonogashira coupling.
Protocol 2: Sonogashira Coupling with Aryl Halides
This protocol provides a standard set of conditions for coupling this compound with various aryl halides.
-
1. Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
2. Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
3. Reagent Addition: Add a solution of this compound (1.2 eq.) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (typically a 2:1 to 3:1 v/v ratio). The final substrate concentration should be around 0.1 M.
-
4. Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles or bubble with argon for 15-20 minutes to ensure all oxygen is removed.
-
5. Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting aryl halide is consumed, as monitored by TLC or GC-MS. Reaction times can vary from 2 to 24 hours.
-
6. Work-up: Once complete, filter the reaction mixture through a pad of Celite®, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
7. Purification: Dissolve the residue in a suitable solvent and purify by flash column chromatography on silica gel to yield the desired coupled product.
Table 3: Substrate Scope in Sonogashira Coupling
| Aryl Halide (R¹-X) | Pd Catalyst (mol%) | Temp (°C) | Time (h) | Expected Yield |
| 4-Iodoanisole | 5% Pd(PPh₃)₄ | 25 | 4 | >90% |
| 1-Bromo-4-(trifluoromethyl)benzene | 5% Pd(PPh₃)₄ | 50 | 12 | 75-85% |
| 3-Bromopyridine | 5% Pd(PPh₃)₄ | 50 | 16 | 70-80% |
| 4-Chlorotoluene | 10% Pd(dppf)Cl₂ (with Cs₂CO₃) | 80 | 24 | 40-60% |
Expert Insights: The reactivity of the aryl halide follows the order I > Br > Cl. While aryl iodides and bromides couple efficiently under standard conditions, chlorides often require more active catalysts (e.g., those with bulky phosphine ligands) and higher temperatures.[14] Incomplete reactions can sometimes be driven to completion by the addition of a further small portion of the palladium catalyst.
Cycloaddition Reactions of the Ethynyl Moiety
Chemical Principles: The carbon-carbon triple bond of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions.[15] This transformation provides a powerful and atom-economical route to construct five-membered heterocyclic rings.[16] One of the most prominent examples is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively yields 1,4-disubstituted 1,2,3-triazoles. This "click chemistry" reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.
Caption: General scheme for the CuAAC reaction.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the synthesis of a 1,2,3-triazole derivative from this compound and an organic azide.
-
1. Reagent Preparation: In a vial or round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.05 eq.) in a 1:1 mixture of tert-butanol and water.
-
2. Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq.).
-
3. Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.
-
4. Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is often accompanied by a color change and is typically complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
5. Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate (3x).
-
6. Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The product is often pure enough for subsequent steps, but can be further purified by recrystallization or flash chromatography if necessary.
Orthogonal Synthesis Strategies
The true power of this compound lies in the ability to perform sequential, orthogonal reactions to rapidly build molecular complexity. The significant difference in the conditions required for SNAr, Sonogashira coupling, and cycloadditions allows for a planned, stepwise functionalization.
Caption: Sequential functionalization of this compound.
This strategic approach allows chemists to first establish a key C-C bond via Sonogashira coupling and then introduce a diverse range of nucleophiles at the C2-position, or vice-versa. This flexibility is invaluable in generating focused compound libraries for structure-activity relationship (SAR) studies.
Conclusion
This compound is a high-value, trifunctional building block that provides a robust platform for the synthesis of diverse and complex substituted pyridines. Its predictable and orthogonal reactivity at the C2-fluoro and C3-ethynyl positions enables a modular approach to molecular construction. By leveraging the well-established protocols for nucleophilic aromatic substitution, Sonogashira coupling, and cycloaddition reactions detailed herein, researchers in drug discovery and materials science can significantly accelerate their synthetic programs and more effectively explore novel chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. 933768-06-0|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. innospk.com [innospk.com]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. mdpi.com [mdpi.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 3-Ethynyl-2-fluoropyridine Reaction Products
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification of 3-Ethynyl-2-fluoropyridine and its reaction products. Designed for researchers, scientists, and drug development professionals, this document provides a step-by-step methodology grounded in chromatographic theory and practical expertise. The protocol emphasizes the rationale behind experimental choices, ensuring both scientific integrity and successful implementation. Key sections cover physicochemical properties, method development, a detailed purification protocol, and troubleshooting, offering a self-validating system for achieving high-purity compounds.
Introduction: The Challenge of Purifying Fluorinated Pyridines
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The introduction of both a fluorine atom and an ethynyl group creates a unique electronic and steric environment, often leading to complex reaction mixtures containing closely related impurities and unreacted starting materials. The basic nitrogen of the pyridine ring can cause significant peak tailing on standard silica-based HPLC columns due to strong interactions with residual silanol groups[1]. This necessitates a carefully designed purification strategy to achieve the high purity required for downstream applications.
This application note provides a systematic approach to developing and executing an efficient reversed-phase HPLC (RP-HPLC) purification method for reaction products involving this compound.
Physicochemical Properties & Chromatographic Considerations
A successful purification strategy begins with understanding the analyte's properties.
| Property | Value/Characteristic | Implication for HPLC Purification |
| Molecular Formula | C₇H₄FN[2] | Low molecular weight suggests good solubility in common organic solvents. |
| Molecular Weight | 121.11 g/mol [2] | Suitable for standard HPLC analysis. |
| Predicted LogP | 1.202[2] | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. |
| pKa | Pyridine derivatives typically have a pKa between 5 and 6[1]. | The basicity of the pyridine nitrogen is a critical factor. Mobile phase pH must be controlled to ensure consistent protonation and symmetrical peak shape[1][3]. |
| UV Absorbance | Pyridine and its derivatives exhibit strong UV absorbance, with maxima typically around 254 nm[4][5][6]. | UV detection is highly suitable. A wavelength of 254 nm is a good starting point for method development. |
HPLC Method Development Workflow
The development of a robust purification method is a systematic process. The following workflow outlines the key stages from initial analytical scouting to preparative scale-up.
Caption: A logical workflow for HPLC purification, from analytical method development to preparative scale-up.
Detailed Purification Protocol
This protocol is designed for a standard HPLC system equipped with a UV detector and a fraction collector.
Materials and Equipment
-
HPLC System: Preparative HPLC with gradient capability, UV-Vis detector, and automated fraction collector.
-
Columns:
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and deionized water.
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA).
-
Sample Preparation: Syringe filters (0.22 or 0.45 µm), vials, and appropriate solvents for dissolution.
Sample Preparation
Proper sample preparation is crucial to protect the column and ensure reproducible results[8][9].
-
Solubility Test: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:ACN). If solubility is poor, use a stronger solvent like DMSO or DMF, but be mindful that large injection volumes of these solvents can distort peak shapes.
-
Dissolution: Accurately weigh the crude material and dissolve it in a minimal amount of a suitable solvent to create a concentrated stock solution (e.g., 20-50 mg/mL).
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system[10][11].
Analytical Method Development (Scouting)
Before committing to a large-scale purification, an analytical method must be developed to ensure adequate separation of the target compound from impurities[12].
-
Column: Install a C18 analytical column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Detector Wavelength: 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Scouting Gradient:
-
Run a broad linear gradient from 5% to 95% Solvent B over 20-30 minutes.
-
This initial run will reveal the approximate elution time of the target compound and the complexity of the mixture.
-
Gradient Optimization and Scale-Up
Based on the scouting run, optimize the gradient to improve resolution around the target peak[13][14].
-
Focus the Gradient: Create a shallower gradient around the elution point of the target compound. For example, if the product elutes at 40% B, a new gradient might be 20-60% B over 20 minutes. This increases the separation between the target and closely eluting impurities[14].
-
Loading Study: On the analytical column, inject increasing amounts of the sample (e.g., 10 µL, 20 µL, 50 µL) to determine the maximum sample load before resolution is compromised. This is essential for scaling up effectively[12].
-
Scale-Up Calculation: Use the analytical method to calculate the parameters for the preparative run. The flow rate can be scaled geometrically based on the column cross-sectional area:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
-
Preparative Method:
-
Column: Preparative C18 column (e.g., 21.2 x 150 mm).
-
Flow Rate: As calculated from the scale-up (e.g., ~21 mL/min for a 21.2 mm ID column).
-
Gradient: Adjust the gradient time to maintain the same number of column volumes as the optimized analytical method.
-
Injection Volume: Inject the prepared, filtered sample. Do not exceed the determined maximum load.
-
Fraction Collection and Analysis
-
Collection: Set the fraction collector to trigger based on the UV signal threshold at 254 nm. Collect the eluent corresponding to the target peak. It is often wise to collect the leading and tailing edges of the peak in separate fractions to maximize purity.
-
Purity Analysis: Analyze small aliquots of the collected fractions using the optimized analytical HPLC method to confirm purity.
-
Pooling: Combine fractions that meet the desired purity level.
-
Product Isolation: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator. If formic acid was used, it is volatile and will be removed under vacuum. The final product can then be lyophilized if necessary to remove residual water.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction of the basic pyridine nitrogen with acidic silanol groups on the stationary phase[1]. | Ensure the mobile phase is sufficiently acidic (e.g., 0.1% FA or TFA). Using a modern, end-capped C18 column with minimal silanol activity is also recommended[1]. |
| Poor Resolution | Inappropriate mobile phase gradient or stationary phase. | Optimize the gradient to be shallower around the target peak[14]. If resolution is still poor, try a different stationary phase like Phenyl-Hexyl to exploit different separation mechanisms (π-π interactions)[7][15]. |
| Low Recovery | Sample degradation on the column or irreversible adsorption. The compound may also be volatile. | Pyridine derivatives can be sensitive to acidic conditions[1]. Minimize the time the sample spends on the column. For volatile compounds, use lower temperatures during solvent evaporation[1]. |
| High Backpressure | Clogged column frit due to unfiltered sample or mobile phase precipitation. | Always filter samples before injection[11]. Ensure mobile phase components are fully miscible and dissolved[10]. |
Conclusion
The purification of this compound reaction products by reversed-phase HPLC is highly effective when a systematic approach is employed. By understanding the physicochemical properties of the analyte, particularly the basicity of the pyridine ring, and by carefully controlling the mobile phase pH, excellent peak shape and resolution can be achieved. This protocol, progressing from analytical method development to preparative scale-up, provides a reliable framework for obtaining high-purity material essential for research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. welch-us.com [welch-us.com]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 7. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 8. organomation.com [organomation.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Comprehensive Guide to HPLC Sample Pretreatment – Filtration, Extraction, and Derivatization [hplcvials.com]
- 12. agilent.com [agilent.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. biotage.com [biotage.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for Late-Stage Functionalization of Complex Molecules with 3-Ethynyl-2-fluoropyridine
Introduction: The Strategic Advantage of 3-Ethynyl-2-fluoropyridine in Late-Stage Functionalization
In the landscape of modern drug discovery and medicinal chemistry, the ability to rapidly generate analogues of complex, biologically active molecules is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the diversification of molecular scaffolds at a point where significant synthetic investment has already been made.[1][2][3] This approach circumvents the need for lengthy de novo syntheses for each new analogue, thereby accelerating the exploration of structure-activity relationships (SAR).[1][2]
This guide focuses on the application of This compound , a versatile and increasingly important building block for LSF. The unique combination of a reactive terminal alkyne and an activated fluoropyridine ring provides a dual handle for a variety of powerful cross-coupling and functionalization reactions. The pyridine motif is a prevalent scaffold in a vast number of approved pharmaceuticals, making this reagent particularly relevant for modifying existing drug-like molecules.[4] Furthermore, the incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.[5]
The ethynyl group serves as a versatile linchpin for introducing a wide array of substituents via well-established methodologies such as the Sonogashira coupling and C-H activation/alkynylation reactions.[6][7] The 2-fluoro substituent, on the other hand, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), offering an orthogonal strategy for further diversification.[8] This document provides a comprehensive overview of the strategic considerations and detailed protocols for leveraging this compound in the late-stage functionalization of complex molecules.
Core Principles and Mechanistic Considerations
The utility of this compound in LSF is rooted in the predictable and high-yielding nature of palladium-catalyzed cross-coupling reactions. Understanding the fundamental mechanisms of these transformations is crucial for troubleshooting and optimizing reaction conditions for complex and sensitive substrates.
Sonogashira Coupling: A Robust C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
The generally accepted catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.
Causality in Experimental Choices:
-
Palladium Catalyst: The choice of palladium source and ligand is critical. For complex substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the oxidative addition and reductive elimination steps.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. In some cases, copper-free conditions can be employed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX generated during the reaction and to facilitate the deprotonation of the alkyne.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile (MeCN) are commonly used to ensure the solubility of the various reaction components.
C-H Alkynylation: A Direct and Atom-Economical Approach
Direct C-H alkynylation has emerged as a powerful alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized substrates.[7] This approach involves the direct coupling of a C-H bond with a terminal alkyne, often facilitated by a transition metal catalyst.
The mechanism of C-H alkynylation can vary depending on the catalyst and directing group, but a general workflow is depicted below.
Causality in Experimental Choices:
-
Catalyst: Ruthenium, rhodium, and palladium catalysts are commonly employed for C-H alkynylation. The choice of metal and ligand can influence the regioselectivity of the reaction, which is often directed by a nearby functional group on the substrate.
-
Oxidant/Additive: Many C-H activation cycles require an oxidant to regenerate the active catalytic species. Silver and copper salts are frequently used for this purpose.
-
Directing Group: The presence of a directing group on the complex molecule is often crucial for achieving high regioselectivity in C-H functionalization reactions. Common directing groups include pyridines, amides, and carboxylic acids.
Detailed Application Protocols
The following protocols are provided as a starting point for the late-stage functionalization of complex molecules with this compound. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of functionalized aryl halides with terminal alkynes.[6][9]
Materials:
-
Complex aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or a mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the complex aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Reaction Parameters:
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A robust and commercially available palladium catalyst suitable for a wide range of substrates. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide for efficient transmetalation. |
| Base | Et₃N | Acts as both a base and a solvent in some cases, effectively scavenging the generated acid. |
| Solvent | DMF/Et₃N | A common solvent system that ensures solubility and provides the necessary basicity. |
| Temperature | 80 °C | A moderate temperature that typically provides a good balance between reaction rate and substrate stability. |
Protocol 2: Ruthenium-Catalyzed C-H Alkynylation
This protocol is based on general procedures for ruthenium-catalyzed C-H alkynylation of heterocycles.[7] Regioselectivity will be highly dependent on the directing group present in the complex molecule.
Materials:
-
Complex molecule with a directing group (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
[Ru(p-cymene)Cl₂]₂ (2.5-5 mol%)
-
AgSbF₆ (10-20 mol%)
-
Additive (e.g., PivOH) (optional, can improve reactivity)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE) or dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the complex molecule, [Ru(p-cymene)Cl₂]₂, and AgSbF₆.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
If using an additive like PivOH, add it at this stage.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 100-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Reaction Parameters:
| Parameter | Condition | Rationale |
| Catalyst | [Ru(p-cymene)Cl₂]₂ | A common and effective ruthenium catalyst for C-H activation. |
| Oxidant | AgSbF₆ | Acts as a halide scavenger and promotes the formation of the active cationic ruthenium species. |
| Solvent | DCE | A high-boiling, non-coordinating solvent suitable for C-H activation reactions. |
| Temperature | 110 °C | Higher temperatures are often required to facilitate the C-H activation step. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, poor substrate solubility. | Use a more active catalyst/ligand system, increase the reaction temperature, screen different solvents. |
| Alkyne homocoupling (Glaser coupling) | Presence of oxygen, high copper concentration. | Ensure rigorous degassing of solvents and use of an inert atmosphere. Consider copper-free Sonogashira conditions. |
| Decomposition of starting material | High reaction temperature, incompatible functional groups. | Lower the reaction temperature, screen milder bases, protect sensitive functional groups if necessary. |
| Poor regioselectivity (in C-H alkynylation) | Weak or absent directing group. | Modify the substrate to include a stronger directing group, screen different metal catalysts. |
Conclusion
This compound is a powerful and versatile reagent for the late-stage functionalization of complex molecules. Its dual reactivity allows for the introduction of the fluoropyridyl-ethynyl moiety through robust and well-understood cross-coupling reactions, providing a gateway to a diverse range of molecular analogues. The protocols outlined in this guide, based on established and reliable methodologies, offer a solid foundation for researchers and drug development professionals to harness the potential of this valuable building block. Careful consideration of the mechanistic principles and judicious optimization of reaction conditions will enable the successful application of this compound in accelerating the discovery of novel and improved therapeutic agents.
References
- 1. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late-stage functionalization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Scale-up Synthesis of 3-Ethynyl-2-fluoropyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Overview
3-Ethynyl-2-fluoropyridine and its derivatives are highly valuable building blocks in medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine atom and the synthetic versatility of the ethynyl group make them key components in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). However, transitioning from bench-scale synthesis to a multi-gram or kilogram-scale process introduces significant challenges related to safety, cost, catalyst efficiency, and product purity.
This document provides a comprehensive guide for the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for a successful, safe, and reproducible large-scale campaign. We will focus on the most robust and widely adopted methodology: a two-step sequence involving the Sonogashira cross-coupling of a suitable pyridine precursor with a protected alkyne, followed by deprotection.
Retrosynthetic Analysis and Route Selection
The most logical and industrially viable approach for constructing the this compound scaffold is through a palladium-catalyzed cross-coupling reaction. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, stands out as the premier choice for this transformation.[1][2][3]
The retrosynthetic analysis is as follows:
Caption: Retrosynthetic pathway for this compound.
Justification for Route Selection:
-
Starting Material Availability: 3-Bromo-2-fluoropyridine and 3-iodo-2-fluoropyridine are readily available commercial starting materials. While iodides are more reactive, bromides are often more cost-effective for large-scale synthesis.[4]
-
Reaction Robustness: The Sonogashira coupling is a highly reliable and well-understood reaction, with a broad tolerance for functional groups.[5][6]
-
Safety via Protecting Groups: Direct use of acetylene gas on a large scale is a significant explosion hazard. Employing a protected alkyne, such as trimethylsilyl (TMS) acetylene, followed by a simple deprotection step, circumvents this major safety concern.
Process Development and Parameter Optimization
Scaling a reaction from a 100 mg lab experiment to a 100 g pilot run requires careful optimization of each parameter. The choices made here will directly impact yield, purity, safety, and cost.
Core Reaction Components
| Component | Selection & Rationale | Scale-Up Consideration |
| Pyridine Halide | 3-Bromo-2-fluoropyridine: Preferred for cost-effectiveness on scale. 3-Iodo-2-fluoropyridine: Higher reactivity allows for milder conditions and lower catalyst loading but at a higher cost.[4] | Purity of the starting material is critical. Impurities can poison the catalyst and complicate purification. |
| Alkyne Source | Trimethylsilylacetylene (TMSA): A liquid, easy to handle, and offers excellent protection. The TMS group is readily cleaved under mild conditions. | TMSA is volatile and flammable. Ensure adequate ventilation and inert atmosphere handling. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄: Common, effective, and well-characterized choices.[4][7] Catalyst loading should be optimized (typically 0.5-2.5 mol%) to balance cost and reaction time.[3] | Residual palladium in the final API is strictly regulated and must be removed. This is a major purification challenge.[8][9] |
| Copper (I) Co-catalyst | Copper(I) Iodide (CuI): Crucial for activating the alkyne and facilitating the transmetalation step in the catalytic cycle.[4][10] Typically used at 1-5 mol%. | CuI can promote the undesirable homocoupling (Glaser coupling) of the alkyne.[4] This is minimized by maintaining a strict inert atmosphere. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Acts as both a base to neutralize the generated HX and as a solvent. Et₃N is often preferred for its lower cost. | The amine base must be thoroughly removed during workup. Its boiling point is a key consideration for removal by distillation. |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF): Both are excellent solvents for this reaction. THF is often preferred for its lower boiling point, which simplifies removal. | Solvent choice impacts workup procedures (e.g., extraction). Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. |
Optimized Conditions for Scale-Up
Based on literature precedent and process experience, the following conditions are recommended for a robust scale-up synthesis.
| Parameter | Recommended Setting | Rationale & Justification |
| Reaction Temperature | 50-65 °C | Provides a good balance between reaction rate and stability. Higher temperatures can lead to catalyst decomposition and byproduct formation. Monitoring for exotherms is critical.[1][11] |
| Atmosphere | Inert (Nitrogen or Argon) | Absolutely critical to prevent O₂-induced Glaser homocoupling of the alkyne and to protect the Pd(0) catalyst from oxidation.[4] |
| Reagent Equivalents | Halopyridine (1.0 eq), TMSA (1.1-1.2 eq), Base (2.0-3.0 eq) | A slight excess of the alkyne ensures complete consumption of the more expensive halopyridine. Sufficient base is required to drive the reaction to completion. |
| Reaction Monitoring | HPLC or GC | Thin-layer chromatography (TLC) is suitable for initial assessment, but quantitative methods like HPLC or GC are necessary to accurately track the disappearance of starting material and the appearance of product and byproducts. |
Detailed Scale-Up Protocols
This section provides step-by-step protocols for a hypothetical 100g synthesis of this compound. Safety Precaution: All operations must be conducted in a well-ventilated fume hood or appropriate containment system. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The final product is classified as acutely toxic if swallowed.
Workflow Overview
Caption: Overall experimental workflow for the two-step synthesis.
Protocol 4.1: Step 1 - Synthesis of 3-((Trimethylsilyl)ethynyl)-2-fluoropyridine
-
Reactor Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen/argon inlet. Ensure the system is fully inerted by purging with nitrogen for at least 30 minutes.
-
Reagent Charging:
-
To the reactor, charge 3-bromo-2-fluoropyridine (100 g, 1.0 eq).
-
Add anhydrous, degassed THF (500 mL).
-
Add triethylamine (Et₃N, 2.5 eq).
-
Stir the mixture to ensure homogeneity.
-
-
Catalyst Charging:
-
In a single portion, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 1.0 mol%).
-
Add copper(I) iodide (CuI, 2.0 mol%).
-
-
Alkyne Addition:
-
Slowly add trimethylsilylacetylene (TMSA, 1.15 eq) via an addition funnel over 15-20 minutes. A mild exotherm may be observed. Maintain the internal temperature below 30°C during the addition.
-
-
Reaction Execution:
-
Once the addition is complete, slowly heat the reaction mixture to 60°C.
-
Maintain the reaction at this temperature, with stirring, for 4-8 hours.
-
-
Reaction Monitoring:
-
After 4 hours, take an aliquot, quench it with water, extract with ethyl acetate, and analyze by HPLC or GC to determine the conversion percentage. The reaction is complete when <1% of the starting 3-bromo-2-fluoropyridine remains.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove catalyst residues. Wash the pad with THF.
-
Concentrate the filtrate under reduced pressure to obtain a dark oil.
-
Dissolve the oil in ethyl acetate (500 mL) and wash with saturated aqueous ammonium chloride solution (2 x 200 mL) and then brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude intermediate product as a dark oil. This crude product is often used directly in the next step without further purification.
-
Protocol 4.2: Step 2 - Deprotection to this compound
-
Reactor Setup: In a clean reactor equipped with a mechanical stirrer, charge the crude 3-((trimethylsilyl)ethynyl)-2-fluoropyridine from the previous step.
-
Deprotection Reaction:
-
Add methanol (MeOH, 500 mL) to the crude intermediate.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) portion-wise. Note: Mild effervescence may occur.
-
Stir the resulting suspension at room temperature for 1-3 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or HPLC for the disappearance of the silylated intermediate.
-
-
Workup:
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.
-
-
Purification by Crystallization:
-
The final purification is best achieved by crystallization, which is highly amenable to scale-up and avoids costly and time-consuming column chromatography.[12]
-
Dissolve the crude residue in a minimal amount of a suitable hot solvent (e.g., a mixture of heptane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the filter cake with a small amount of cold heptane.
-
Dry the product under vacuum at a temperature not exceeding 40°C to yield this compound as a solid.
-
Safety and Hazard Analysis
A thorough understanding of potential hazards is paramount for a safe scale-up.
-
Thermal Hazards: Palladium-catalyzed cross-coupling reactions are known to be exothermic.[1][11] The primary risk is a thermal runaway if the heat generated exceeds the cooling capacity of the reactor.
-
Mitigation: Slow addition of the alkyne, careful heating, and continuous temperature monitoring are essential. A reaction calorimetry study is highly recommended before proceeding to a large scale to understand the heat flow of the reaction.
-
-
Reagent Hazards:
-
Palladium Catalysts: Can be toxic and are skin/eye irritants. Handle in a well-ventilated area.
-
Copper(I) Iodide: Harmful if swallowed or inhaled.
-
Amines (Et₃N, DIPEA): Corrosive, flammable, and toxic.
-
This compound (Product): Classified as acutely toxic (Oral, Category 3). Handle with appropriate containment and PPE. Terminal alkynes can be unstable and should be stored properly.
-
-
Process Safety Workflow:
Caption: A systematic approach to process safety management.
Conclusion
The scale-up synthesis of this compound derivatives is a challenging but achievable process. Success hinges on a strategic selection of the synthetic route, meticulous optimization of reaction parameters, and an unwavering commitment to safety. The Sonogashira coupling of 3-bromo-2-fluoropyridine with a protected alkyne, followed by a robust deprotection and crystallization, represents the most reliable and scalable pathway. By understanding the causality behind each experimental choice—from catalyst selection to workup procedure—researchers can confidently transition this valuable building block from the laboratory bench to pilot-scale production, accelerating drug development and materials innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. Scale-up Examples - Wordpress [reagents.acsgcipr.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. unifr.ch [unifr.ch]
Troubleshooting & Optimization
How to prevent homocoupling in Sonogashira reactions of 3-Ethynyl-2-fluoropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in Sonogashira cross-coupling reactions: the prevention of homocoupling, specifically when working with the electron-deficient substrate, 3-ethynyl-2-fluoropyridine. The unique electronic properties of this substrate, characterized by the electron-withdrawing fluorine atom and the coordinating nitrogen of the pyridine ring, present specific challenges that require careful consideration of reaction parameters to achieve high yields of the desired cross-coupled product.
Understanding the Core Challenge: Cross-Coupling vs. Homocoupling
The Sonogashira reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] However, a prevalent side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling, which leads to the formation of a symmetrical 1,3-diyne dimer.[2][3] This undesired pathway consumes the alkyne, reduces the yield of the target molecule, and complicates purification.
The primary culprits behind homocoupling are the presence of oxygen and, in traditional protocols, the copper(I) co-catalyst.[2][3] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[2] For a substrate like this compound, the acidity of the acetylenic proton is increased by the electron-withdrawing nature of the fluoropyridyl group, which can, under certain conditions, accelerate the formation of the acetylide and its subsequent undesired dimerization.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Sonogashira coupling of this compound, with a focus on preventing homocoupling.
Issue 1: Significant formation of a homocoupled diyne byproduct is observed.
Q1: My primary product is the dimer of this compound. What is the most likely cause?
A1: The most probable cause is the presence of oxygen in your reaction vessel, especially if you are using a traditional copper-catalyzed system.[2][3] The copper(I) acetylide intermediate is susceptible to oxidation, which leads to the formation of the homocoupled product.
Q2: How can I effectively eliminate oxygen from my reaction?
A2: Rigorous exclusion of oxygen is critical. Employing standard Schlenk line techniques or working in a glovebox is highly recommended. Ensure all solvents are thoroughly degassed prior to use by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. All solid reagents should be dried and handled under an inert atmosphere.
Q3: I am already using degassed solvents and an inert atmosphere, but still observe homocoupling. What else can I do?
A3: If homocoupling persists despite taking precautions against oxygen, consider the following:
-
Switch to a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[4][5][6] Numerous copper-free Sonogashira protocols have been developed and are often preferred for substrates prone to homocoupling.[5]
-
Optimize the Copper Catalyst Loading: If a copper-free system is not feasible, ensure you are not using an excess of the copper(I) source. High concentrations of CuI can accelerate homocoupling.[3]
-
Slow Addition of the Alkyne: Adding the this compound solution to the reaction mixture slowly via a syringe pump can help maintain a low instantaneous concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.[2]
Issue 2: The reaction is sluggish or does not go to completion, leading to a mixture of starting materials and byproducts.
Q4: My reaction with the electron-deficient this compound is not efficient. How can I improve the yield of the cross-coupled product?
A4: The electronic nature of both coupling partners is crucial. For an electron-deficient alkyne, pairing it with an electron-rich aryl halide can sometimes be beneficial. However, when coupling with another electron-deficient partner, the catalytic system must be robust. Consider the following optimizations:
-
Ligand Selection: The choice of ligand on the palladium catalyst is paramount. For challenging substrates like halopyridines, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity by promoting the rate-limiting oxidative addition step and stabilizing the catalytic species.[7][8]
-
Base Selection: The base plays a multifaceted role. While amine bases like triethylamine or diisopropylethylamine are common, they can also act as ligands. For copper-free systems, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and can help to minimize side reactions.[7][9] The choice of base should be optimized for your specific substrate combination.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate. While THF and DMF are commonly used, for some systems, less coordinating solvents might be advantageous.[10]
Issue 3: I observe the formation of a black precipitate in my reaction flask.
Q5: My reaction mixture has turned black. What does this indicate and how can I prevent it?
A5: The formation of a black precipitate, commonly known as "palladium black," is indicative of the decomposition and aggregation of the palladium catalyst.[11] This reduces the concentration of the active catalyst, leading to lower yields and incomplete reactions. This can be caused by:
-
High Temperatures: While heating can increase the reaction rate, excessive temperatures can lead to catalyst decomposition.
-
Presence of Oxygen: Oxygen can contribute to the degradation of the palladium(0) catalyst.
-
Inappropriate Ligand: A ligand that does not sufficiently stabilize the palladium center can lead to aggregation.
To mitigate this, ensure a strictly inert atmosphere, consider using a more stabilizing ligand, and optimize the reaction temperature, starting at a lower temperature and gradually increasing it if necessary.[11]
Comparative Troubleshooting Strategies
| Problem | Potential Cause | Primary Solution | Secondary Optimization |
| High Homocoupling | Oxygen Presence | Rigorous degassing and inert atmosphere techniques. | Add an oxygen scavenger (e.g., dilute hydrogen gas stream).[2] |
| High Copper(I) Concentration | Switch to a copper-free protocol. | Reduce CuI loading to the minimum effective amount. | |
| Low Yield / Incomplete Reaction | Inefficient Catalyst System | Use bulky, electron-rich phosphine or NHC ligands.[8] | Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃). |
| Suboptimal Base/Solvent | Screen inorganic bases (K₂CO₃, Cs₂CO₃) in a copper-free system.[9] | Vary the solvent (e.g., THF, DMF, toluene).[10] | |
| Catalyst Decomposition (Palladium Black) | High Temperature / Oxygen | Optimize to the lowest effective temperature. | Ensure a robust, stabilizing ligand is used.[11] |
| Maintain a strictly inert atmosphere. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Reagent Preparation:
-
Ensure all solvents (e.g., toluene, 1,4-dioxane) are anhydrous and have been thoroughly degassed.
-
The aryl halide, this compound, palladium catalyst, ligand, and base should be of high purity and handled under an inert atmosphere.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the inorganic base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC/MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling under a Strictly Inert Atmosphere
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.
Reaction Setup:
-
Assemble a flame-dried Schlenk flask with a condenser and a magnetic stir bar under a positive pressure of argon.
-
Add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.03 mmol, 3 mol%) to the flask.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.
-
Add the this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction to the desired temperature (e.g., 50-65 °C) and monitor its progress.
Work-up and Purification:
-
Follow the same work-up and purification procedure as in Protocol 1.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.
Caption: Competing Sonogashira and Glaser coupling pathways.
Caption: Troubleshooting workflow for Sonogashira reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Coupling with Pyridine Substrates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling reaction involving pyridine substrates. Pyridines, while essential building blocks, introduce unique complexities into this powerful C-C bond-forming reaction. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with a bromopyridine substrate is giving low to no yield. What are the most likely causes?
Low or no conversion is a common issue, particularly with electron-rich or sterically hindered pyridine substrates. The pyridine nitrogen itself can be a primary culprit by coordinating to the palladium catalyst, thereby inhibiting its catalytic activity.[1][2] Let's break down the potential causes and solutions.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a ligand, binding to the palladium center and preventing it from participating in the catalytic cycle. This is especially problematic with 2-halopyridines.[1]
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can help to prevent the pyridine substrate from coordinating to the palladium center.[3] N-Heterocyclic Carbene (NHC) ligands are also highly effective for this purpose.[3][4]
-
Solution 2: Copper-Free Conditions: The presence of a copper co-catalyst can sometimes exacerbate catalyst inhibition issues with N-heterocyclic substrates.[4][5] Switching to a copper-free protocol can be beneficial.[5][6]
-
-
Insufficient Catalyst Activity: The choice of palladium source and ligands is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough for challenging pyridine substrates.[6]
-
Solution: Consider more active pre-catalysts or ligand systems. For instance, using a combination of a palladium source like Pd₂(dba)₃ with a bulky phosphine ligand can be more effective.[3] Air-stable, monoligated precatalysts have also shown success in room-temperature couplings of challenging aryl bromides.[6]
-
-
Sub-optimal Reaction Conditions: Temperature and solvent play a significant role.
-
Solution 1: Increase Temperature: Sonogashira couplings with aryl bromides are often limited by the oxidative addition step, which may require higher temperatures.[7] Reactions in solvents like DMF or THF may need to be heated, sometimes up to 100°C in a sealed tube.[7][8]
-
Solution 2: Solvent Choice: While DMF and THF are common, other solvents like acetonitrile or even just using the amine base (e.g., triethylamine or diisopropylamine) as the solvent can be effective.[7][9][10] The choice of solvent can be complex, as it can interact with the active center and intermediates.[10]
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Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) in my reaction. How can I minimize this?
Alkyne homocoupling is a major side reaction in Sonogashira couplings, leading to the formation of a diacetylene byproduct.[11] This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[5][12]
-
Primary Cause: Oxygen Contamination: Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.[5][9]
-
Solution 1: Rigorous Degassing: Thoroughly degas all solvents and the amine base. Standard procedures include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[2][5] Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2: Reducing Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling to as low as 2%.[9][12]
-
-
Role of the Copper Co-catalyst: The copper catalyst is the primary mediator of Glaser coupling.[11]
-
Reaction Concentration: High concentrations of the alkyne can favor the bimolecular homocoupling reaction.
-
Solution: Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can maintain a low instantaneous concentration, thus favoring the desired cross-coupling pathway.[2]
-
Q3: My starting halopyridine is being consumed, but instead of the desired product, I'm isolating the dehalogenated pyridine. What causes this and how can I prevent it?
Hydrodehalogenation is a competing side reaction where the halide on the pyridine ring is replaced by a hydrogen atom. This can be a significant issue, especially with more reactive aryl halides or under certain reaction conditions.[13]
-
Potential Causes:
-
Proton Source: The presence of adventitious water or other protic sources in the reaction mixture can lead to protonolysis of the aryl-palladium intermediate.
-
Base/Solvent Effects: The choice of amine base and solvent can influence the extent of dehalogenation.
-
Elevated Temperatures: Higher reaction temperatures can sometimes promote this side reaction.[2][13]
-
-
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: Use dry, aprotic solvents and freshly distilled amine bases.[2]
-
Choice of Base: A bulky, non-coordinating amine base like diisopropylethylamine (DIPEA) or an inorganic base such as Cs₂CO₃ or K₃PO₄ (often in copper-free systems) can be effective.[5]
-
Lower Reaction Temperature: If the reaction allows, try running it at a lower temperature for a longer duration.[2]
-
Ligand Choice: The ligand can influence the stability of the aryl-palladium intermediate and its propensity for side reactions. Screening different phosphine or NHC ligands may be beneficial.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues with Sonogashira couplings of pyridine substrates.
Caption: A step-by-step workflow for troubleshooting Sonogashira reactions with pyridines.
Recommended Reaction Parameters
The optimal conditions are highly substrate-dependent. However, the following table provides a good starting point for optimization.
| Parameter | Recommended Condition | Rationale & Considerations |
| Halide Reactivity | I > Br >> Cl[4] | Iodides are the most reactive and often couple at room temperature. Bromides typically require heating. Chlorides are challenging and require specialized, highly active catalyst systems.[4][14][15] |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₂Cl₂ is a common starting point. Pd(OAc)₂ and Pd₂(dba)₃ are often used with additional ligands to form the active catalyst in situ. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, cataCXium A, NHC ligands | For pyridine substrates, bulky, electron-rich ligands like P(t-Bu)₃ or NHC ligands are often superior to PPh₃ to prevent catalyst inhibition.[2][3] |
| Copper Source | CuI (for standard Sonogashira) | Typically used in catalytic amounts (1-5 mol%). Essential for the standard mechanism but is the primary cause of homocoupling.[4][10] |
| Base | Et₃N, DIPEA, Piperidine, Cs₂CO₃, K₂CO₃ | An amine base is typical and can often serve as the solvent.[4] For sensitive substrates or in copper-free systems, inorganic bases like Cs₂CO₃ can be advantageous.[5][16] |
| Solvent | DMF, THF, Acetonitrile, Toluene, Amine (as solvent) | Choice is crucial and can influence reaction rate and side products.[10] Anhydrous and degassed solvents are essential.[5] |
| Temperature | Room Temp to 120 °C | Highly dependent on the reactivity of the aryl halide. Start with room temperature for iodides and ~60-80 °C for bromides.[2][7] |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of 2-Bromopyridine
This protocol is a general starting point for a standard Sonogashira reaction.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.025 eq), and CuI (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture via syringe.
-
Reaction: Stir the reaction at 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous ammonia solution to remove copper salts, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of 3-Bromopyridine
This protocol is recommended to avoid homocoupling and for substrates sensitive to copper.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and a bulky phosphine ligand such as XPhos (0.04 eq).
-
Solvent and Base Addition: Add anhydrous, degassed toluene and diisopropylethylamine (DIPEA) (3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) to the mixture.
-
Reaction: Heat the reaction to 100 °C and monitor its progress.
-
Workup: Upon completion, cool the reaction, filter through a pad of celite to remove palladium black, and concentrate the filtrate. Purify the residue by column chromatography.
Mechanistic Overview
Understanding the catalytic cycles can aid in troubleshooting. The presence of pyridine can interfere with the palladium cycle.
Caption: Simplified catalytic cycles for the Sonogashira coupling, highlighting potential pyridine inhibition.
References
- 1. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. scirp.org [scirp.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Sonogashira Coupling of 3-Ethynyl-2-fluoropyridine
Welcome to the technical support hub for the Sonogashira coupling of 3-Ethynyl-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific cross-coupling reaction. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights necessary to troubleshoot and optimize your experiments effectively.
The Sonogashira reaction is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp) bonds.[1][2] However, substrates like this compound introduce unique challenges. The electron-deficient nature of the fluoropyridine ring can influence reactivity, while the pyridine nitrogen itself can interact with the palladium catalyst. This guide addresses these specific issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: What are the absolute essential components for a Sonogashira coupling reaction?
A: At its core, the reaction requires an aryl or vinyl halide (your 2-halopyridine derivative), a terminal alkyne (your 3-ethynylpyridine derivative), a palladium catalyst, a base, and a suitable solvent.[3] The "classic" Sonogashira protocol also includes a copper(I) co-catalyst, typically copper(I) iodide (CuI), to accelerate the reaction.[2][4]
Q2: My reaction is not working at all—no product, just starting material. What are the first things I should check?
A: When a reaction fails completely, focus on the fundamentals:
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Inert Atmosphere: The single most common point of failure is the presence of oxygen. Oxygen can lead to the oxidative homocoupling of your alkyne (the Glaser coupling) and can degrade the Pd(0) catalyst.[5][6] Ensure your solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is maintained under a positive pressure of an inert gas.[6][7]
-
Reagent Quality: Ensure your palladium catalyst is active, the copper(I) iodide is fresh (it should be off-white, not green or brown), and the amine base is anhydrous and pure.[6]
-
Catalyst Precursor Activation: If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This reduction is often accomplished by the amine base or a phosphine ligand, but failure here will stall the catalytic cycle before it even begins.[4]
Q3: A black precipitate has formed in my reaction flask. What is it?
A: This is almost certainly "palladium black," which is finely divided, agglomerated palladium metal.[6] It signifies that your palladium catalyst has decomposed and precipitated out of solution, effectively halting the reaction. This can be triggered by impurities, excessive heat, or an inappropriate choice of solvent; some anecdotal evidence suggests THF may promote its formation under certain conditions.[6][8]
Q4: My main side product is a dimer of my this compound. Why is this happening?
A: You are observing the Glaser coupling, a well-known side reaction in Sonogashira chemistry.[5][9] This is the oxidative homocoupling of the terminal alkyne, which is significantly promoted by the copper(I) co-catalyst in the presence of oxygen.[5][10] To mitigate this, ensure your reaction is strictly anaerobic. If the problem persists, it is a strong indication that you should move to a copper-free protocol.[6]
Q5: Is a copper co-catalyst mandatory? Can I run the reaction without it?
A: No, it is not mandatory. Copper-free Sonogashira reactions are widely used, precisely to avoid the issue of alkyne homocoupling.[4][6] While the copper co-catalyst increases the reaction rate under mild conditions by facilitating the formation of a copper acetylide intermediate, its omission is often a superior strategy for cleaner reactions, especially when dealing with valuable or complex alkynes.[4][5] Copper-free systems may require more active palladium catalysts, specific ligands, or slightly elevated temperatures to achieve comparable rates.[6]
In-Depth Troubleshooting Guide
This section addresses more complex issues organized by the symptoms you might observe during your experiment.
Problem: Low to No Product Conversion
If basic checks from the FAQ section don't solve the issue, a deeper dive into the reaction components is necessary.
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Possible Cause 1: Inadequate Catalyst System for a Heteroaromatic Substrate
-
The "Why": The 2-fluoropyridine ring is electron-deficient due to the fluorine atom and the ring nitrogen. While electron deficiency can promote the rate-limiting oxidative addition step, the lone pair on the pyridine nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting catalysis.[11] Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active to overcome this inhibition.
-
Solutions:
-
Switch to a More Active Catalyst: Use a more robust catalyst system. Generating the active Pd(0) species in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand is often more effective.[12]
-
Employ Bulky, Electron-Rich Ligands: Ligands like cataCXium® A or Buchwald-type phosphines are designed to be both bulky and electron-rich. The bulkiness promotes the formation of highly reactive monoligated palladium species, while the electron-donating character increases the rate of oxidative addition.[12][13]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are known for their high stability and activity, making them excellent candidates for challenging couplings.[2][4]
-
-
-
Possible Cause 2: Suboptimal Base or Solvent Choice
-
The "Why": The base's primary role is to deprotonate the terminal alkyne to form the reactive acetylide.[12] The solvent must keep all components in solution and not interfere with the catalyst. For a substrate like 2-fluoropyridine, which may be less reactive, the reaction medium is critical.
-
Solutions:
-
Screen Bases: While triethylamine (Et₃N) is common, it may not be optimal. Consider screening other amine bases like diisopropylethylamine (DIPEA) or n-butylamine.[14] For particularly stubborn reactions, stronger, non-coordinating inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent can be effective.[14][15]
-
Change Solvents: If the reaction is sluggish in a solvent like THF, switch to a more polar, higher-boiling solvent like DMF or NMP.[14][16] These solvents can help solubilize intermediates and allow for higher reaction temperatures.
-
-
-
Possible Cause 3: Insufficient Thermal Energy
-
The "Why": While many Sonogashira reactions on simple aryl iodides proceed at room temperature, couplings involving less reactive halides (bromides, chlorides) or challenging heteroaromatics often require heat.[6][14] The energy barrier for the oxidative addition step needs to be overcome.
-
Solution: Gradually increase the reaction temperature. Start at 50-60 °C and, if necessary, increase to 80-100 °C, especially if using a 2-bromo- or 2-chlorofluoropyridine starting material.[14][16] Monitor for decomposition.
-
Problem: Pervasive Alkyne Homocoupling (Glaser Product)
This is one of the most common and frustrating side reactions.
-
Possible Cause: Copper-Mediated Dimerization
-
The "Why": The copper cycle, while accelerating the desired reaction, is also the primary pathway for the undesired Glaser coupling, especially if even trace amounts of oxygen are present.[5]
-
Solutions:
-
Strictly Enforce Anaerobic Conditions: This cannot be overstated. Use high-purity inert gas and ensure all reagents and solvents are thoroughly deoxygenated.
-
Reduce Copper Loading: Try decreasing the amount of CuI from the typical 5-10 mol% down to 1-2 mol%.
-
Implement a Copper-Free Protocol: This is the most definitive solution. By removing the copper co-catalyst, you eliminate the primary pathway for Glaser coupling.[9] This is highly recommended for valuable or complex alkynes where dimerization is costly.
-
-
Visualizing the Mechanism and Troubleshooting Workflow
Understanding the underlying processes is key to rational optimization.
The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles.[12] The palladium cycle performs the cross-coupling, while the copper cycle serves to generate the reactive copper acetylide species, which then engages in transmetalation with the palladium complex.[4][12]
References
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. depts.washington.edu [depts.washington.edu]
- 11. mdpi.org [mdpi.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Side reaction pathways for fluorinated pyridine compounds
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with fluorinated pyridine compounds. This guide is designed to provide in-depth, field-proven insights into the common side reaction pathways you may encounter during your experiments. My goal is to move beyond simple protocols and explain the underlying chemical principles, helping you to troubleshoot effectively and optimize your synthetic routes.
Introduction: The Double-Edged Sword of Fluorine
The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, these same properties make fluorinated pyridines susceptible to a unique set of side reactions that can complicate syntheses and lead to unexpected outcomes. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Part 1: Troubleshooting Guide for Common Side Reactions
This section addresses the most prevalent issues encountered in the lab, presented in a question-and-answer format.
Section 1.1: Nucleophilic Aromatic Substitution (SNAr) - The Good, The Bad, and The Unexpected
Nucleophilic aromatic substitution is often the desired transformation, leveraging the electron-deficient nature of the pyridine ring, which is further activated by the inductive effect of fluorine. However, issues with reactivity, selectivity, and unexpected side reactions are common.
Q1: My SNAr reaction on a fluoropyridine is sluggish or failing completely. What are the likely causes?
A: Low reactivity in SNAr reactions with fluoropyridines typically points to three main factors: insufficient ring activation, a poor leaving group (in cases other than fluorine), or an insufficiently reactive nucleophile.
-
Ring Activation: The pyridine ring's reactivity is highly dependent on the position of the fluorine atom and the presence of other electron-withdrawing groups (EWGs). 2- and 4-fluoropyridines are significantly more reactive than 3-fluoropyridines because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen.[1] If your substrate lacks strong EWGs, the reaction will be inherently slower.
-
Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[2] The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex through a strong inductive effect, making it an excellent leaving group in this context—often better than Cl or Br.[2][3] If you are attempting to displace a different halogen in the presence of a fluorine atom, you may face selectivity issues.
-
Nucleophile Strength: Weakly nucleophilic reagents will struggle to attack the ring. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile in situ, thereby increasing its reactivity.
Troubleshooting Flowchart: Low SNAr Yield
Caption: Decision tree for troubleshooting low yield in pyridine SNAr.
Section 1.2: Defluorination in Metal-Catalyzed Cross-Coupling
A frequent and frustrating side reaction is the cleavage of the C-F bond, leading to hydrodefluorination (replacement of F with H) or other undesired products. This is particularly common in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Q2: I'm observing significant defluorination of my fluoropyridine substrate during a Suzuki-Miyaura coupling. How can I prevent this?
A: Defluorination in palladium-catalyzed cross-coupling is a complex issue often tied to the reaction mechanism, particularly the choice of base and ligand. The C-F bond, while strong, can be activated and cleaved by low-valent transition metal complexes.[4]
Causality and Mitigation Strategies:
-
Base Selection is Critical: Strong bases (e.g., NaOH, KOH, alkoxides) can promote defluorination. The mechanism may involve direct attack on the palladium intermediate or promotion of pathways that lead to C-F bond cleavage.
-
Solution: Switch to milder bases. Carbonates such as K₂CO₃, Cs₂CO₃, or phosphates like K₃PO₄ have been shown to be effective in minimizing defluorination while still promoting the desired coupling.[5]
-
-
Ligand Choice Matters: The electronic and steric properties of the phosphine ligand on the palladium center play a crucial role. Bulky, electron-rich ligands can stabilize the palladium(0) species and favor the desired catalytic cycle over pathways that lead to C-F activation.
-
Solution: Employ sterically hindered and electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are often good starting points. Avoid ligands that are too small or electron-poor, as they may not sufficiently shield the metal center.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the incidence of side reactions, including defluorination.
-
Solution: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Attempt to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Table 1: General Guidance for Mitigating Defluorination in Suzuki-Miyaura Coupling
| Parameter | Problematic Condition | Recommended Modification | Rationale |
| Base | Strong, hard bases (e.g., NaOH, KOt-Bu) | Weaker, softer bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Reduces pathways leading to C-F bond cleavage.[5] |
| Ligand | Small, electron-poor phosphines | Bulky, electron-rich phosphines (e.g., Buchwald-type ligands) | Stabilizes Pd(0) and favors reductive elimination over C-F activation. |
| Temperature | Excessively high (>100-110 °C) | Lowest effective temperature (e.g., 80-90 °C) | Minimizes thermal decomposition and side reactions. |
| Solvent | Protic solvents (in some cases) | Aprotic polar solvents (e.g., Dioxane, Toluene, DMF) | Can influence the solubility and activity of the base and catalyst. |
Q3: Does the position of the fluorine atom affect the likelihood of defluorination?
A: Yes, significantly. The reactivity of fluoropyridines towards nucleophilic attack is generally 2-F > 4-F >> 3-F. This trend also broadly applies to their susceptibility to metal-catalyzed C-F activation. The 2-position is particularly activated due to its proximity to the nitrogen atom, making 2-fluoropyridines highly prone to both desired SNAr and undesired defluorination. 3-Fluoropyridines are generally the most stable toward defluorination under these conditions.[1]
Section 1.3: Instability and Degradation Pathways
Fluorinated pyridines can be sensitive to environmental conditions, leading to decomposition on the benchtop or during workup.
Q4: My 4-fluoropyridine sample is degrading, turning into a brown solid, especially when I use aqueous or acidic workups. What is happening?
A: 4-Fluoropyridine is notoriously unstable in the presence of acid, including weak acids like water.[4][6] The primary degradation pathway is an acid-catalyzed process that results in the formation of N-(4-pyridyl)-4-pyridone .[4][6][7]
Mechanism of Degradation:
The reaction is autocatalytic; the hydrolysis of the C-F bond can liberate hydrogen fluoride (HF), which further acidifies the medium and accelerates the degradation of the remaining 4-fluoropyridine.[4] The process involves the protonation of the pyridine nitrogen, which further activates the 4-position towards nucleophilic attack by another molecule of 4-fluoropyridine or water.
Diagram of 4-Fluoropyridine Degradation
Caption: Acid-catalyzed degradation pathway of 4-fluoropyridine.
Troubleshooting and Prevention:
-
Avoid Acid: Strictly avoid acidic conditions during reaction and workup. Use basic (e.g., sat. NaHCO₃) or neutral washes.
-
Anhydrous Conditions: Store and handle 4-fluoropyridine under anhydrous conditions to prevent hydrolysis.
-
Low Temperature: If an aqueous workup is unavoidable, perform it quickly and at low temperatures (e.g., 0 °C) to minimize the rate of degradation.[4]
-
Purification: When purifying 4-fluoropyridine, use anhydrous drying agents (like KOH pellets) and perform distillations under vacuum to keep temperatures low.[4][7]
Part 2: Frequently Asked Questions (FAQs)
Q5: Which fluoropyridine isomer is the most stable?
A: In terms of general chemical stability and resistance to nucleophilic attack or defluorination, 3-fluoropyridine is the most stable isomer. The fluorine atom in the 3-position does not benefit from the activating effect of the ring nitrogen for delocalizing the negative charge in a Meisenheimer-type intermediate. Conversely, 2-fluoropyridine is often the least stable and most reactive.
Q6: Can fluoropyridines undergo ring-opening reactions?
A: While less common than for non-fluorinated pyridines, ring-opening is possible under specific, often harsh, conditions. For instance, treatment of certain bicyclic azaarenes with electrophilic fluorinating agents can lead to fluorination followed by ring-opening.[8][9] For simple monocyclic fluoropyridines, highly reactive organometallics or very strong, hindered bases could potentially induce ring-opening, but this is not a typical side reaction under standard cross-coupling or SNAr conditions.
Q7: I suspect a side reaction is occurring. How can I identify the byproducts?
A: A combination of techniques is ideal for identifying unknown byproducts:
-
LC-MS/MS: This is the workhorse for identifying potential products by their mass-to-charge ratio and fragmentation patterns. It can quickly give you the molecular weights of impurities.[10]
-
¹⁹F NMR Spectroscopy: This is an exceptionally powerful tool for any reaction involving organofluorine compounds. The chemical shift of a fluorine atom is highly sensitive to its electronic environment. The appearance of new signals in the ¹⁹F NMR spectrum is a clear indication of side product formation, and the shift can provide clues about the new structure (e.g., a signal for an F⁻ ion around -120 ppm indicates defluorination).[11][12]
-
¹H and ¹³C NMR: Once an impurity is isolated, full characterization by proton and carbon NMR is essential to confirm its structure.
Q8: Are there any known side reactions for fluoropyridines in Buchwald-Hartwig amination?
A: Yes. While the Buchwald-Hartwig reaction is powerful for forming C-N bonds, fluoropyridines can present challenges. The primary competing side reaction is often hydrodefluorination , where the C-F bond is cleaved and replaced with a C-H bond. This is mechanistically related to the defluorination seen in Suzuki couplings. Additionally, if the substrate has other leaving groups, competitive SNAr at the activated 2- or 4-position can occur, where the amine acts as a nucleophile, displacing the fluorine atom directly without the need for a palladium catalyst, especially at higher temperatures. Careful selection of a catalyst system that promotes the desired C-N coupling at a lower temperature than the uncatalyzed SNAr is key.[13]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Minimizing Defluorination in a Suzuki-Miyaura Reaction
This protocol provides a robust starting point for coupling a fluoropyridine with a boronic acid, designed to suppress the C-F cleavage side reaction.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the fluoropyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2.2-4.4 mol%) in a small amount of the reaction solvent for 15-20 minutes.
-
Reaction Assembly: Add the catalyst pre-mixture to the Schlenk flask containing the substrate and base. Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the desired concentration (typically 0.1-0.5 M).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Be cautious with aqueous washes if using 4-fluoropyridine derivatives; ensure the aqueous phase is neutral or slightly basic.
-
Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Ring-opening fluorination of bicyclic azaarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Improving yield and purity in 3-Ethynyl-2-fluoropyridine reactions
Welcome to the technical support center for 3-Ethynyl-2-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reactions, improve yields, and achieve high purity.
I. Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise when working with this compound, particularly in the context of Sonogashira coupling reactions.
Q1: My Sonogashira coupling reaction with this compound is sluggish or not proceeding to completion. What are the likely causes?
Several factors can contribute to low conversion in Sonogashira couplings:
-
Catalyst Deactivation: The pyridine nitrogen in your starting material can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
-
Insufficient Temperature: Sonogashira couplings with aryl bromides can be limited by the oxidative addition step and may require higher temperatures to proceed efficiently.[1]
-
Improper Solvent and Base Combination: The choice of solvent and base is critical and can significantly impact reaction rates.[2]
-
Presence of Oxygen: Palladium(0) complexes are unstable in the presence of air. Oxygen can also promote the undesirable homocoupling of the alkyne.[3][4]
Q2: I am observing a significant amount of homocoupled diyne byproduct. How can I minimize this side reaction?
The formation of a 1,4-disubstituted buta-1,3-diyne is a common side reaction known as Glaser or Hay coupling.[4] Here’s how to mitigate it:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen.[4]
-
Copper-Free Conditions: Since homocoupling is often catalyzed by the copper(I) co-catalyst, switching to a copper-free Sonogashira protocol can be highly effective.[4][5]
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[4][5]
-
Controlled Atmosphere: The introduction of a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce homocoupling.[6]
Q3: What is the best way to remove the palladium catalyst from my reaction mixture?
Residual palladium can be challenging to remove, especially when dealing with nitrogen-containing compounds like pyridines, which can act as strong ligands.[7] Here are some effective methods:
-
Filtration through Celite: This is a simple and effective method for removing heterogeneous palladium catalysts or precipitated palladium.[7][8][9]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium, but it can sometimes adsorb the desired product, leading to yield loss.[7]
-
Scavenger Resins: Solid supports functionalized with thiols, amines, or other groups with a high affinity for palladium can be very effective.[7]
-
Column Chromatography: This is a standard method for purifying the product and removing the catalyst simultaneously.[8]
Q4: Can the fluorine atom on the pyridine ring be displaced during the reaction?
While the C-F bond is generally robust, under certain nucleophilic aromatic substitution (SNAr) conditions, displacement of the fluorine is possible. The reactivity of 2-fluoropyridines in SNAr is significantly higher than that of their 2-chloro analogues, which can be an advantage for intentional functionalization but a potential side reaction to be aware of under strongly nucleophilic and basic conditions.[10]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting specific issues you may encounter.
Guide 1: Optimizing Sonogashira Coupling Reactions
This guide will walk you through optimizing your Sonogashira coupling reaction to improve yield and minimize byproducts.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Sonogashira coupling.
Detailed Steps:
-
Evaluate the Catalyst System:
-
Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices.[11] Consider using a more active pre-catalyst if you suspect catalyst activation is an issue.
-
Copper Co-catalyst: While CuI is standard, it promotes homocoupling.[12][13] If this is a major issue, try a copper-free protocol.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes improve the efficiency of the cross-coupling.[11]
-
-
Optimize Reaction Conditions:
-
Temperature: For less reactive aryl halides, you may need to increase the reaction temperature.[1]
-
Solvent: Aprotic polar solvents like DMF or THF are common. Ensure they are anhydrous and degassed.
-
Base: An amine base like triethylamine or diisopropylethylamine is typically used. The choice of base can significantly influence the reaction outcome.[2]
-
-
Verify Reagent Quality:
-
This compound: Ensure it is pure and free from decomposition products.
-
Aryl Halide: Use a high-purity aryl halide. The reactivity order is I > Br > Cl.[3]
-
Solvents and Bases: Use freshly distilled or anhydrous grade solvents and bases.
-
Guide 2: Minimizing Impurities
This guide focuses on identifying and minimizing common impurities in your final product.
Common Impurity Profile
| Impurity | Source | Mitigation Strategy |
| Homocoupled Diyne | Glaser/Hay coupling of the alkyne | Use copper-free conditions, strictly anaerobic setup, or slow alkyne addition.[4][5] |
| Unreacted Starting Material | Incomplete reaction | Optimize reaction conditions (temperature, catalyst, etc.).[1] |
| Protodeethynylated Pyridine | Side reaction with trace water/acid | Ensure anhydrous conditions. |
| Palladium Residues | Catalyst carryover | Use appropriate purification methods (Celite filtration, scavengers, chromatography).[7][8] |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a dried Schlenk flask, add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.02-0.05 equiv.), and a suitable base such as Cs₂CO₃ or an amine base (2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add this compound (1.1-1.5 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable solvent, and proceed with work-up and purification.
III. Purification Strategies
Achieving high purity is crucial for downstream applications. This section details effective purification techniques.
Method 1: Enhanced Palladium Removal
For stubborn palladium contamination, consider the following:
-
Thiol-Based Scavengers: These have a high affinity for palladium and can be very effective.
-
Sequential Purification: A combination of methods, such as an initial filtration through Celite followed by treatment with a scavenger resin, can be highly effective.[7][8]
Experimental Protocol: Palladium Scavenging
-
After the reaction work-up, dissolve the crude product in a suitable solvent.
-
Add a palladium scavenger resin (e.g., thiol-functionalized silica gel).
-
Stir the mixture at room temperature or with gentle heating for several hours.
-
Filter off the scavenger resin and wash it with the solvent.
-
Concentrate the filtrate to obtain the palladium-free crude product, which can then be further purified by chromatography or crystallization.
Method 2: Chromatographic Purification
Silica gel column chromatography is the most common method for purifying the final product.
-
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is often a good starting point. The polarity can be adjusted based on the properties of your product.
-
TLC Analysis: Before running the column, carefully determine the appropriate solvent system using TLC to ensure good separation of the product from impurities.
IV. Analytical Methods for Purity Assessment
Accurate determination of purity is essential. The following methods are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing purity and quantifying impurities.[14][15]
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid is commonly used.
-
Detection: UV detection at a wavelength where the product and potential impurities absorb is standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to assess purity.
-
¹H NMR: Can be used for a quick assessment of purity by comparing the integration of product peaks to impurity peaks.
-
¹⁹F NMR: Particularly useful for this compound to confirm the presence of the fluorine atom and to detect any side products involving its displacement.
-
Quantitative NMR (qNMR): With the use of an internal standard, qNMR can provide a highly accurate determination of purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for analyzing volatile compounds and can provide both purity information and mass data for impurity identification.[16]
Analytical Techniques Comparison
| Technique | Advantages | Disadvantages |
| HPLC | High sensitivity, good for non-volatile compounds, quantitative.[14] | Can be time-consuming to develop methods. |
| NMR | Provides structural information, can be quantitative (qNMR).[14] | Lower sensitivity than HPLC, may not resolve all impurities. |
| GC-MS | High resolution, provides mass information for identification.[16] | Not suitable for non-volatile or thermally labile compounds. |
V. References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? [Online discussion]. Available: --INVALID-LINK--
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available: --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from --INVALID-LINK--
-
Li, J. H., Liang, Y., & Xie, Y. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 4393–4396. Available: --INVALID-LINK--
-
BenchChem. (n.d.). preventing homocoupling in Sonogashira reactions of terminal alkynes. Retrieved from --INVALID-LINK--
-
Li, J. H., Liang, Y., & Xie, Y. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed. Available: --INVALID-LINK--
-
Google Patents. (n.d.). US20050256327A1 - Method of removing palladium. Retrieved from --INVALID-LINK--
-
The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. [Online forum post]. Available: --INVALID-LINK--
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. [Data set]. Available: --INVALID-LINK--
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Retrieved from --INVALID-LINK--
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. Retrieved from --INVALID-LINK--
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Online forum post]. Available: --INVALID-LINK--
-
ACS Publications. (n.d.). Palladium-Catalyzed Fluorination of Carbon−Hydrogen Bonds. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona. Retrieved from --INVALID-LINK--
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Online forum post]. Available: --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, April 4). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. Available: --INVALID-LINK--
-
Accounts of Chemical Research. (2016, September 22). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Analytical Services for Purity Determination. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling of 3-Ethynylaniline. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Purity Analysis of Synthesized (2R)-2-Ethynylazetidine: A Comparative Guide to HPLC and NMR Methods. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, July 16). 2-ethynyl-3-fluoropyridine. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from --INVALID-LINK--
-
Molecules. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 5). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Fluoropyridine. Retrieved from --INVALID-LINK--
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Troubleshooting Copper-Free Click Chemistry with Electron-Deficient Alkynes
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a special focus on reactions involving electron-deficient alkynes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you overcome challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding SPAAC with electron-deficient alkynes.
Q1: Why is my SPAAC reaction with an electron-deficient alkyne slower than expected?
While the driving force for SPAAC is the ring strain of the cyclooctyne, the electronic properties of both the azide and the alkyne play a significant role.[1] Electron-deficient alkynes can sometimes exhibit slower kinetics compared to their more electron-rich counterparts, depending on the specific azide used.[2] The reaction rate is a balance between the strain release of the alkyne and the electronic compatibility of the dipole (azide) and dipolarophile (alkyne).[1]
Q2: What are the key advantages of using copper-free click chemistry over the copper-catalyzed version (CuAAC)?
The primary advantage of copper-free click chemistry, or SPAAC, is its biocompatibility.[3][4] The copper(I) catalyst used in CuAAC is cytotoxic, which limits its application in living cells and organisms.[3][4][5] SPAAC avoids this issue by utilizing strained cyclooctynes that react with azides without the need for a metal catalyst, making it ideal for in vivo studies.[3][6]
Q3: Can I use any solvent for my SPAAC reaction?
Solvent choice can significantly impact reaction rates. While SPAAC reactions are often robust and can be performed in a variety of solvents, including aqueous buffers, the specific solvent can influence the solubility of your reactants and the stability of the transition state. Protic solvents like water and alcohols are commonly used and can sometimes accelerate the reaction. It is advisable to test a few different solvent systems to find the optimal conditions for your specific substrates.
Q4: How stable are the cyclooctyne and azide reagents?
Most commercially available cyclooctynes, such as DBCO and BCN, are thermally stable and can be stored for extended periods under appropriate conditions (cool, dry, and dark).[4][5] Azides are also generally stable. However, it is crucial to be aware of the potential for degradation, especially for custom-synthesized or modified reagents. Phosphine reagents, if used in related ligation methods, are prone to air oxidation.[7] Always refer to the manufacturer's storage recommendations.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during SPAAC reactions with electron-deficient alkynes.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most common challenges. The following workflow can help diagnose the root cause.
Troubleshooting Workflow for Low Yield.
Step 1: Verify Reagent Quality and Integrity
Causality: The success of any chemical reaction is fundamentally dependent on the quality of the starting materials. Degradation of either the azide or the electron-deficient alkyne will inevitably lead to poor yields.
Solutions:
-
Fresh Reagents: Whenever possible, use freshly acquired or synthesized reagents.
-
Purity Analysis: Confirm the purity of your azide and alkyne using techniques like NMR, LC-MS, or elemental analysis.
-
Proper Storage: Ensure that all reagents have been stored according to the manufacturer's recommendations, typically in a cool, dry, and dark environment to prevent degradation. Some highly reactive cyclooctynes may require storage under an inert atmosphere.
Step 2: Optimize Reaction Conditions
Causality: The kinetics of a SPAAC reaction can be sensitive to concentration, temperature, and the solvent environment. Electron-deficient alkynes may require more carefully optimized conditions to achieve satisfactory reaction rates.
Solutions:
-
Concentration: Increase the concentration of the reactants. The reaction is bimolecular, so higher concentrations will lead to a faster reaction rate.
-
Temperature: While many SPAAC reactions proceed readily at room temperature, gently heating the reaction mixture (e.g., to 37-50°C) can sometimes increase the rate, provided the reactants and products are stable at that temperature.
-
Solvent Screening: Test a range of solvents or co-solvent systems. For biomolecules, aqueous buffers are common, but the addition of a small percentage of an organic co-solvent like DMSO or DMF can improve the solubility of hydrophobic reagents.
| Parameter | Recommended Starting Point | Optimization Range |
| Concentration | 1-10 mM | 0.1 - 100 mM |
| Temperature | Room Temperature (20-25°C) | 4°C - 60°C |
| pH (for aqueous media) | 7.0 - 8.0 | 6.0 - 9.0 |
Table 1: General Reaction Condition Optimization Parameters.
Step 3: Evaluate Reactant Stoichiometry
Causality: An inappropriate ratio of azide to alkyne can result in incomplete conversion of the limiting reagent.
Solutions:
-
Molar Equivalence: Start with a 1:1 molar ratio of azide to alkyne.
-
Excess of One Reagent: If one of your reactants is particularly precious or difficult to synthesize, consider using a slight excess (1.1-1.5 equivalents) of the other, more readily available reactant to drive the reaction to completion.
Step 4: Assess Purification Method
Causality: The desired product may be forming, but it could be lost during the workup and purification steps.
Solutions:
-
Method Selection: Choose a purification method that is appropriate for the scale of your reaction and the properties of your product. Common methods include silica gel chromatography, preparative HPLC, and size-exclusion chromatography.
-
Monitor All Fractions: When performing chromatography, be sure to analyze all fractions, as your product may elute unexpectedly.
-
Extraction pH: For liquid-liquid extractions, ensure the pH of the aqueous layer is optimized to ensure your product is in the desired organic phase.
Problem 2: Formation of Side Products
While SPAAC is known for its high selectivity, side reactions can occasionally occur, particularly with highly reactive or sterically hindered substrates.[8]
Causality: The high reactivity of strained alkynes can sometimes lead to unintended reactions, especially under forcing conditions or in the presence of other reactive functional groups.
Solutions:
-
Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products.
-
Avoid Harsh Conditions: If possible, avoid high temperatures and extreme pH values.
-
Re-evaluate Reagent Choice: If side reactions persist, consider using a different cyclooctyne. For instance, BCN is smaller and less hydrophobic than DBCO, which might be advantageous in some systems.[3]
Problem 3: Reaction Reproducibility Issues
Inconsistent results from one experiment to the next can be particularly frustrating.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. interchim.fr [interchim.fr]
- 5. glenresearch.com [glenresearch.com]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Catalyst Deactivation with Pyridine-Containing Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in synthetic chemistry: the deactivation of catalysts by pyridine-containing substrates. The unique electronic properties of the pyridine ring, while valuable in final products, frequently lead to catalyst inhibition and low reaction yields. This resource offers field-proven insights and evidence-based protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a pyridine substrate is failing or giving very low yields. What is the most likely cause?
The most common reason for low yields in cross-coupling reactions involving pyridines is catalyst deactivation.[1] The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly to the metal center of the catalyst (e.g., palladium), forming inactive or less active catalytic species.[1][2] This coordination can inhibit the catalyst's ability to participate in the catalytic cycle, effectively "poisoning" it.
Q2: What are the visual signs of catalyst deactivation in my reaction?
A common visual indicator of deactivation, particularly with palladium catalysts, is the formation of palladium black.[1] This is a sign that the active Pd(0) catalyst has aggregated into inactive clusters.[1] This can be triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1] Other signs can be a reaction that starts but does not go to completion, or a complete lack of product formation.
Q3: Which types of catalysts are most susceptible to deactivation by pyridines?
Palladium catalysts are particularly well-documented to be susceptible to poisoning by pyridine and other nitrogen-containing heterocycles.[1][2][3] However, other precious metal catalysts, such as those based on platinum, rhodium, and ruthenium, can also be affected, especially in hydrogenation reactions.[4][5] The sensitivity to poisoning can vary, with rhodium sometimes showing more resistance than palladium or ruthenium.[5]
Q4: Are there any general strategies to prevent or mitigate catalyst deactivation by pyridines?
Yes, several strategies can be employed:
-
Ligand Selection: Using bulky, electron-rich ligands can shield the metal center and disfavor coordination with the pyridine nitrogen.[1]
-
Use of Additives: Acidic additives can protonate the pyridine nitrogen, preventing it from coordinating to the catalyst.[4]
-
Reaction Conditions: Optimizing temperature, pressure, and solvent can help to minimize deactivation.[6]
-
Catalyst Choice: In some cases, switching to a different metal catalyst or a more robust catalyst system can be effective.[4][7]
-
Substrate Modification: In certain situations, temporary modification of the pyridine ring can be a viable, though more synthetically demanding, approach.
II. Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides a systematic approach to troubleshooting and optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving pyridine-containing substrates.
Symptom: Low or no conversion of starting material to the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Pd-catalyzed cross-couplings.
Detailed Troubleshooting Steps:
-
Evaluate the Ligand:
-
Rationale: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to sterically hinder the coordination of the pyridine nitrogen to the palladium.[1]
-
Action: If you are using a less bulky ligand (e.g., PPh₃), consider switching to one of the aforementioned ligands. Also, try increasing the ligand-to-palladium ratio to ensure the metal center remains coordinated to the desired ligand.
-
-
Optimize Reaction Conditions:
-
Rationale: Suboptimal conditions can exacerbate catalyst deactivation. High temperatures can accelerate the formation of palladium black.[1] The solvent can also play a role in catalyst stability and reactivity.
-
Action:
-
Temperature: If you observe palladium black formation, try lowering the reaction temperature.
-
Solvent: Screen a variety of solvents. Aprotic polar solvents are common, but sometimes less conventional solvents can offer improved results. Ensure all solvents are anhydrous and degassed.
-
Reagent Quality: Ensure the purity of your pyridine substrate, coupling partner, and base. Impurities can sometimes act as catalyst poisons.
-
-
-
Consider Additives:
-
Rationale: Additives can be used to mitigate the inhibitory effect of the pyridine nitrogen.
-
Action:
-
Lewis Acids: The addition of a Lewis acid can complex with the pyridine nitrogen, preventing it from binding to the palladium catalyst.
-
Brønsted Acids: In some cases, a mild Brønsted acid can protonate the pyridine, which can also prevent coordination. However, care must be taken as this can affect other components of the reaction, such as the base.
-
-
-
Re-evaluate the Catalyst System:
-
Rationale: If the above steps do not lead to improvement, the catalyst itself may need to be changed.
-
Action:
-
Catalyst Loading: As a straightforward approach, try increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).[8]
-
Palladium Precatalyst: Different palladium precatalysts can have varying activities. If you are using Pd(OAc)₂, consider trying a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst.
-
Alternative Metals: For some transformations, nickel catalysts can be a viable and more cost-effective alternative to palladium and may exhibit different sensitivities to pyridine coordination.[3]
-
-
Guide 2: Catalyst Deactivation in Hydrogenation Reactions
This guide focuses on troubleshooting issues related to the hydrogenation of pyridine-containing substrates, a key transformation in the synthesis of piperidines.
Symptom: Incomplete hydrogenation or slow reaction rates.
Catalyst Deactivation Mechanism in Hydrogenation:
Caption: Deactivation of hydrogenation catalysts by pyridine and piperidine.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Acidic Additives | Protonation of the pyridine nitrogen prevents its coordination to the catalyst's active sites. The resulting pyridinium salt is more readily hydrogenated.[4] | 1. Dissolve the pyridine substrate in a suitable solvent (e.g., methanol, ethanol).2. Add a stoichiometric amount or a slight excess of a strong acid (e.g., HCl, H₂SO₄).3. Add the heterogeneous catalyst (e.g., Pd/C, PtO₂).4. Pressurize the reactor with hydrogen and proceed with the hydrogenation under the desired temperature and pressure. |
| Catalyst Selection | Different metals exhibit varying tolerance to nitrogen-containing compounds. Rhodium is often reported to be more resistant to poisoning than palladium in N-heterocycle hydrogenation.[5] | If using Pd/C with limited success, screen other catalysts such as Rh/C, Rh/Al₂O₃, or PtO₂ under similar reaction conditions to compare their performance.[4][5] |
| Reaction Temperature | Higher temperatures can sometimes facilitate the desorption of the inhibiting piperidine product from the catalyst surface, restoring catalytic activity.[5] | If the reaction is sluggish at room temperature, cautiously increase the temperature in increments (e.g., to 50-80 °C) while monitoring the reaction progress and pressure drop. Be aware that higher temperatures may also lead to side reactions. |
| Catalyst Pre-treatment | In some cases, pre-reduction of the catalyst under hydrogen can ensure it is in its most active state before the introduction of the substrate. | Before adding the pyridine substrate, suspend the catalyst in the solvent and subject it to the reaction's hydrogen pressure and temperature for a short period (e.g., 30 minutes).[5] |
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid using a Bulky Phosphine Ligand
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
-
Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
-
IV. Data Summary
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Rhodium (e.g., Rh/C) | Mild conditions (e.g., 25-80 °C, 5-10 bar H₂) | High activity and selectivity, good tolerance to nitrogen poisoning.[4][5] | Higher cost compared to non-noble metals. |
| Ruthenium (e.g., Ru/C) | Mild to moderate conditions | High activity.[4] | Can be more susceptible to poisoning than rhodium.[5] |
| Platinum (e.g., PtO₂) | Mild to moderate conditions | Effective for a range of substrates.[4] | Can be poisoned by nitrogen compounds.[5] |
| Palladium (e.g., Pd/C) | Mild conditions, often with acidic additives | Widely available and effective with additives.[4] | Highly susceptible to poisoning without additives.[5] |
| Nickel (e.g., Raney Ni) | Harsher conditions (e.g., high pressure and temperature) | Cost-effective.[4] | Requires more forcing conditions, potential for side reactions. |
V. References
-
A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers - Benchchem. (n.d.). Retrieved January 5, 2026, from 4
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH. (2025, September 20). Retrieved January 5, 2026, from 9
-
What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog - BTC. (2025, June 24). Retrieved January 5, 2026, from 3
-
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem. (n.d.). Retrieved January 5, 2026, from 1
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (n.d.). Retrieved January 5, 2026, from 7
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). Retrieved January 5, 2026, from 2
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). Retrieved January 5, 2026, from 8
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (n.d.). Retrieved January 5, 2026, from 5
-
Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation - Benchchem. (n.d.). Retrieved January 5, 2026, from 6
References
- 1. benchchem.com [benchchem.com]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges for Polar Pyridine Derivatives
Welcome to the Technical Support Center for the purification of polar pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-difficult compounds. As a Senior Application Scientist, I have compiled this resource based on established scientific principles and field-proven insights to provide you with a comprehensive and practical guide. This document is structured to offer not just procedural steps, but also the underlying rationale to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of polar pyridine derivatives, providing concise answers and directing you to more detailed information within this guide.
Q1: What are the primary challenges in purifying polar pyridine derivatives?
A1: The main difficulties arise from their inherent polarity and basicity. High polarity often leads to poor retention in reverse-phase chromatography (RPC), while the basic nitrogen atom can interact strongly with acidic silanol groups on standard silica-based stationary phases, causing significant peak tailing in HPLC.[1][2] Furthermore, their high solubility in polar solvents can make crystallization challenging.[1]
Q2: Which chromatographic technique is the best starting point for purifying a novel polar pyridine derivative?
A2: For highly polar pyridine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most suitable starting point.[1][3] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar analytes that are poorly retained in reverse-phase systems.[1][3]
Q3: How can I improve the peak shape of my basic pyridine derivative in HPLC?
A3: Peak tailing for basic compounds like pyridines is a common issue.[2] To mitigate this, you can:
-
Adjust the mobile phase pH: Lowering the pH to between 2.5 and 3.0 protonates the pyridine nitrogen, which can reduce strong interactions with the stationary phase.[2]
-
Use mobile phase additives: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block active silanol sites on the silica gel.[4]
-
Select an appropriate column: Modern, high-purity, end-capped C18 or C8 columns have fewer residual silanol groups and can produce more symmetrical peaks.[2]
Q4: Is crystallization a viable purification method for highly polar pyridine derivatives?
A4: While challenging due to their high solubility in many common solvents, crystallization can be a very effective purification method.[1][5] Success often depends on careful solvent selection. The use of a solvent/anti-solvent system, where the compound is soluble in one solvent but insoluble in the other (and the two solvents are miscible), is a common strategy to induce crystallization.[1]
Q5: My pyridine derivative is a salt (e.g., hydrochloride). How does this affect purification?
A5: Purifying pyridine salts can be complex. In chromatography, if the mobile phase does not contain the same counter-ion, you can observe very broad peaks due to on-column ion exchange.[2] It is often beneficial to add a high concentration of a competing salt (like ammonium acetate) to the mobile phase or, if possible, use a mobile phase containing the same counter-ion as your sample.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the purification of polar pyridine derivatives.
Chromatography Troubleshooting
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Retention in Reverse-Phase HPLC | The analyte is too polar for the stationary phase. The mobile phase is too strong (high organic content).[1] | - Use a polar-embedded or polar-endcapped column. - Decrease the percentage of the organic modifier in the mobile phase. - Consider using HILIC as an alternative chromatographic mode.[1] |
| Significant Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic residual silanol groups on the silica stationary phase.[2] Column overload. | - Lower the mobile phase pH to ~2.5-3.0 with an appropriate buffer. - Add a competing base like triethylamine (TEA) to the mobile phase (0.1-1%).[4] - Use a high-purity, end-capped column. - Reduce the sample injection volume.[2] |
| Co-elution with Impurities | Insufficient selectivity of the chromatographic system. | - Adjust the mobile phase pH; small changes can significantly alter selectivity. - Change the stationary phase (e.g., from C18 to a phenyl or cyano column). - Modify the organic solvent in the mobile phase (e.g., switch from acetonitrile to methanol).[2] |
| Low Recovery After Purification | Irreversible adsorption to the stationary phase. Decomposition on acidic silica gel. | - Use a less acidic or inert stationary phase like end-capped silica or alumina. - Neutralize the silica gel with a base like triethylamine before use.[4] - Carefully control the pH during any aqueous work-up steps to ensure your compound remains in the desired phase.[4] |
Crystallization Troubleshooting
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Failure to Crystallize | The solution is not supersaturated (too much solvent). The compound is too soluble in the chosen solvent.[1] | - Slowly evaporate some of the solvent. - Introduce an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[1] - Try a different solvent or a mixture of solvents.[6] - "Seed" the solution with a small, pure crystal of the compound.[6] |
| Oiling Out | The boiling point of the solvent is too close to the melting point of the compound. The compound is impure. | - Choose a solvent with a lower boiling point. - Ensure the compound is as pure as possible before attempting crystallization.[6] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and filter it before allowing it to cool. This can adsorb colored impurities.[1] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques discussed in this guide.
Protocol 1: Purification by Acid-Base Extraction
This technique is particularly useful for separating basic pyridine derivatives from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated pyridine derivative will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete removal of the basic pyridine.
-
Basification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper). The pyridine derivative will deprotonate and precipitate out if it is a solid, or it can be extracted back into an organic solvent.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If the product is an oil or remains in solution, extract the basic aqueous solution with an organic solvent.
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: General Workflow for HILIC Purification
This protocol outlines a general approach for developing a HILIC method for polar pyridine derivatives.
-
Column Selection: Choose a HILIC stationary phase. Common choices include bare silica, amide, or diol-bonded silica.
-
Mobile Phase Preparation:
-
Solvent A (Weak Solvent): Typically acetonitrile (ACN).
-
Solvent B (Strong Solvent): An aqueous buffer. A common starting point is 10-20 mM ammonium acetate or ammonium formate, with the pH adjusted to a suitable range (e.g., 3-6).
-
-
Initial Gradient: Start with a high percentage of Solvent A (e.g., 95%) and run a gradient to a lower percentage (e.g., 50%) over 10-20 minutes. This will help to determine the approximate elution conditions for your compound.
-
Sample Preparation: Dissolve your sample in a solvent mixture that is as close as possible to the initial mobile phase composition. High water content in the sample solvent can lead to poor peak shape.
-
Optimization: Based on the initial gradient run, optimize the gradient slope, initial and final mobile phase compositions, and flow rate to achieve the desired separation.
-
Fraction Collection and Analysis: Collect the fractions containing your purified compound and analyze their purity by a suitable method (e.g., analytical HPLC, LC-MS).
Visualizing Purification Workflows
Diagrams can help clarify the decision-making process in purification. Below are Graphviz diagrams illustrating common workflows.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. community.wvu.edu [community.wvu.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoropyridines vs. 2-Chloropyridines in Sonogashira Coupling
For researchers and professionals in drug development and synthetic chemistry, the Sonogashira coupling is an indispensable tool for forging carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1] The choice of the halide on the heterocyclic core, particularly on an electron-deficient system like pyridine, is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity of 2-fluoropyridines and 2-chloropyridines in the palladium-catalyzed Sonogashira reaction. While conventional wisdom points to a clear hierarchy in halide reactivity, this analysis delves into the mechanistic underpinnings and explores both standard and non-traditional conditions to provide a comprehensive picture for the practicing chemist.
The Fundamental Divide: C-Cl vs. C-F Bonds in Cross-Coupling
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy. This energy dictates the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2] The established order of reactivity for halogens is I > Br > Cl >> F .[2][3]
-
2-Chloropyridines: The carbon-chlorine bond is sufficiently labile to undergo oxidative addition to a Pd(0) catalyst, particularly when robust catalytic systems are employed.[4] While less reactive than their bromo and iodo counterparts, 2-chloropyridines are often favored due to their lower cost and widespread availability, making them workhorse substrates in many synthetic applications.[5]
-
2-Fluoropyridines: The carbon-fluorine bond is the strongest single bond to carbon. Consequently, it is exceptionally stable and generally considered unreactive or inert under typical Sonogashira conditions.[4] Direct cleavage of the C-F bond via oxidative addition to a palladium center is mechanistically challenging and requires highly specialized conditions that deviate significantly from standard protocols.
It is crucial to distinguish this cross-coupling reactivity from that observed in Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions, the high electronegativity of fluorine powerfully activates the pyridine ring toward nucleophilic attack, making 2-fluoropyridine significantly more reactive than 2-chloropyridine.[6] This opposing reactivity trend is a cornerstone of heterocyclic chemistry and underscores the importance of understanding the operative mechanism when selecting a substrate.
The Sonogashira Catalytic Cycle: The Oxidative Addition Hurdle
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for the copper co-catalyst.[7] The initial and often most challenging step is the oxidative addition of the halopyridine to the active Pd(0) species.
Caption: The Palladium and Copper catalytic cycles in the Sonogashira reaction.
For 2-chloropyridines, this oxidative addition step (R¹-X → R¹-Pd(II)(X)L₂) proceeds, albeit often requiring higher temperatures and more active catalysts than for bromides or iodides. For 2-fluoropyridines, this step is effectively blocked under standard conditions due to the high C-F bond energy.
Comparative Performance and Data
Direct comparative studies performing Sonogashira couplings on 2-fluoropyridine and 2-chloropyridine under identical "standard" conditions are scarce, primarily because the former is widely expected to be unreactive. However, by synthesizing data from various sources, a clear performance gap emerges.
| Feature | 2-Chloropyridine | 2-Fluoropyridine |
| Reactivity | Moderate to Low | Generally Inert / Unreactive |
| Typical Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos, SPhos) | Requires specialized, highly active catalyst systems |
| Typical Base | Amine bases (e.g., Et₃N, DIPEA), Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., LiHMDS) required for C-F activation[8] |
| Temperature | Often requires elevated temperatures (60-120 °C)[5] | Varies with the specific C-F activation protocol |
| Key Challenge | Sluggish reaction rates, potential for catalyst deactivation | Overcoming the C-F bond strength; oxidative addition is disfavored |
| Applicability | Broadly applicable with catalyst optimization | Niche applications requiring specific C-F activation protocols |
Experimental Protocols: A Tale of Two Substrates
The following protocols illustrate the practical differences in approaching Sonogashira couplings with these two substrates.
Protocol 1: Robust Sonogashira Coupling of a 2-Chloropyridine
This protocol is designed for a standard 2-chloropyridine substrate, employing a robust catalyst system to ensure efficient coupling.
Objective: To synthesize 2-(phenylethynyl)pyridine from 2-chloropyridine and phenylacetylene.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq.)
-
Phenylacetylene (1.2 mmol, 1.2 eq.)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq.)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ (21 mg) and CuI (11.4 mg).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add 2-chloropyridine (95 µL), phenylacetylene (132 µL), and triethylamine (418 µL) sequentially via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Specialized Sonogashira Coupling via C-F Bond Activation
This protocol is based on literature reports for the challenging coupling of fluoroarenes and requires specific, non-standard conditions.[8] Caution: This reaction should be performed by experienced chemists due to the use of a highly reactive strong base.
Objective: To synthesize 2-(phenylethynyl)pyridine from 2-fluoropyridine and phenylacetylene.
Materials:
-
2-Fluoropyridine (1.0 mmol, 1.0 eq.)
-
Phenylacetylene (1.1 mmol, 1.1 eq.)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.2 mmol, 2.2 eq.)
-
Anhydrous, degassed 1,4-Dioxane (4 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (23 mg) and XPhos (29 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (4 mL).
-
Add 2-fluoropyridine (83 µL) and phenylacetylene (121 µL) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the LiHMDS solution (2.2 mL) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and then heat to 100 °C for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for Sonogashira coupling reactions.
Conclusion and Recommendations
For synthetic chemists designing routes involving Sonogashira couplings on the pyridine scaffold, the choice between a 2-chloro and a 2-fluoro derivative has clear and distinct implications:
-
Choose 2-Chloropyridines for General Applications: 2-Chloropyridines are reliable, cost-effective substrates that will participate in Sonogashira couplings. Success hinges on employing sufficiently active palladium catalysts, appropriate ligands, and potentially elevated temperatures. They represent the standard choice for most applications.
-
Reserve 2-Fluoropyridines for Specific Strategies: 2-Fluoropyridines should be considered inert to Sonogashira coupling under all standard conditions. Their use as the electrophilic partner should only be considered when a specific C-F activation strategy is intended and feasible. More commonly, the robust C-F bond allows the 2-fluoropyridine moiety to be carried through a synthesis unchanged while other, more labile halides on the same molecule are selectively coupled.
By understanding the fundamental mechanistic principles behind C-Cl and C-F bond activation, researchers can make informed decisions, streamline their optimization efforts, and design more efficient and robust synthetic pathways.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide for Researchers: Suzuki vs. Sonogashira Coupling for the Functionalization of Fluoropyridines
In the landscape of modern medicinal chemistry, the fluoropyridine scaffold is a privileged motif. Its unique electronic properties, conferred by the electronegative fluorine atom, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, the development of robust and versatile methods for the functionalization of fluoropyridines is of paramount importance to researchers, scientists, and drug development professionals. Among the arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions stand out for their reliability and broad applicability. This guide provides an in-depth, objective comparison of two cornerstone methodologies—the Suzuki-Miyaura coupling and the Sonogashira coupling—for the derivatization of fluoropyridine cores, supported by mechanistic insights and practical experimental data.
The Unique Challenge of Fluoropyridine Functionalization
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of a fluorine substituent.[1] This electronic nature poses distinct challenges for traditional synthetic transformations. While the electron-withdrawing fluorine atom can activate the pyridine ring for nucleophilic aromatic substitution (SNAr), it can also deactivate it towards certain electrophilic reactions.[2][3] Cross-coupling reactions provide a powerful avenue to overcome these challenges, enabling the formation of carbon-carbon bonds at specific positions with high efficiency and functional group tolerance.[1]
Suzuki Coupling: A Versatile Workhorse for C-C Bond Formation
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling has become one of the most widely used cross-coupling reactions in organic synthesis.[4] It facilitates the formation of a carbon-carbon single bond between an organoboron species (typically a boronic acid or ester) and an organohalide.[4][5]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key elementary steps:[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the fluoropyridyl halide (or triflate), forming a Pd(II) intermediate.[5][7]
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[4][8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired functionalized fluoropyridine and regenerate the active Pd(0) catalyst.[5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Advantages in Fluoropyridine Synthesis
-
Broad Substrate Scope: A vast array of boronic acids and their derivatives are commercially available or readily synthesized, allowing for the introduction of diverse aryl, heteroaryl, vinyl, and even alkyl groups.[9]
-
High Functional Group Tolerance: The reaction conditions are generally mild and tolerant of a wide range of functional groups, a critical feature for late-stage functionalization in complex molecule synthesis.[10]
-
Green Chemistry Aspects: Boronic acids are generally stable, have low toxicity, and the inorganic byproducts are easily removed.[4][9] Many Suzuki couplings can also be performed in aqueous or biphasic solvent systems.[4][10]
Limitations and Considerations
-
Proto-deboronation: A common side reaction is the cleavage of the C-B bond of the organoboron reagent by a proton source, leading to the formation of an undesired arene byproduct.[7] Careful selection of the base and reaction conditions is crucial to minimize this pathway.
-
Sluggish Reactions with Chlorides: While iodides and bromides are excellent coupling partners, the activation of the stronger C-Cl bond often requires more specialized and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) catalysts.[11] The C-F bond is generally unreactive under these conditions.[12]
Sonogashira Coupling: A Direct Route to Alkynylated Fluoropyridines
The Sonogashira coupling, first reported in 1975, is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is particularly valuable for introducing the versatile alkyne functionality, a key building block in medicinal chemistry and materials science.[15][16]
Mechanistic Overview
The Sonogashira coupling typically employs a dual catalytic system involving both palladium and copper(I).[17][18] The mechanism is thought to involve two interconnected catalytic cycles:[15][17]
-
Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the fluoropyridyl halide to the Pd(0) catalyst.[13]
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[17]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.[13]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkynylated fluoropyridine and regenerate the Pd(0) catalyst.[17]
Caption: Dual catalytic cycle of the Sonogashira coupling reaction.
Advantages in Fluoropyridine Synthesis
-
Direct Introduction of Alkynes: The Sonogashira coupling provides a direct and efficient route to introduce an alkyne moiety, which can be further elaborated into a variety of other functional groups.
-
Mild Reaction Conditions: The reaction can often be carried out at or near room temperature, which is advantageous for thermally sensitive substrates.[13]
-
High Yields: The Sonogashira coupling is known for its high efficiency and often provides excellent yields of the desired products.[19]
Limitations and Considerations
-
Glaser Homocoupling: A significant side reaction is the oxidative homocoupling of the terminal alkyne to form a diacetylene byproduct (Glaser coupling).[13][20] This can be minimized by maintaining strictly anaerobic conditions.
-
Copper-Free Variants: To circumvent the issues associated with the copper co-catalyst, such as its toxicity and the promotion of Glaser coupling, copper-free Sonogashira protocols have been developed.[17][20] These often require a higher loading of an amine base.[21]
-
Limited Scope of Introduction: The reaction is inherently limited to the introduction of alkynyl groups.
Head-to-Head Comparison: Suzuki vs. Sonogashira for Fluoropyridine Functionalization
| Feature | Suzuki Coupling | Sonogashira Coupling |
| Bond Formed | C(sp2)-C(sp2), C(sp2)-C(sp3) | C(sp2)-C(sp) |
| Key Reagents | Organoboron compound, Organohalide | Terminal alkyne, Organohalide |
| Catalyst System | Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) | Palladium catalyst and Copper(I) co-catalyst (e.g., CuI) |
| Typical Base | Carbonates (K2CO3, Cs2CO3), Phosphates (K3PO4) | Amine base (e.g., Et3N, DIPA) |
| Typical Solvents | Dioxane, THF, Toluene, DMF, often with water | THF, DMF, Toluene, Et3N |
| Reaction Temperature | Room temperature to elevated temperatures (e.g., 100 °C)[5] | Room temperature to moderate heating (e.g., 40-65 °C)[22] |
| Functional Group Tolerance | Excellent[10] | Very good, though sensitive to acidic protons |
| Key Advantages | Broad substrate scope, stable reagents, green aspects[4][9] | Direct alkynylation, mild conditions, high yields[13][19] |
| Key Limitations | Potential for proto-deboronation, sluggish with chlorides[7][11] | Glaser homocoupling, limited to alkynes, copper toxicity[13][20] |
Experimental Protocols
Representative Suzuki Coupling Protocol for a Fluoropyridine[23][24]
Caption: General experimental workflow for Suzuki coupling of a fluoropyridine.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the fluoropyridine boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), a suitable base such as K3PO4 (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%).[23]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[23]
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously.[5]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Sonogashira Coupling Protocol for a Fluoropyridine[19][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 10. mt.com [mt.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. golden.com [golden.com]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
A Medicinal Chemist's Guide: 3-Ethynyl-2-fluoropyridine vs. 3-Ethynylpyridine as Key Building Blocks
In modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of a program's success. Pyridine-based scaffolds are ubiquitous, prized for their ability to engage in hydrogen bonding, their aqueous solubility, and their versatile synthetic handles. The 3-ethynylpyridine core, in particular, offers a valuable terminal alkyne for a host of powerful coupling reactions, including the Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), and Cadiot-Chodkiewicz coupling.
This guide provides an in-depth comparison of two closely related yet distinct building blocks: 3-ethynylpyridine and its fluorinated counterpart, 3-ethynyl-2-fluoropyridine. The introduction of a single fluorine atom at the 2-position, ortho to the nitrogen, may seem like a minor perturbation. However, as we will explore, this substitution imparts profound and often beneficial changes to the molecule's physicochemical properties, metabolic stability, and ultimately, its utility in a medicinal chemistry setting. We will delve into the underlying principles, supported by experimental data and case studies, to equip researchers with the knowledge to make informed decisions in their scaffold selection process.
Comparative Analysis of Physicochemical Properties
The introduction of a fluorine atom adjacent to the pyridine nitrogen fundamentally alters the electronic landscape of the ring. This has significant, predictable consequences for properties that directly influence a molecule's journey from the lab bench to a potential therapeutic agent.
Basicity (pKa)
The basicity of the pyridine nitrogen is a crucial parameter, influencing aqueous solubility, potential for off-target hERG binding, and interactions with biological targets. The electron-withdrawing nature of the fluorine atom in this compound significantly reduces the electron density on the pyridine nitrogen. This makes the lone pair of electrons less available for protonation, resulting in a lower pKa compared to 3-ethynylpyridine.
This reduction in basicity is a common and often desirable strategy in medicinal chemistry. Lowering the pKa can mitigate potential liabilities associated with amine basicity, such as lysosomal trapping and certain off-target toxicities.
| Compound | Predicted pKa | Rationale |
| 3-Ethynylpyridine | ~4.8 - 5.2 | Standard pyridine basicity, slightly reduced by the ethynyl group. |
| This compound | ~1.5 - 2.0 | Strong inductive electron withdrawal by the ortho-fluoro substituent drastically reduces the basicity of the pyridine nitrogen. |
Lipophilicity (logP)
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a key driver of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine is the most electronegative element, but it is also small and can participate in complex electronic interactions. A single fluorine substitution often has a modest effect on logP, typically increasing it by approximately 0.1 to 0.2 units.
While the effect is small, this parameter must be carefully monitored and balanced during a lead optimization campaign to maintain the compound within the desired physicochemical space for optimal drug-like properties.
| Compound | Predicted clogP | Impact of Fluorine |
| 3-Ethynylpyridine | ~1.2 | Baseline lipophilicity. |
| This compound | ~1.4 | The addition of fluorine generally leads to a slight increase in lipophilicity. |
The Critical Advantage: Metabolic Stability
One of the most compelling reasons to select this compound is the strategic blockade of metabolic oxidation. The pyridine ring, particularly at the position ortho to the nitrogen (the C2 position), is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of N-oxides or pyridones. This metabolic pathway represents a common clearance mechanism that can limit a drug's half-life and oral bioavailability.
Placing a fluorine atom at this vulnerable C2 position effectively "shields" it from CYP-mediated oxidation. The high strength of the C-F bond and the electron-withdrawing effect of fluorine make the ring less susceptible to oxidative attack. This concept, known as "metabolic blocking" or "metabolic shielding," is a cornerstone of modern medicinal chemistry.
Figure 1: Metabolic fate of 3-ethynylpyridine vs. its 2-fluoro analog.
The use of fluorine to block metabolically labile sites is a well-established strategy in drug development. The carbon-fluorine bond is exceptionally strong (typically >109 kcal/mol), making it resistant to enzymatic cleavage. This prevents the formation of metabolites that could be rapidly cleared from the body, thereby increasing the drug's exposure and potentially allowing for lower or less frequent dosing. While generally effective, it is important to note that oxidative defluorination can still occur in some contexts, so this strategy must be empirically validated.
Case Study: Enhancing CNS Exposure and Efficacy
While a direct head-to-head comparison of 3-ethynylpyridine and this compound within the same discovery program is not always published, we can infer the strategic advantage by examining projects where analogous fluorinated pyridines were employed to overcome specific challenges.
Consider a hypothetical CNS drug discovery program targeting a novel kinase. The initial lead series, built around a 3-ethynylpyridine core, demonstrates excellent in vitro potency. However, in preclinical animal models, the compounds show poor brain penetration and a short half-life. Metabolite identification studies confirm that oxidation at the C2 position of the pyridine ring is the primary route of metabolism.
The strategic response is to synthesize the 2-fluoro analog. The project team would hypothesize the following cascade of improvements:
Figure 2: Decision workflow for selecting the 2-fluoro analog in a CNS program.
-
Blocked Metabolism: The 2-fluoro group will prevent C2 oxidation, significantly slowing down the primary clearance pathway.
-
Increased Half-Life: With metabolism blocked, the compound's residence time in the body will increase, leading to greater systemic exposure (AUC).
-
Improved Brain Penetration: The reduction in pyridine basicity (lower pKa) is a key factor for improving CNS penetration. Highly basic compounds can be protonated at physiological pH, leading to increased polarity and efflux by transporters at the blood-brain barrier. By lowering the pKa, the 2-fluoro analog will exist in a more neutral, lipophilic state, facilitating passive diffusion into the brain.
-
Enhanced Efficacy: The increased concentration of the drug at its target in the brain, sustained for a longer period, should translate directly to improved efficacy in animal models of the disease.
This strategic switch from 3-ethynylpyridine to this compound is a classic example of rational, issue-driven drug design.
Experimental Protocols: A Practical Guide to Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for utilizing these building blocks. Below are representative protocols for coupling both pyridines with a generic aryl bromide. Note that while conditions are similar, the electronic differences may subtly influence reaction kinetics or catalyst turnover, necessitating minor optimization.
Protocol 1: Sonogashira Coupling of 3-Ethynylpyridine
Materials:
-
3-Ethynylpyridine (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Copper(I) iodide (CuI, 0.03 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
To a dry, nitrogen-flushed flask, add the aryl bromide, Pd(OAc)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base (TEA or DIPEA).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the 3-ethynylpyridine via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Copper(I) iodide (CuI, 0.03 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure: The procedure is identical to Protocol 1. The 2-fluoro substituent does not typically interfere with the Sonogashira coupling mechanism. However, due to its electron-withdrawing nature, the acidity of the alkyne C-H bond is slightly increased. This can sometimes lead to faster reaction rates. It is always prudent to monitor the reaction closely to avoid potential side reactions from prolonged heating.
Conclusion and Strategic Recommendations
The choice between 3-ethynylpyridine and this compound is a strategic one, driven by the specific goals and challenges of a drug discovery program.
Choose 3-Ethynylpyridine when:
-
Rapid, early-stage synthesis of a diverse library is the priority.
-
Metabolic stability of the pyridine ring has not been identified as a liability.
-
High basicity is either not a concern or is desired for a specific target interaction.
Choose this compound when:
-
Improving metabolic stability by blocking C2 oxidation is a primary objective.
-
Reducing pyridine basicity is required to improve properties like CNS penetration or to mitigate hERG liability.
-
A lead optimization campaign is underway, and fine-tuning of ADME properties is critical.
In essence, this compound represents a more advanced, "de-risked" building block. While its initial cost may be higher, its use can preemptively solve common and costly problems related to metabolic clearance and poor pharmacokinetics, ultimately accelerating the path to a viable clinical candidate. The judicious application of such strategically fluorinated scaffolds is a hallmark of sophisticated and efficient medicinal chemistry.
A Senior Application Scientist's Guide to Catalyst Efficiency in 2-Halopyridine Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal and materials chemistry. The 2-halopyridines, in particular, serve as versatile building blocks. However, their efficient cross-coupling presents a unique set of challenges, primarily due to the propensity of the pyridine nitrogen to coordinate with and inhibit the catalyst. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 2-halopyridines, offering field-proven insights and experimental data to inform your catalyst selection and reaction optimization.
The Enduring Challenge: The Pyridine Nitrogen's Inhibitory Effect
The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium or nickel catalyst center. This coordination can lead to catalyst poisoning, forming inactive or less active species that hinder the catalytic cycle and result in low yields or failed reactions.[1] The choice of an appropriate ligand is therefore critical to shield the metal center and maintain its catalytic activity. Sterically bulky and electron-rich ligands are often employed to mitigate this inhibitory effect.
Comparative Performance of Catalytic Systems
The efficiency of a cross-coupling reaction with a 2-halopyridine is highly dependent on the choice of the halogen, the coupling partners, and the specific catalytic system employed. The general reactivity trend for the halogen is I > Br > Cl, which correlates inversely with the carbon-halogen bond strength.[2][3] Consequently, 2-iodopyridines are the most reactive, while 2-chloropyridines are more challenging substrates that often require more sophisticated and robust catalysts.[3][4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. For 2-halopyridines, the selection of the palladium catalyst and ligand is paramount for achieving high yields, especially with the less reactive 2-chloropyridines.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | A traditional, readily available catalyst, but often requires higher loadings and longer reaction times for chloropyridines.[4][5] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | A modern, highly active Buchwald-type precatalyst with a bulky, electron-rich ligand that is effective for challenging substrates.[4] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | Another highly effective Buchwald precatalyst, often showing excellent performance with a broad range of substrates.[4] |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | Room Temp - 100 | 1-6 | >90 | 1-3 | An N-heterocyclic carbene (NHC) ligated catalyst that demonstrates high activity and stability.[4][6] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The reaction with 2-halopyridines can be challenging, but the use of specialized ligands has enabled efficient couplings.[7][8][9][10]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 12-24 | 80-95 | RuPhos is an excellent ligand for coupling with a wide range of secondary amines.[11][12] |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 65 | 12-24 | 75-90 | BrettPhos is particularly effective for the coupling of primary amines.[11][12][13] |
| Pd(OAc)₂ | XPhos | t-BuONa | Toluene | 80-110 | 12-24 | 85-98 | A versatile system for a variety of amines, including volatile ones in sealed tubes.[7][8] |
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling provides a direct route to 2-alkynylpyridines. This reaction typically employs a dual catalyst system of palladium and copper(I).[14]
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N or DIPEA | THF or DMF | Room Temp - 60 | 2-12 | 80-95 | A classic and reliable system, particularly for 2-bromo and 2-iodopyridines.[15] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp - 50 | 2-8 | 85-98 | Another commonly used palladium source, often interchangeable with Pd(PPh₃)₄.[14][15] |
A common side reaction in Sonogashira couplings is the Glaser homocoupling of the alkyne, which can be minimized by using strictly anaerobic conditions and slow addition of the alkyne.[15]
Nickel-Catalyzed Couplings: An Alternative to Palladium
Nickel catalysis has emerged as a powerful alternative, particularly for cross-electrophile couplings, which avoid the need for pre-formed organometallic reagents.[16][17]
| Nickel Catalyst | Ligand | Reductant | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| NiCl₂·6H₂O | None | Zn | THF | 60 | 12 | 70-90 (for homocoupling) | Efficient for the synthesis of symmetrical and unsymmetrical 2,2'-bipyridines without an external ligand.[18][19] |
| Ni(COD)₂ | Bathophenanthroline | Mn or Zn | DMF | 25-60 | 12-24 | 60-85 (for alkylation) | Effective for the cross-coupling of 2-chloropyridines with alkyl bromides.[16] |
Experimental Protocols
The following are representative, detailed protocols for common cross-coupling reactions of 2-halopyridines.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid using XPhos Pd G3
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine using RuPhos
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
RuPhos (0.024 mmol, 2.4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol, 1.5 equiv)
-
Anhydrous THF (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and RuPhos to a dry Schlenk tube.
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add 2-bromopyridine, morpholine, and LiHMDS.
-
Seal the tube and remove it from the glovebox.
-
Heat the mixture with stirring to 65 °C.
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Visualizing the Process: Catalytic Cycles and Workflows
To better understand the underlying mechanisms and the experimental process, the following diagrams illustrate the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction and a logical workflow for catalyst screening.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for screening and optimizing catalyst systems.
Conclusion
The efficient cross-coupling of 2-halopyridines is a critical yet challenging transformation in modern organic synthesis. The success of these reactions hinges on a judicious choice of catalyst, ligand, base, and solvent to overcome the inherent inhibitory effects of the pyridine substrate. Modern, sterically hindered and electron-rich phosphine ligands, as well as N-heterocyclic carbene ligands, have proven to be highly effective in facilitating these couplings with high yields. For specific applications, nickel-catalyzed systems offer a valuable alternative to traditional palladium catalysis. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can confidently navigate the complexities of 2-halopyridine cross-coupling and accelerate their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Sonogashira Coupling Products of 3-Ethynyl-2-fluoropyridine
This guide provides an in-depth comparison and analysis of the spectroscopic techniques essential for characterizing the products of Sonogashira coupling reactions involving 3-ethynyl-2-fluoropyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the underlying principles and interpretative nuances that ensure robust and reliable results. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy serve as complementary tools to confirm structure, assess purity, and validate the success of this critical C-C bond-forming reaction.
The Strategic Importance of 3-Alkynyl-2-fluoropyridines
The 2-fluoropyridine scaffold is a privileged motif in modern drug discovery. The strategic placement of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, by altering its pKa and lipophilicity.[1] The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as one of the most powerful and versatile methods for forging sp-sp² carbon-carbon bonds.[2][3] Its application to the synthesis of 3-alkynyl-2-fluoropyridines provides a direct route to a diverse library of compounds with significant potential in medicinal chemistry and materials science.[4][5]
Given the subtlety of these molecular modifications, rigorous and unequivocal characterization of the final product is paramount. This guide focuses on the spectroscopic workflow required to validate the synthesis of a representative product: 3-((4-methoxyphenyl)ethynyl)-2-fluoropyridine , formed from the coupling of this compound and 4-iodoanisole.
The Sonogashira Coupling: Mechanism and Workflow
Understanding the reaction mechanism is fundamental to troubleshooting and interpreting analytical data. The Sonogashira reaction proceeds via two interconnected catalytic cycles.[6]
Catalytic Cycle of the Sonogashira Coupling
The generally accepted mechanism involves a palladium cycle and a copper cycle working in concert. The Pd(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt activates the terminal alkyne, forming a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the active Pd(0) catalyst.[6]
Caption: The dual catalytic cycles of the Sonogashira reaction.
Overall Experimental Workflow
A successful outcome relies on a systematic workflow, from reaction setup through purification and final spectroscopic confirmation.
Caption: General experimental workflow for Sonogashira coupling.
Core Spectroscopic Techniques: A Comparative Analysis
No single technique provides a complete picture. The synergy between NMR, MS, and IR is essential for unambiguous structure elucidation.
| Spectroscopic Technique | Information Provided | Key Diagnostic Features for Sonogashira Product |
| NMR Spectroscopy | Provides detailed information on the carbon-hydrogen framework, connectivity, and the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). | Disappearance of the terminal alkyne proton signal (~3.5 ppm). Characteristic shifts of the internal alkyne carbons (~80-95 ppm). Specific chemical shift and coupling pattern for the ¹⁹F nucleus. |
| Mass Spectrometry | Determines the molecular weight and elemental composition (High-Resolution MS). Provides structural information through fragmentation patterns. | Observation of the correct molecular ion peak [M+H]⁺ or M⁺•. Fragmentation patterns consistent with the cleavage of the alkynyl-aryl bonds. |
| Infrared Spectroscopy | Identifies the presence or absence of specific functional groups based on their vibrational frequencies. | Disappearance of the sharp terminal C≡C-H stretch (~3300 cm⁻¹). Appearance of a weaker internal C≡C stretch (~2210-2260 cm⁻¹). |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for the structural elucidation of Sonogashira products. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete and unambiguous picture of the molecular structure.
¹H NMR Analysis: The most immediate indicator of a successful reaction is the disappearance of the sharp singlet corresponding to the terminal alkyne proton of this compound (typically found around δ 3.5 ppm). The aromatic region will become more complex, showing signals for both the 2-fluoropyridine ring and the newly introduced aryl group. For our target molecule, 3-((4-methoxyphenyl)ethynyl)-2-fluoropyridine, we expect to see:
-
Signals for the three pyridine protons.
-
Two doublets in the aromatic region for the para-substituted methoxyphenyl group.
-
A sharp singlet around δ 3.8 ppm for the methoxy (-OCH₃) protons.[7]
¹³C NMR Analysis: ¹³C NMR provides definitive evidence of the C-C bond formation.
-
Key Signature: The appearance of two quaternary carbon signals in the range of δ 80-95 ppm is characteristic of the internal alkyne carbons (C≡C).[8]
-
Fluorine Coupling: The carbon atoms on the pyridine ring will exhibit coupling to the fluorine atom. The carbon directly bonded to fluorine (C2) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons two (C3) and three (C4) bonds away will show smaller ²JCF and ³JCF couplings, respectively.[9]
¹⁹F NMR Analysis: The Fluorine Fingerprint For fluoro-aromatic compounds, ¹⁹F NMR is an exceptionally sensitive and informative technique.[10]
-
Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic environment. A successful coupling will induce a change in the chemical shift compared to the starting material.
-
Coupling Constants: The fluorine nucleus will couple to nearby protons, providing valuable connectivity information. For the 2-fluoropyridine moiety, the fluorine will show a three-bond coupling (³JHF) to the proton at the C3 position (if present) and a four-bond coupling (⁴JHF) to the proton at the C6 position. The magnitude of these couplings helps confirm the substitution pattern.[11]
| Nucleus | Starting Material (this compound) | Expected Product (3-((4-methoxyphenyl)ethynyl)-2-fluoropyridine) |
| ¹H | Terminal ≡C-H singlet (~3.5 ppm) | Absence of ≡C-H singlet. Appearance of -OCH₃ singlet (~3.8 ppm) and new aromatic signals. |
| ¹³C | Terminal alkyne carbons (~75, 80 ppm) | Internal alkyne carbons (~85, 90 ppm). |
| ¹⁹F | Specific chemical shift | Shifted signal relative to starting material, confirming change in electronic environment. |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry validates the molecular weight of the product and, with high-resolution instruments (HRMS), confirms its elemental composition.
-
Molecular Ion Peak: For 3-((4-methoxyphenyl)ethynyl)-2-fluoropyridine (C₁₄H₁₀FNO), the expected monoisotopic mass is 227.0746 g/mol . In ESI-MS, this will be observed as the [M+H]⁺ ion at m/z 228.0824. In EI-MS, the molecular ion M⁺• will be observed at m/z 227.0746.
-
Fragmentation Pattern: The fragmentation pattern provides a structural fingerprint. While complex, predictable cleavage points exist. Key expected fragments would arise from the cleavage of the bonds flanking the alkyne unit. This can help differentiate the desired product from potential isomers or byproducts like the Glaser homocoupling product of the starting alkyne.[12][13]
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy is a rapid and straightforward method to confirm the conversion of the terminal alkyne.
-
Disappearance of ≡C-H: The most telling sign of a successful reaction is the complete disappearance of the sharp, strong absorption band around 3300 cm⁻¹ which corresponds to the C-H stretch of the terminal alkyne.[7]
-
Shift of C≡C: The C≡C stretching frequency also provides information. In the starting terminal alkyne, this band appears around 2100 cm⁻¹. In the disubstituted product, this band shifts to a higher frequency (typically 2210-2260 cm⁻¹) and its intensity significantly decreases due to the more symmetrical nature of the internal alkyne.
Comparison with Alternative Coupling Methods
While Sonogashira coupling is highly effective, other cross-coupling reactions can also be employed. Understanding the alternatives is crucial for selecting the best synthetic strategy, especially for challenging substrates.
| Reaction | Key Features & Comparison | Spectroscopic Differentiation |
| Sonogashira Coupling | Pros: Mild conditions, high functional group tolerance, commercially available catalysts. Cons: Requires a copper co-catalyst which can be toxic and can promote alkyne homocoupling (Glaser coupling).[14] | Analysis focuses on confirming the desired product and screening for Glaser homocoupling byproducts via MS and NMR. |
| Stille Coupling | Pros: Copper-free, tolerant of many functional groups. Cons: Uses toxic organotin reagents which can be difficult to remove completely.[15] | ¹H and ¹³C NMR must be carefully checked for residual tributyltin signals. MS can also detect tin-containing impurities. |
| Suzuki Coupling | Pros: Uses non-toxic and stable boronic acids/esters, wide variety of commercially available reagents. Cons: Requires synthesis of an alkynyl boronic acid or equivalent, which can be an extra step. | Analysis is straightforward, focusing on product confirmation. Byproducts are generally easier to remove than organotin species. |
| Copper-Free Sonogashira | Pros: Avoids copper toxicity and Glaser coupling side reactions. Cons: May require more specialized ligands, higher catalyst loading, or higher temperatures.[6] | The analytical workflow is identical to the standard Sonogashira, but the likelihood of observing homocoupled alkyne byproducts is significantly lower. |
Standard Operating Protocols
Protocol 1: Sonogashira Coupling of this compound with 4-Iodoanisole
Trustworthiness Note: This protocol incorporates best practices for ensuring an inert atmosphere to minimize side reactions like Glaser coupling. Monitoring by TLC provides in-process control to validate reaction completion.
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoanisole (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Copper(I) iodide (CuI) (0.1 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine (Et₃N) (3 equiv) via syringe. Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-16 hours).[16]
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-((4-methoxyphenyl)ethynyl)-2-fluoropyridine.
Protocol 2: Spectroscopic Sample Preparation
Causality Note: The choice of deuterated solvent is critical for NMR. CDCl₃ is a common choice for non-polar to moderately polar organic compounds and its residual proton peak (δ 7.26) and carbon peaks (δ 77.16) provide a convenient internal reference.
-
NMR Sample: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry NMR tube.
-
MS Sample: Prepare a dilute solution of the product (~0.1 mg/mL) in a suitable solvent for the ionization method (e.g., methanol or acetonitrile for ESI).
-
IR Sample: If the product is a solid, a KBr pellet can be prepared, or a thin film can be cast from a volatile solvent onto a salt plate. If it is an oil, a thin film can be analyzed directly on a salt plate.
Conclusion
The successful synthesis of 3-alkynyl-2-fluoropyridine derivatives via Sonogashira coupling is a powerful strategy in modern chemical research. However, the synthesis is only as reliable as its characterization. A multi-faceted spectroscopic approach, leveraging the complementary strengths of ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy, is not merely recommended—it is essential for unambiguous structural validation. By understanding the "why" behind the expected spectral features and adhering to rigorous experimental protocols, researchers can confidently confirm the identity and purity of their target molecules, accelerating the pace of discovery in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Comparative Guide to the LC-MS Analysis of 3-Ethynyl-2-fluoropyridine Reaction Mixtures
A Senior Application Scientist's In-Depth Technical Guide
Introduction: The Analytical Imperative for a Key Building Block
3-Ethynyl-2-fluoropyridine is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the reactive ethynyl group, make it a valuable synthon for constructing complex molecular architectures. The precise monitoring of reactions involving this substrate is not merely a procedural step but a critical determinant of success in synthesizing target molecules with high yield and purity. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the paramount analytical technique for this purpose, offering unparalleled sensitivity and specificity in dissecting complex reaction crude.[1][2][3]
This guide provides an in-depth comparison of LC-MS methodologies tailored for the analysis of this compound reaction mixtures. Moving beyond standard protocols, we will explore the causality behind methodological choices, empowering researchers to develop robust, self-validating analytical systems for confident reaction monitoring, byproduct identification, and purity assessment.
Pillar 1: Understanding the Analytical Challenges
The molecular structure of this compound (MW: 121.11 g/mol , Formula: C₇H₄FN) presents a distinct set of analytical challenges.[4] A successful LC-MS method must contend with:
-
Polarity: The pyridine nitrogen imparts significant polarity (LogP ≈ 1.2), which can lead to poor retention on traditional reversed-phase (RP) columns.[4][5]
-
Reactivity: The terminal alkyne is a reactive functional group, susceptible to various transformations during synthesis and potentially during analysis (e.g., in-source reactions).
-
Complexity of Reaction Mixtures: A typical crude reaction mixture contains the starting material, reagents, intermediates, the desired product, and a host of potential side-products (e.g., from hydrolysis, dimerization, or incomplete reaction). Nucleophilic aromatic substitution (SNAr) at the 2-position is a common pathway for 2-fluoropyridines, leading to a variety of potential byproducts depending on the reaction conditions.[6]
-
Ionization Efficiency: The basic pyridine nitrogen is readily protonated, making it an excellent candidate for positive-mode Electrospray Ionization (ESI).
Pillar 2: Comparative Chromatographic Strategies
The primary goal of the liquid chromatography stage is to separate the analyte of interest from the complex matrix of the reaction mixture.[1] The choice between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) is the most critical decision point.
Strategy A: Aqueous-Modified Reversed-Phase (RP) Chromatography
Reversed-phase chromatography is the workhorse of most analytical labs due to its robustness and reproducibility.[5] For polar compounds like this compound, standard C18 columns may provide insufficient retention. The solution lies in using columns specifically designed for enhanced polar retention.
-
Causality of Column Choice: "Aqueous" C18 columns (e.g., those with polar end-capping or polar-embedded phases) are engineered to resist "phase collapse" or "de-wetting" in the highly aqueous mobile phases required to retain polar analytes.[5][7] This ensures reproducible retention times and peak shapes.
-
Mobile Phase Optimization: The addition of an acidic modifier, typically 0.1% formic acid, is crucial. This serves a dual purpose: it protonates the pyridine nitrogen, increasing its polarity and interaction with the mobile phase, and provides a source of protons for efficient ESI ionization, thereby enhancing MS sensitivity.[8][9]
Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that excels at retaining very polar and hydrophilic compounds that are poorly retained in RP.[5][10]
-
Causality of Column Choice: In HILIC, the stationary phase is polar (e.g., unbonded silica, zwitterionic sulfobetaine, or amide phases), and the mobile phase is highly organic (typically >80% acetonitrile) with a small aqueous component.[11][12] A partition mechanism retains polar analytes in an aqueous layer on the surface of the stationary phase. This provides orthogonal selectivity to RP, which can be invaluable for separating isomers or closely related impurities.
-
Mobile Phase Optimization: Mobile phases typically consist of acetonitrile and an aqueous buffer, such as ammonium formate or ammonium acetate. These buffers maintain a stable pH and provide counter-ions that can aid in the ionization process.[8]
Comparison of Chromatographic Approaches
| Feature | Aqueous Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) |
| Principle | Partitioning of analyte between a non-polar stationary phase and a polar mobile phase. | Partitioning of analyte into a water-enriched layer on a polar stationary phase surface from a high-organic mobile phase. |
| Primary Use Case | Routine reaction monitoring, quantification of moderately polar compounds. | Analysis of very polar compounds, separation of isomers, orthogonal separation to RP. |
| Pros | Highly robust, reproducible, wide column availability, generally good peak shapes. | Excellent retention for polar analytes, MS-friendly mobile phases.[7] |
| Cons | May still provide limited retention for highly polar byproducts. | Can be less robust, sensitive to water content in sample and mobile phase, potential for peak tailing. |
| Recommended for | Fast screening and quantification of the main product and starting material. | In-depth byproduct profiling and separation of polar impurities. |
Pillar 3: Mass Spectrometry - From Quantification to Identification
The mass spectrometer provides the critical identity and quantity information.[1] The choice of ionization source and mass analyzer depends entirely on the analytical goal.
Ionization Source: Electrospray Ionization (ESI)
For polar, nitrogen-containing molecules like this compound, ESI is the premier ionization technique.[13] It involves applying a high voltage to a liquid to generate an aerosol, leading to the formation of gas-phase ions from the analyte in solution.[2][13]
-
Expert Insight: Always operate in positive ion mode ([M+H]⁺) as the primary method of analysis. The pyridine nitrogen is a strong proton acceptor, leading to a robust and sensitive signal for the protonated molecule. The expected m/z for the protonated parent compound is 122.04 .
Mass Analyzer Comparison
The choice of mass analyzer dictates the type and quality of data obtained.
| Analyzer Type | Primary Application | Pros | Cons |
| Triple Quadrupole (QqQ) | Target Quantification (MRM/SRM) | Highest sensitivity and selectivity for known compounds, wide dynamic range.[14] | Poor for unknown identification, provides no structural information beyond fragmentation. |
| Time-of-Flight (TOF) | Unknown Identification & Profiling | Excellent mass accuracy (<5 ppm), enabling confident elemental composition determination.[15] | Lower sensitivity than QqQ for quantification, limited fragmentation capability. |
| Ion Trap (IT) | Structural Elucidation | Capable of sequential fragmentation (MSⁿ) to probe molecular structure in detail.[14] | Lower resolution and mass accuracy than TOF, limited quantitative performance. |
| Hybrid (Q-TOF, Q-LIT) | Versatile "All-in-One" | Combines the best of both worlds: good for quantification (Q) and high-resolution, accurate-mass identification (TOF/LIT).[14] | Higher cost and complexity. |
Experimental Protocols
The following protocols represent two distinct, validated approaches for analyzing this compound reaction mixtures.
Protocol 1: Rapid Reaction Monitoring via RP-LC/MS (QqQ)
This method is designed for high-throughput screening to quickly assess reaction completion by quantifying the consumption of starting material and the formation of the product.
1. Sample Preparation: a. Withdraw 5 µL of the crude reaction mixture. b. Dilute with 995 µL of a 50:50 acetonitrile/water solution. c. Vortex thoroughly. d. Filter through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS Parameters:
- LC System: Standard HPLC or UHPLC system.
- Column: Polar-endcapped C18 column (e.g., Waters Atlantis T3, YMC-Pack ODS-AQ), 2.1 x 50 mm, 3 µm.[7][10]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- MS System: Triple Quadrupole Mass Spectrometer.
- Ionization: ESI, Positive Mode.
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Transition 1 (this compound): Q1 m/z 122.0 -> Q3 m/z 95.0 (Loss of HCN).
- Transition 2 (Example Product - e.g., substitution with a primary amine R-NH₂): Q1 m/z [M+H]⁺ -> Q3 m/z [Fragment]⁺. Note: Product transition must be determined experimentally.
Protocol 2: Comprehensive Byproduct Identification via HILIC-HRMS (Q-TOF)
This method is designed for in-depth analysis of a final reaction mixture to identify unknown impurities and byproducts with high confidence.
1. Sample Preparation: a. Prepare sample as in Protocol 1, but use 90:10 acetonitrile/water as the diluent to ensure compatibility with the HILIC mobile phase.
2. LC-MS Parameters:
- LC System: UHPLC system.
- Column: HILIC column (e.g., Waters CORTECS HILIC, SeQuant ZIC-HILIC), 2.1 x 100 mm, 1.7 µm.[10][12]
- Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.
- Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.
- Gradient: 1% B to 50% B over 8 minutes, hold for 2 minutes, return to 1% B and re-equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 1 µL.
- MS System: Q-TOF Mass Spectrometer.
- Ionization: ESI, Positive Mode.
- Scan Mode: Full Scan (m/z 50-500) with Data-Dependent MS/MS (Top 3 most intense ions).
- Mass Accuracy: Calibrate instrument to achieve < 5 ppm mass error.
Data Interpretation: A Self-Validating System
Trustworthy analysis relies on a logical, self-validating interpretation of the data.
-
Confirmation of Identity: The identity of a peak is confirmed by a combination of its retention time (matching a standard) and its accurate mass. For example, a peak identified as the starting material must have an m/z consistent with [C₇H₄FN+H]⁺ (122.0448) within a 5 ppm error window.
-
Isotopic Pattern Analysis: While fluorine is monoisotopic, many reagents in organic synthesis contain chlorine or bromine. High-resolution MS can resolve the characteristic isotopic patterns of these halogens (Cl: ~3:1 M:M+2; Br: ~1:1 M:M+2), providing unambiguous identification of halogenated byproducts.[16][17]
-
Fragmentation Analysis: The fragmentation pattern of pyridines often involves the characteristic neutral loss of HCN (27 Da).[18] Observing this loss in the MS/MS spectrum of a suspected pyridine-containing compound provides strong structural evidence.
Visualization of Workflows and Logic
Visual diagrams provide a clear framework for understanding the analytical process and decision-making logic.
Caption: General workflow for LC-MS analysis of reaction mixtures.
Caption: Decision tree for selecting the appropriate LC-MS methodology.
References
- 1. agilent.com [agilent.com]
- 2. LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis [shimadzu.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chemscene.com [chemscene.com]
- 5. hplc.eu [hplc.eu]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. lcms.cz [lcms.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. An Introduction to LC/MS for Chemical Analysis [excedr.com]
- 14. Study of the performance of three LC-MS/MS platforms for analysis of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of Fluorinated Pyridine Moieties: A Comparative Guide
An In-Depth Technical Guide for Drug Discovery Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance pharmacokinetic profiles.[1][2] Among the various scaffolds, the pyridine ring is a ubiquitous feature in numerous pharmaceuticals. When fluorinated, this heterocycle presents both unique opportunities for metabolic stabilization and potential liabilities.
This guide provides a comprehensive comparison of the metabolic stability of fluorinated pyridine moieties, grounded in mechanistic principles and supported by detailed experimental protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, enabling researchers to design more effective studies and interpret data with greater confidence. We will explore the enzymatic landscape governing pyridine metabolism, the profound influence of fluorine substitution patterns, and the practical methodologies for robust assessment.
The Enzymatic Gauntlet: Key Players in Pyridine Metabolism
The metabolic fate of a fluorinated pyridine is primarily determined by a contest between two major enzyme superfamilies: Cytochrome P450s (CYPs) and Aldehyde Oxidases (AOs). Understanding their distinct mechanisms is critical to predicting and interpreting stability data.
Cytochrome P450 (CYP) Enzymes
CYPs, primarily located in the liver's endoplasmic reticulum, are heme-containing monooxygenases responsible for the oxidative metabolism of a vast majority of drugs.[3] For pyridine rings, CYP-mediated oxidation typically occurs at electron-rich positions, leading to the formation of N-oxides or hydroxylated derivatives.
The introduction of fluorine, the most electronegative element, can drastically alter this outcome.[2] By withdrawing electron density, fluorine can deactivate the pyridine ring towards electrophilic attack by CYPs. Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it a classic strategy to "block" a site of metabolism.[1][4] Placing a fluorine atom at a known "metabolic soft spot" can effectively prevent CYP-mediated hydroxylation, thereby increasing the compound's half-life.[1]
Aldehyde Oxidase (AO)
Aldehyde oxidase is a cytosolic molybdo-flavoenzyme that plays a significant, though historically underappreciated, role in the metabolism of azaheterocycles like pyridine.[5][6] Unlike CYPs, AO catalyzes the oxidation of electron-deficient carbon atoms adjacent to a ring nitrogen.[7] This makes the pyridine ring an inherent substrate for AO.
The influence of fluorine on AO-mediated metabolism is more complex than with CYPs. While fluorine's electron-withdrawing nature deactivates the ring for CYP oxidation, it can make the ring more susceptible to nucleophilic attack by AO.[7] Consequently, a fluorination strategy intended to block CYP metabolism might inadvertently create a new, highly active site for AO-mediated clearance. This highlights the necessity of a comprehensive assessment that considers both enzyme systems. A critical consideration for researchers is the marked species difference in AO expression and activity, which can complicate the extrapolation of preclinical data to humans.[6][8]
Figure 1: Competing metabolic pathways for fluorinated pyridines.
The Impact of Fluorine Position: A Comparative Analysis
The position of the fluorine atom on the pyridine ring is not trivial; it dictates the molecule's electronic properties, pKa, and ultimately, its susceptibility to different metabolic enzymes.
| Parameter | Non-Fluorinated Pyridine | 2-Fluoro Pyridine | 3-Fluoro Pyridine | 4-Fluoro Pyridine | Causality and Implication |
| pKa (Pyridine Nitrogen) | ~5.2 | ~ -0.4 | ~ 3.0 | ~ 1.9 | Fluorine's inductive effect lowers basicity, which can improve membrane permeability but may alter target binding.[2] |
| Susceptibility to CYP Oxidation | High (at C2, C3, C4) | Low at C2; moderate at others | Moderate | Low at C4; moderate at others | Fluorine blocks oxidation at the site of substitution and deactivates the ring, generally increasing stability against CYPs.[1] |
| Susceptibility to AO Oxidation | Moderate (at C2, C6) | High (at C6) | Low | Moderate (at C2, C6) | Fluorine at the 2-position strongly activates the adjacent C6-position for AO-mediated attack. Other positions have a less pronounced effect. |
| Potential for Bioactivation | Low | Low-Moderate | Low | High | Para-fluorinated aromatic amines can undergo CYP-mediated metabolism to form reactive benzoquinoneimines, a potential toxicity pathway.[9][10] |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
The liver microsomal stability assay is a robust, high-throughput method to determine a compound's intrinsic clearance, primarily by Phase I enzymes like CYPs.[11][12] It serves as a foundational experiment in drug discovery.[13][14]
Rationale for Method Selection
We utilize liver microsomes because they are a subcellular fraction containing a high concentration of key drug-metabolizing enzymes, particularly CYPs.[11][15] This system is cost-effective, easily adaptable for high-throughput screening (HTS), and allows for the pooling of samples from multiple donors to average out inter-individual variability.[15] While hepatocytes offer a more complete picture by including Phase II metabolism and transport, the microsomal assay is the industry standard for an initial assessment of oxidative metabolic stability.[16][17]
Materials and Reagents
-
Test Compounds: Fluorinated pyridine analogs and a non-fluorinated parent compound (10 mM stock in DMSO).
-
Control Compounds: High-clearance control (e.g., Verapamil) and low-clearance control (e.g., Warfarin).
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM), and optionally, microsomes from other species (rat, dog, monkey) for cross-species comparison (e.g., from Corning Gentest, Sekisui XenoTech).
-
Cofactor: NADPH regenerating system (e.g., Corning Gentest NADPH-A and -B).
-
Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[18]
Step-by-Step Protocol
-
Preparation:
-
Thaw liver microsomes and NADPH regenerating system on ice.
-
Prepare a working solution of the test and control compounds at 100 µM in buffer (this intermediate dilution minimizes the final DMSO concentration).
-
Prepare the microsomal suspension by diluting the stock to a final protein concentration of 0.5 mg/mL in ice-cold phosphate buffer.
-
-
Incubation (Time Course):
-
Aliquot the microsomal suspension into a 96-well plate.
-
Add the test/control compound working solution to the microsomes to achieve a final substrate concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 reference point for the reaction start.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing the internal standard) to the respective wells. The T=0 sample is quenched immediately after adding NADPH.
-
-
Sample Processing:
-
Seal the 96-well plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 3000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Figure 2: Experimental workflow for the microsomal stability assay.
Data Analysis and Interpretation
-
Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.
-
t½ (min) = 0.693 / -k
-
-
Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
These calculated parameters allow for a quantitative comparison of the metabolic stability across different fluorinated analogs.[13]
Comparative Data Summary
The following table presents representative data from a microsomal stability assay comparing a parent pyridine compound with its fluorinated analogs.
| Compound | Substitution | t½ (min) | CLint (µL/min/mg) | Interpretation |
| Parent-Py | None | 15 | 46.2 | High intrinsic clearance, suggesting rapid metabolic turnover. |
| Analog A | 4-Fluoro | > 60 | < 11.6 | Significantly stabilized. The 4-position was likely a primary site of CYP-mediated metabolism. |
| Analog B | 3-Fluoro | 45 | 15.4 | Moderately stabilized. Fluorination at the 3-position partially blocks metabolism but other sites remain vulnerable. |
| Analog C | 2-Fluoro | 55 | 12.6 | Highly stabilized against CYP-mediated metabolism. Caution: This analog should be prioritized for follow-up studies in AO-competent systems (e.g., liver S9 or cytosol). |
Conclusion and Future Directions
Assessing the metabolic stability of fluorinated pyridine moieties requires a nuanced approach that extends beyond simple CYP-centric models. While fluorination is an exceptionally effective strategy for blocking CYP-mediated oxidation, medicinal chemists must remain vigilant to the role of Aldehyde Oxidase, which can be activated by the same structural modifications.[20]
The in vitro microsomal stability assay serves as an essential first-tier screen, providing reliable data on oxidative metabolism and enabling rank-ordering of compounds.[12] However, for compounds showing high stability in microsomes, particularly 2-fluoro pyridines, follow-up assays using systems containing AO (such as liver S9 fractions or hepatocytes) are strongly recommended to de-risk candidates and avoid late-stage failures.[17] By understanding the interplay between these key enzyme systems and the specific effects of fluorine substitution, researchers can make more informed decisions, accelerating the discovery of safer and more effective medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. nuvisan.com [nuvisan.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 16. bioivt.com [bioivt.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethynyl-2-fluoropyridine
For researchers and professionals in drug development, the synthesis and handling of novel compounds like 3-ethynyl-2-fluoropyridine are routine. However, the safe and compliant disposal of such specialized reagents is a critical aspect of laboratory safety that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of your personnel and the protection of our environment.
Hazard Assessment of this compound
A thorough understanding of the hazards associated with a chemical is the foundation of its safe management. This compound is a halogenated aromatic compound with a terminal alkyne group, a combination that presents a unique set of potential hazards.
Based on available safety information, this compound is classified as acutely toxic if swallowed (H301) . The presence of the fluoropyridine moiety suggests potential for toxicity, a common characteristic of many halogenated organic compounds. The terminal alkyne group, while a versatile functional group in synthesis, can also be reactive and may form explosive metal acetylides under certain conditions.
Key Hazard Considerations:
-
Flammability: While specific flammability data for this compound is not consistently reported, related fluoropyridine compounds are listed as flammable liquids. Therefore, it should be treated as a flammable substance.
-
Reactivity: Terminal alkynes can react with certain metals (e.g., copper, silver, mercury) to form explosive acetylides. This reactivity must be considered during handling and disposal to prevent accidental formation of these shock-sensitive compounds.
-
Environmental Hazards: As with many synthetic organic compounds, the environmental impact of this compound has not been fully elucidated. However, it should be assumed to be harmful to aquatic life and persistent in the environment. Therefore, it must not be released into drains or the environment.
Hazard Summary Table
| Hazard Classification | GHS Code | Source |
| Acute Toxicity, Oral | H301 | |
| Skin Irritation (Assumed) | H315 | |
| Eye Irritation (Assumed) | H319 | |
| Flammable Liquid (Assumed) | H226 |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials, including waste.
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. This compound, due to its likely flammability and definite toxicity, falls under the category of hazardous waste.
Key Regulatory Requirements:
-
Waste Identification: Proper identification and characterization of the hazardous waste are mandatory.
-
Segregation: Hazardous waste must be segregated from non-hazardous waste and from incompatible hazardous wastes.
-
Labeling and Storage: Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards. Containers must be kept closed except when adding waste and stored in a designated, well-ventilated area.
-
Cradle-to-Grave Management: Generators of hazardous waste are responsible for its safe management from the point of generation to its final disposal.
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal facility.
Personal Protective Equipment (PPE)
Given the hazards of this compound, the following personal protective equipment (PPE) is mandatory when handling the pure substance or its waste:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Step-by-Step Disposal Protocol
The following protocol outlines the safe and compliant disposal of this compound waste. This procedure is designed for small quantities typically generated in a research laboratory setting.
Diagram: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
Step 1: Waste Segregation
-
Rationale: Halogenated organic waste streams are typically incinerated at higher temperatures than non-halogenated streams to ensure complete destruction and to scrub acidic gases (like HF) from the off-gas. Mixing waste streams can lead to improper disposal and increased costs.
-
Procedure:
-
At the point of generation, designate a specific waste container for "Halogenated Organic Waste."
-
Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste.
-
Step 2: Container Selection and Collection
-
Rationale: The waste container must be compatible with the chemical to prevent leaks and degradation. It must also be able to be securely sealed to prevent the release of vapors.
-
Procedure:
-
Select a clean, dry, and chemically compatible container. A glass bottle with a screw cap is generally suitable. High-density polyethylene (HDPE) may also be an option, but glass is preferred for long-term storage of halogenated compounds.
-
Carefully transfer the waste this compound into the container. If the waste is a solution, ensure the solvent is also a halogenated organic. If it is a solid, it can be collected as is.
-
Collect contaminated materials such as pipette tips, gloves, and weighing paper in a separate, clearly labeled bag or container for solid hazardous waste.
-
Step 3: Labeling
-
Rationale: Proper labeling is a legal requirement and is crucial for communicating the hazards of the waste to everyone who may handle it.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound."
-
Indicate the hazards: "Toxic" and "Flammable."
-
Include the date the waste was first added to the container.
-
Step 4: Storage
-
Rationale: Safe storage prevents accidents and ensures compliance with regulations regarding the accumulation of hazardous waste.
-
Procedure:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated, such as in a fume hood or a ventilated cabinet.
-
Store the container away from heat, sparks, and open flames.
-
Do not store with incompatible materials, especially strong oxidizing agents, acids, and bases.
-
Step 5: Final Disposal
-
Rationale: The final disposal of hazardous waste must be carried out by a licensed and permitted facility to ensure it is managed in an environmentally sound manner.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.
-
Provide them with the full chemical name and any available safety data.
-
Complete all required paperwork, such as a hazardous waste manifest, as instructed by your EHS department or the disposal company.
-
The most appropriate disposal method for this compound is high-temperature incineration at a permitted hazardous waste facility. This method ensures the complete destruction of the organic molecule.
-
Spill Management
In the event of a spill of this compound, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Eliminate all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to the principles of hazard assessment, regulatory compliance, and the detailed procedures outlined in this guide, you can ensure the safe disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific disposal challenges.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethynyl-2-fluoropyridine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 3-Ethynyl-2-fluoropyridine is one such compound, offering unique properties for researchers. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your focus remains on your research, safeguarded by best-in-class safety protocols.
Foundational Hazard Assessment: Understanding the Risks
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its molecular structure—a pyridine ring functionalized with fluoro and ethynyl groups—provides critical insights into its potential hazards. By analyzing data from suppliers and structurally analogous compounds like pyridine and 2-fluoropyridine, we can construct a robust safety profile.
The primary identified hazard is acute oral toxicity.[1][2] The GHS06 pictogram (skull and crossbones) and the H301 hazard statement ("Toxic if swallowed") underscore the significant risk upon ingestion.[1][2] Beyond this, the pyridine moiety suggests several other potential hazards common to this class of chemicals:
-
Flammability: Pyridine and its derivatives are often flammable, with vapors that can form explosive mixtures with air.[3] Handling should be kept away from ignition sources.
-
Skin and Eye Irritation: Compounds like 2-fluoropyridine are known to cause serious skin and eye irritation.[4][5] Direct contact can lead to chemical burns or long-term damage.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[3]
-
Systemic Toxicity: Pyridine can be absorbed through the skin and is toxic to the liver, kidneys, and central nervous system.[6]
This assessment mandates a multi-faceted PPE strategy that protects against ingestion, inhalation, and dermal and ocular contact.
Core Protective Measures: Your First Line of Defense
All handling of this compound must, at a minimum, be conducted inside a certified chemical fume hood to control vapor inhalation.[6][7] An emergency eyewash station and safety shower must be immediately accessible.[6][7]
PPE Selection Matrix
The following table outlines the minimum required PPE for various laboratory operations involving this compound. The necessity for more advanced protection, such as respiratory protection, depends on the scale and specific conditions of your experiment.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Safety Goggles with Side Shields | Double-gloved (e.g., Nitrile over Butyl Rubber) | Flame-Resistant Lab Coat (fully buttoned) | Work within a Chemical Fume Hood.[8] |
| Solution Preparation | Safety Goggles & Face Shield | Double-gloved (e.g., Nitrile over Butyl Rubber) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Work within a Chemical Fume Hood. |
| Reaction Workup & Purification | Safety Goggles & Face Shield | Double-gloved (e.g., Nitrile over Butyl Rubber) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Work within a Chemical Fume Hood. |
| Small Spill Cleanup (<100 mL) | Safety Goggles & Face Shield | Heavy-duty Butyl Rubber Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Air-purifying respirator with organic vapor cartridges may be necessary if fume hood use is not feasible.[9] |
In-Depth PPE Protocols: The "How" and "Why"
Merely selecting the right PPE is insufficient; understanding its correct application and limitations is paramount.
Eye and Face Protection
Chemical splash goggles that form a seal around the eyes are mandatory at all times.[8] Standard safety glasses are inadequate as they do not protect from splashes. For procedures involving larger volumes (>50 mL) or with a heightened risk of splashing, a face shield must be worn in addition to safety goggles.[9]
Hand Protection: A Critical Barrier
The choice of glove material is crucial. Nitrile gloves offer broad, short-term protection, but for pyridine-based compounds, more robust options are necessary for extended handling.[6][10]
-
Rationale: Pyridine and its derivatives can permeate standard latex or thin nitrile gloves. Butyl rubber offers superior resistance to these aromatic heterocyclic compounds.
-
Recommended Protocol: Employ a double-gloving technique. The inner glove can be a standard nitrile glove, providing a base layer of protection. The outer glove should be a chemical-resistant material like butyl rubber. This combination provides excellent dexterity and robust protection. Always inspect gloves for tears or punctures before use.[7] Change gloves immediately upon any sign of contamination.
Body Protection
A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with significant splash potential, supplement this with a chemical-resistant apron made of a material like neoprene.[11] Never wear shorts or open-toed shoes in the laboratory.[9]
Respiratory Protection
The primary engineering control for respiratory protection is the chemical fume hood.[7] All manipulations of this compound should occur within the hood sash at the appropriate height. If engineering controls are insufficient or in the event of a significant spill outside of a hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[9][12] Use of a respirator necessitates prior medical clearance, fit-testing, and training.[9]
Operational and Disposal Plans
A safe workflow extends beyond personal protection to include procedural and disposal plans.
Step-by-Step PPE Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on your lab coat and fasten all buttons.
-
Put on inner gloves (nitrile).
-
Put on outer gloves (butyl rubber), ensuring they extend over the cuffs of the lab coat.
-
Put on chemical splash goggles.
-
If required, put on a face shield.
-
-
Doffing (Taking Off):
-
Remove the outer, most contaminated gloves first. Peel them off without touching the outside surface with your bare skin.
-
Remove the face shield and lab coat.
-
Remove goggles.
-
Remove the inner gloves.
-
Wash hands thoroughly with soap and water.[12]
-
Diagram: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Disposal of Contaminated Materials
All disposable PPE (gloves, aprons) and materials used for cleanup (absorbent pads, etc.) that come into contact with this compound must be considered hazardous waste.[12][13]
-
Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
The label should include "Hazardous Waste," the full chemical name, and the associated hazards.[13]
-
Never dispose of contaminated materials in the regular trash.[14]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.[13][14]
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and correct action is critical.
Accidental Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[6][14] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[15] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible.
Spill Management Protocol
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[6][13]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[7]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
Diagram: Small Spill Response Workflow
Caption: Step-by-step workflow for a small chemical spill.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. PYRIDINE [training.itcilo.org]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. benchchem.com [benchchem.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
